molecular formula C10H12O3 B1296959 Ethyl 2-hydroxy-6-methylbenzoate CAS No. 6555-40-4

Ethyl 2-hydroxy-6-methylbenzoate

Cat. No.: B1296959
CAS No.: 6555-40-4
M. Wt: 180.2 g/mol
InChI Key: KWXBNUYCDMPLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-6-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-hydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXBNUYCDMPLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342758
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6555-40-4
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6555-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-6-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-hydroxy-6-methylbenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as Ethyl 6-methylsalicylate and 6-Methylsalicylic acid ethyl ester, is an aromatic ester of significant interest in synthetic organic chemistry and medicinal research.[1][2][3] Its molecular structure, featuring a hydroxyl group and a methyl group ortho to an ethyl ester functionality on a benzene ring, provides a unique combination of reactivity and steric hindrance that makes it a valuable intermediate. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and spectroscopic characterization, tailored for professionals in research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, application in reactions, and purification. This compound is a white to pale-yellow solid at room temperature.[2][4] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 6555-40-4[1][3][5]
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][3]
IUPAC Name This compound[3]
Melting Point 42-46 °C[5][6]
Boiling Point 85-95 °C at 0.5 Torr[5]
Appearance White to pale-yellow powder or crystals[4]
XLogP3 2.7[3][5]
InChI Key KWXBNUYCDMPLEQ-UHFFFAOYSA-N[2][3][6]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in chemical research. The spectroscopic data for this compound provides a distinct fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the aromatic methyl group, and a complex pattern for the three aromatic protons. The phenolic hydroxyl proton often appears as a broad singlet, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show signals for the ester carbonyl carbon (~170 ppm), aromatic carbons (in the 110-160 ppm region), the ethyl group carbons, and the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is highly informative due to the presence of multiple functional groups. Key absorption bands include:

  • A broad band for the O-H stretch of the hydroxyl group, typically centered around 3100-3500 cm⁻¹, indicative of hydrogen bonding.

  • A strong, sharp absorption for the C=O stretch of the ester group, appearing around 1680-1700 cm⁻¹.

  • C-O stretching bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis and Reaction Pathways

The most common and straightforward synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid.

Primary Synthesis: Fischer Esterification

This compound is typically prepared via the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol. The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.[6] The removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product.[6]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 2-Hydroxy-6-methylbenzoic Acid P1 This compound R1->P1 Esterification R2 Ethanol R2->P1 C1 H₂SO₄ (catalyst) C1->R1 activates C2 Heat (Reflux) C2->R1 P2 Water (H₂O) G cluster_reactions Key Reactions cluster_products Resulting Products center This compound Hydrolysis Hydrolysis (H⁺ or OH⁻) center->Hydrolysis Reduction Reduction (e.g., LiAlH₄) center->Reduction Alkylation O-Alkylation (e.g., Allyl Bromide) center->Alkylation CarboxylicAcid 2-Hydroxy-6-methylbenzoic Acid Hydrolysis->CarboxylicAcid Diol 2-(Hydroxymethyl)-3-methylphenol Reduction->Diol Ether Ethyl 2-alkoxy-6-methylbenzoate Alkylation->Ether

References

An In-depth Technical Guide to Ethyl 2-hydroxy-6-methylbenzoate (CAS 6555-40-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-6-methylbenzoate, a derivative of salicylic acid, is a compound of increasing interest in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization. It further delves into its potential therapeutic applications, exploring the mechanistic basis for its anti-inflammatory and cytotoxic activities. By synthesizing current knowledge and providing detailed experimental protocols, this document serves as a vital resource for researchers investigating the potential of this compound and its analogs in the development of novel therapeutic agents.

Introduction: Unveiling a Promising Salicylate Derivative

This compound (CAS 6555-40-4), also known as Ethyl 6-methylsalicylate, is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2] Its structure, featuring a benzoate core with hydroxyl and methyl substitutions at the ortho and para positions respectively, positions it as a compelling candidate for biological investigation.[3] The presence of the salicylate moiety suggests a pharmacological profile akin to non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] Furthermore, emerging research into substituted benzoates indicates a potential for cytotoxic activity against various cancer cell lines.[7][8] This guide aims to provide a detailed exploration of this molecule, from its fundamental chemistry to its biological potential, empowering researchers to effectively harness its properties in their scientific endeavors.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 6555-40-4[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance White to pale-yellow powder or crystals[9]
Melting Point 42–46 °C[3]
Boiling Point ~248 °C[3]
LogP ~2.7[3]
Solubility Soluble in organic solvents such as ethanol and methanol.[3][3]
Structural Elucidation: A Spectroscopic Approach

The structural integrity of this compound is confirmed through various spectroscopic techniques. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its unambiguous identification.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the methyl group on the benzene ring (a singlet). The hydroxyl proton will likely appear as a broad singlet. The coupling patterns of the ethyl group protons (a triplet for the methyl and a quartet for the methylene) are indicative of their adjacent positions.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Key resonances will include the carbonyl carbon of the ester group (typically in the 165-175 ppm region), the aromatic carbons (in the 110-160 ppm range), and the aliphatic carbons of the ethyl and methyl groups at higher field (lower ppm values).

Mass spectrometry confirms the molecular weight of the compound. The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows a molecular ion peak consistent with its molecular weight of 180.20 g/mol .[2] Fragmentation patterns can provide further structural information.

Synthesis and Purification: A Practical Workflow

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst.[3]

Fischer Esterification: A Step-by-Step Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][10]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[3]

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]

Purification Techniques

To achieve high purity, the crude this compound can be purified by one of the following methods:

  • Distillation: Used to separate the ester from non-volatile impurities based on its boiling point (~248 °C).[3]

  • Recrystallization: The crude product can be dissolved in a minimal amount of hot solvent (e.g., ethanol or methanol) and allowed to cool slowly to form pure crystals.[3]

Synthesis_Workflow Reactants 2-hydroxy-6-methylbenzoic acid + Ethanol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ or p-TsOH Catalyst->Reaction Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification (Distillation or Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is primarily linked to its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

As a salicylate derivative, this compound is believed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5]

Mechanism of Action:

  • Pro-drug Activation: this compound likely acts as a pro-drug, being hydrolyzed by esterases in the body to its active form, 2-hydroxy-6-methylbenzoic acid.[5]

  • COX Inhibition: The active metabolite then inhibits COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[5][6]

  • Reduction of Inflammation: By blocking prostaglandin synthesis, the compound can reduce the cardinal signs of inflammation.

COX_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation EHMB This compound (as active metabolite) EHMB->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Cytotoxic Activity: A Potential Anticancer Agent

Several studies have highlighted the cytotoxic potential of substituted benzoate derivatives against various cancer cell lines.[7][8] Research on alkylated salicylic acid derivatives has shown that they can exhibit better anti-proliferative activity compared to salicylic acid itself against cell lines such as HeLa.[12] For instance, ethyl salicylate has demonstrated an IC₅₀ value of 15.537 µg/mL against HeLa cells.[12] While specific IC₅₀ values for this compound are not yet widely reported, the existing data on related compounds suggests that it is a promising candidate for further investigation in cancer research.

Pharmacokinetics and Metabolism: A Look into the Future

For any compound to be considered a viable drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.

Predicted Metabolic Pathway:

Based on the metabolism of other salicylate esters, it is highly probable that this compound undergoes hydrolysis by esterases in the plasma and tissues to yield 2-hydroxy-6-methylbenzoic acid and ethanol.[1][5] The resulting carboxylic acid would then likely be a substrate for phase II metabolic enzymes, undergoing conjugation reactions (e.g., glucuronidation) to facilitate its excretion.[13][14]

Future Directions:

  • In Vitro Metabolism Studies: Investigating the metabolism of this compound using human liver microsomes would provide crucial information on its metabolic stability and the enzymes involved.[13][15]

  • Pharmacokinetic Studies: In vivo studies in animal models are necessary to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance.[1][16]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant potential in the realms of anti-inflammatory and anticancer research. Its straightforward synthesis and structural similarity to well-established therapeutic agents make it an attractive scaffold for further development. Future research should focus on a more detailed elucidation of its mechanism of action, including the determination of specific molecular targets and pathways. Comprehensive in vivo studies are also required to establish its efficacy and pharmacokinetic profile. The insights provided in this guide are intended to serve as a solid foundation for researchers to build upon, ultimately unlocking the full therapeutic potential of this promising compound.

References

Ethyl 2-hydroxy-6-methylbenzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-hydroxy-6-methylbenzoate: Structure, Properties, Synthesis, and Applications

Introduction

This compound, also known as 6-Methylsalicylic acid ethyl ester, is an aromatic ester and a derivative of salicylic acid.[1][2][3] Its molecular structure, featuring a strategically positioned hydroxyl group, methyl group, and an ethyl ester, makes it a compound of significant interest in organic synthesis and medicinal chemistry. For researchers and professionals in drug development, understanding the nuanced physicochemical properties, synthesis protocols, and reactivity of this molecule is crucial for its application as a building block for more complex bioactive compounds. This guide provides a comprehensive technical overview, grounded in established scientific principles, to serve as an authoritative resource for its study and application.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups on a benzene ring. Its molecular formula is C₁₀H₁₂O₃.[2][4] The structure consists of a benzoate core, functionalized with a hydroxyl (-OH) group at the ortho position (C2) and a methyl (-CH₃) group at the other ortho position (C6), with the carboxylic acid esterified with an ethyl group.[1] This substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity and biological interactions.

The intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester group is a key structural feature. This interaction affects the acidity of the hydroxyl proton and the conformation of the ester group, influencing its chemical behavior and spectroscopic signature.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2][4]
Molecular Weight 180.20 g/mol [1][2][4][5]
IUPAC Name This compound[2]
CAS Number 6555-40-4[1][2]
Physical Form White powder/solid[3][6]
Melting Point 42–46 °C[1]
XLogP3-AA 2.7[2][5]
Hydrogen Bond Donor Count 1[2][5]
Hydrogen Bond Acceptor Count 3[5]

Synthesis and Purification

The most common and direct method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-6-methylbenzoic acid.

Principle of Synthesis: Acid-Catalyzed Esterification

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The mechanism proceeds via several equilibrium steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: Water is eliminated, and the resulting protonated ester is deprotonated to yield the final product.

Driving the equilibrium towards the ester is crucial for achieving a high yield. This is typically accomplished by using an excess of the alcohol (ethanol) or by removing the water byproduct as it forms.[1]

Synthesis_Workflow Reactant1 2-Hydroxy-6-methylbenzoic Acid ReactionVessel Reflux Reactant1->ReactionVessel Combine & Heat Reactant2 Ethanol (Excess) Reactant2->ReactionVessel Combine & Heat Catalyst H₂SO₄ or p-TsOH Catalyst->ReactionVessel Combine & Heat Workup Aqueous Workup (Neutralization & Extraction) ReactionVessel->Workup Cool & Process Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative, self-validating protocol for laboratory-scale synthesis.

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-6-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. Dilute the residue with diethyl ether (or ethyl acetate) and water.

  • Neutralization: Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases) to remove unreacted acid and the catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound as a white solid.[1]

Spectroscopic Characterization

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic methods.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. A triplet (3H) and a quartet (2H) for the ethyl group, a singlet (3H) for the C6-methyl group, multiple signals in the aromatic region (3H), and a downfield singlet for the phenolic -OH proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 distinct carbon signals, including the characteristic ester carbonyl signal (~170 ppm), signals for the six aromatic carbons, and signals for the ethyl and methyl carbons.[2]

  • IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (~3200 cm⁻¹), a strong C=O stretch for the ester carbonyl (~1680 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 180.20. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[7]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis due to its multiple reactive sites.

Key Chemical Transformations
  • Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This reactivity makes it a useful model compound for studying enzyme-catalyzed hydrolysis reactions involving esterases.[1]

  • Substitution Reactions: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to form various ethers and esters, respectively.[1]

  • Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the positions are directed by the existing activating (-OH, -CH₃) and deactivating (-COOEt) groups.

Applications in Research and Drug Development

While direct applications are primarily as a synthetic intermediate, the structural motif is relevant in medicinal chemistry.

  • Enzyme Inhibition: As a salicylic acid derivative, it has been investigated for its potential to interact with various enzymes. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[1]

  • Synthetic Building Block: It is a valuable precursor for synthesizing more complex molecules with potential biological activities, including analgesic, antimicrobial, or antiproliferative properties, analogous to related substituted benzoates.[1][9]

Applications Core This compound Properties Structural Features - Hydroxyl Group - Methyl Group - Ester Moiety Core->Properties App1 Synthetic Intermediate Properties->App1 enables App2 Enzyme Inhibition Studies (e.g., COX enzymes) Properties->App2 enables App3 Model for Esterase Activity Properties->App3 enables Prod1 Complex Bioactive Molecules App1->Prod1 leads to Prod2 Potential Therapeutics (Anti-inflammatory, Analgesic) App2->Prod2 informs design of

Caption: Relationship between the structure and applications of the compound.

Conclusion

This compound is a well-defined chemical entity with established properties and synthetic routes. Its true value for researchers lies in its utility as a versatile building block. The interplay of its hydroxyl, methyl, and ethyl ester functional groups provides multiple avenues for chemical modification, enabling the synthesis of novel compounds for evaluation in drug discovery programs. A thorough understanding of its structure, reactivity, and spectroscopic properties, as outlined in this guide, is fundamental for any scientist looking to exploit its synthetic potential.

References

Spectroscopic Profile of Ethyl 2-hydroxy-6-methylbenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-hydroxy-6-methylbenzoate (CAS No. 6555-40-4), a key aromatic ester intermediate in organic synthesis. The structural elucidation of this compound is paramount for its application in research, development, and quality control. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the rationale behind the spectral interpretations.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is a derivative of salicylic acid.[1][2] Its structure, featuring a hydroxyl group and a methyl group on the benzene ring ortho to the ethyl ester functionality, gives rise to a unique spectroscopic fingerprint. Accurate characterization using a suite of analytical techniques is essential to confirm its identity and purity, ensuring its suitability for downstream applications in fields such as pharmaceutical and materials science.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.21s1HAr-OH
6.58-7.38m3HAr-H
4.38q2H-OCH₂CH₃
2.53s3HAr-CH₃
1.40t3H-OCH₂CH₃

Source: Iowa State University Digital Repository[3]

Interpretation and Experimental Rationale:

The ¹H NMR spectrum was acquired in deuterated chloroform (CDCl₃). The downfield singlet at 11.21 ppm is characteristic of a phenolic hydroxyl proton that is strongly hydrogen-bonded, likely to the adjacent ester carbonyl group. The multiplet between 6.58 and 7.38 ppm corresponds to the three protons on the aromatic ring. The quartet at 4.38 ppm and the triplet at 1.40 ppm are indicative of an ethyl group, with the quartet arising from the methylene protons adjacent to the oxygen and coupled to the methyl protons, and the triplet from the terminal methyl group. The singlet at 2.53 ppm is assigned to the methyl group attached to the aromatic ring.

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 300-500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O (Ester)
~160Ar-C-OH
~140Ar-C-CH₃
~110-135Ar-C-H
~110Ar-C (quaternary)
~60-OCH₂CH₃
~20Ar-CH₃
~14-OCH₂CH₃

Source: Inferred from typical chemical shifts and data from SpectraBase.[4]

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon environments in the molecule. The ester carbonyl carbon appears significantly downfield, typically around 170 ppm. The aromatic carbons span the region from approximately 110 to 160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The aliphatic carbons of the ethyl group and the methyl group appear upfield, with the methylene carbon around 60 ppm and the two methyl carbons at approximately 20 and 14 ppm.

Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.

  • Instrument Setup: Use a spectrometer with a carbon-observe probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400O-H stretchPhenolic -OH
1655C=O stretchEster carbonyl
1605C=C stretchAromatic ring

Source: Iowa State University Digital Repository[3]

Interpretation and Experimental Rationale:

The IR spectrum provides clear evidence for the key functional groups. The broad absorption band at 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicating hydrogen bonding. The strong, sharp peak at 1655 cm⁻¹ is assigned to the C=O stretching of the ester carbonyl group. The absorption at 1605 cm⁻¹ is typical for C=C stretching vibrations within the aromatic ring.

Protocol for IR Data Acquisition:

  • Sample Preparation: The spectrum can be obtained from a Nujol mull of the solid sample. Grind a small amount of the solid with a drop of Nujol oil to create a fine paste.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place a small amount of the mull between two salt (e.g., NaCl or KBr) plates. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
180[M]⁺ (Molecular Ion)
135[M - OCH₂CH₃]⁺
134[M - C₂H₅OH]⁺
106[C₇H₆O]⁺

Source: PubChem, NIST Mass Spectrometry Data Center[4]

Interpretation and Experimental Rationale:

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak [M]⁺ at m/z 180, corresponding to the molecular weight of this compound.[1][2] Key fragment ions provide structural confirmation. The peak at m/z 135 results from the loss of the ethoxy radical (-OCH₂CH₃). The peak at m/z 134, which is often a base peak, arises from the loss of an ethanol molecule. The fragment at m/z 106 is also a common fragment.

Protocol for GC-MS Data Acquisition:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5). Set an appropriate temperature program for the GC oven to ensure good separation.

  • Data Acquisition: Inject a small volume of the sample solution into the GC. The separated components will then be introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.

  • Data Analysis: Analyze the resulting mass spectra for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Elucidation cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Ethyl 2-hydroxy-6-methylbenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR_Data Functional Group ID (O-H, C=O, C=C) IR->IR_Data H1_NMR ¹H NMR (Proton Environment) NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Backbone) NMR->C13_NMR MS_Data Molecular Weight & Fragmentation ([M]⁺, key fragments) MS->MS_Data NMR_Data Structural Framework (Connectivity, H/C count) H1_NMR->NMR_Data C13_NMR->NMR_Data Final_Structure Structure Confirmation IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a robust analytical protocol for the characterization of this and other similar organic molecules. The data presented in this guide serves as a reliable reference for researchers and scientists in the field of drug development and organic synthesis.

References

Synthesis of Ethyl 2-hydroxy-6-methylbenzoate from 2-hydroxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing Ethyl 2-hydroxy-6-methylbenzoate, an important aromatic ester, from its corresponding carboxylic acid, 2-hydroxy-6-methylbenzoic acid. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic underpinnings of various esterification strategies, offering detailed, field-proven experimental protocols. The guide emphasizes the causality behind procedural choices to ensure both reproducibility and a deep understanding of the chemical transformations. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative scientific literature.

Introduction: Significance and Physicochemical Properties

This compound, also known as 6-methylsalicylic acid ethyl ester, is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1] Its structure is characterized by a benzoate ring esterified with ethanol, featuring a hydroxyl group at the C2 position and a methyl group at the C6 position.[1] This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is a subject of study in enzyme-catalyzed reactions.[1]

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
2-hydroxy-6-methylbenzoic acidC₈H₈O₃152.1-White solid, building block for antibacterial and anti-inflammatory agents.[2][3]
This compoundC₁₀H₁₂O₃180.2042–46Aromatic ester, also known as 6-methylsalicylic acid ethyl ester.[1]
EthanolC₂H₅OH46.07-114.1Clear, colorless, volatile, and flammable liquid.[4][5]
Sulfuric AcidH₂SO₄98.0810Strong mineral acid, acts as a catalyst and dehydrating agent.[6]

Synthetic Strategies: A Comparative Analysis

The conversion of a carboxylic acid to an ester, a process known as esterification, can be achieved through several distinct pathways. The choice of method often depends on the substrate's reactivity, steric hindrance, and sensitivity to reaction conditions. For the synthesis of this compound, the following methods are most relevant.

Fischer-Speier Esterification: The Classical Approach

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] It is a reversible reaction that slowly proceeds to form an ester and water.[8]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8][9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][8] The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product.[8][10]

To drive the equilibrium towards the product side and achieve a higher yield, Le Chatelier's principle is applied.[7][9] This is commonly achieved by using an excess of one of the reactants, usually the less expensive alcohol, or by removing the water as it is formed.[9][11] Sulfuric acid serves a dual role as both a catalyst and a dehydrating agent, sequestering the water produced.[6][8]

Workflow for Fischer-Speier Esterification:

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: A Mild Alternative for Hindered Substrates

The Steglich esterification is a modification that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13] This method is particularly advantageous for sterically hindered substrates and proceeds under mild, often room temperature, conditions.[12][13]

Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[14] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[15] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. A key feature of this reaction is the formal uptake of water by DCC to form the insoluble urea byproduct, dicyclohexylurea (DCU), which can be removed by filtration.[13]

Workflow for Steglich Esterification:

Caption: Workflow for Steglich Esterification.

Diazomethane Methylation: A High-Yield, Small-Scale Method

While the topic is the synthesis of the ethyl ester, it is pertinent to mention the use of diazomethane (CH₂N₂) for the formation of methyl esters as it represents a highly efficient, albeit hazardous, method.[16][17] This reaction is typically performed on a small scale due to the toxic and explosive nature of diazomethane.[16][18] The reaction proceeds rapidly at room temperature with excellent yields, and the only byproduct is nitrogen gas.[18]

Mechanism: The reaction is a two-step process. First, the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[17] The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium ion, which has an excellent leaving group (N₂).[17][19]

Safety Considerations: Diazomethane is a yellow, poisonous, and potentially explosive gas.[19][20] It must be handled in a well-ventilated fume hood using specialized glassware with fire-polished joints to avoid explosions caused by rough surfaces.[16][21] Due to these hazards, a safer alternative, trimethylsilyldiazomethane (TMSCHN₂), is increasingly used.[16]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Ethanol (anhydrous)[4][5]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-hydroxy-6-methylbenzoic acid.

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (monitor reaction progress by TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Steglich Esterification

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Dilute hydrochloric acid (HCl) solution

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve 2-hydroxy-6-methylbenzoic acid, ethanol (1.1-1.5 equivalents), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight (monitor by TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with dilute HCl solution to remove any remaining DMAP, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield pure this compound.

Data Summary and Characterization

Table 2: Comparison of Synthetic Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ (catalyst), excess EtOHRefluxInexpensive reagents, simple procedure.[8]Reversible, requires harsh acidic conditions, may not be suitable for sensitive substrates.[7][8]
Steglich DCC/EDC, DMAP (catalyst)Room TemperatureMild conditions, high yields, suitable for sterically hindered substrates.[12][13]DCC is a sensitizer, DCU byproduct can be difficult to remove completely.[22]
Diazomethane CH₂N₂Room TemperatureVery high yields, clean reaction, only N₂ as byproduct.[18]Diazomethane is highly toxic and explosive, requires special handling.[16][20][21]

Characterization of this compound: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight (180.20 g/mol ).[1][23]

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyl, hydroxyl group).

  • Melting Point Analysis: The reported melting point is 42–46°C.[1]

Conclusion

The synthesis of this compound from 2-hydroxy-6-methylbenzoic acid can be effectively achieved through several established methods. The classical Fischer-Speier esterification offers a cost-effective and straightforward approach, particularly for large-scale synthesis, provided the substrate can tolerate strong acid and high temperatures. For more sensitive or sterically hindered substrates, the Steglich esterification provides a mild and highly efficient alternative. While diazomethane offers excellent yields, its significant hazards limit its practical application to small-scale syntheses where other methods have failed. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, substrate sensitivity, and available resources.

References

A Comprehensive Technical Guide to Ethyl 2-Hydroxy-6-methylbenzoate (Ethyl 6-methylsalicylate) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of Ethyl 2-hydroxy-6-methylbenzoate, also known as Ethyl 6-methylsalicylate. It is tailored for researchers, scientists, and professionals in drug development who utilize specialized organic building blocks. This document covers the compound's chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, methods for spectroscopic characterization, and critical safety and handling information. The guide emphasizes the compound's utility as a synthetic intermediate, differentiating it from common salicylates and highlighting its potential in the development of novel molecules.

Introduction

Ethyl 6-methylsalicylate is a substituted aromatic ester belonging to the salicylate family. Structurally, it is the ethyl ester of 6-methylsalicylic acid. Unlike the widely studied ethyl salicylate or methyl salicylate, the presence of a methyl group at the 6-position (ortho to the hydroxyl group) introduces significant steric and electronic modifications.[1] These changes influence the molecule's reactivity, physical properties, and its utility as a precursor in organic synthesis. While the broader salicylate class is renowned for its analgesic and anti-inflammatory properties, which stem from the inhibition of cyclooxygenase (COX) enzymes, the primary value of Ethyl 6-methylsalicylate in a research context lies in its function as a specialized chemical building block.[2][3] This guide serves as a comprehensive resource for its synthesis, characterization, and safe application in advanced chemical research.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. The key identifiers and properties of Ethyl 6-methylsalicylate are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms 6-Methylsalicylic Acid Ethyl Ester, this compound[1]
CAS Number 6555-40-4[4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Canonical SMILES CCOC(=O)c1c(C)cccc1O
InChI 1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3
InChI Key KWXBNUYCDMPLEQ-UHFFFAOYSA-N
Physicochemical Data

The compound's solid state at room temperature distinguishes it from the liquid ethyl salicylate, simplifying handling and weighing operations.

PropertyValueSource
Physical State Solid, powder to crystal[1][4]
Color White to light yellow[1][4]
Melting Point 42.0 - 46.0 °C[1]
Purity ≥98.0% (GC)[1][4]
Storage Temperature Room Temperature (cool, dark place recommended)

Synthesis and Manufacturing

Ethyl 6-methylsalicylate is most commonly prepared via Fischer esterification of 6-methylsalicylic acid with ethanol, catalyzed by a strong acid. This reaction is a cornerstone of organic chemistry and provides a reliable route to the target compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_steps Workup & Purification Steps 6-MSA 6-Methylsalicylic Acid Reflux Esterification via Reflux 6-MSA->Reflux Combine & Heat EtOH Ethanol (Excess) EtOH->Reflux Combine & Heat H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reflux Combine & Heat Workup Aqueous Workup Reflux->Workup Cool Reaction Mixture Neutralize 1. Neutralize with NaHCO₃ Workup->Neutralize Purification Purification Recrystallize 5. Recrystallize or Column Purification->Recrystallize Extract 2. Extract with Ethyl Acetate Neutralize->Extract Dry 3. Dry with MgSO₄ Extract->Dry Concentrate 4. Concentrate in vacuo Dry->Concentrate Concentrate->Purification FinalProduct Ethyl 6-methylsalicylate Recrystallize->FinalProduct

Caption: Workflow for the synthesis of Ethyl 6-methylsalicylate.

Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Reagents & Equipment:

  • 6-Methylsalicylic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-methylsalicylic acid and anhydrous ethanol. Stir the mixture until the acid is partially dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be done slowly.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C). The purpose of reflux is to maintain the reaction at the boiling point of the solvent to accelerate the reaction rate without loss of volatile materials.[5] Continue reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution. This step is critical to neutralize the sulfuric acid catalyst and any unreacted 6-methylsalicylic acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This isolates the water-insoluble ester product from the aqueous phase.[6]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure Ethyl 6-methylsalicylate as a white solid.

Spectroscopic Analysis and Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The data presented below are predicted values based on the known structure and serve as a guide for characterization. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under number 41081.[1]

TechniqueExpected Observations
¹H NMR Phenolic OH: Broad singlet (~10-11 ppm). Aromatic CH: Multiplets between 6.5-7.5 ppm (3H). Ethyl CH₂: Quartet (~4.4 ppm, 2H). Aryl CH₃: Singlet (~2.4 ppm, 3H). Ethyl CH₃: Triplet (~1.4 ppm, 3H).
¹³C NMR Ester C=O: ~170 ppm. Aromatic Carbons: 6 signals between 110-160 ppm. Ethyl CH₂: ~61 ppm. Aryl CH₃: ~20 ppm. Ethyl CH₃: ~14 ppm.
FT-IR (cm⁻¹) O-H Stretch (Phenolic): Broad peak, 3200-3500. C-H Stretch (Aliphatic/Aromatic): 2850-3100. C=O Stretch (Ester): Strong, sharp peak at ~1720-1740. C-O Stretch: 1100-1300.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 180. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 135), loss of ethanol (-C₂H₅OH, m/z=134).

Applications in Research and Drug Development

The primary application of Ethyl 6-methylsalicylate is as an organic building block. Its utility stems from the specific arrangement of its functional groups:

  • Steric Hindrance: The methyl group at the 6-position provides steric bulk near the phenolic hydroxyl and ester groups. This can be exploited to direct subsequent reactions to other positions on the aromatic ring or to create sterically hindered environments in target molecules, which can be crucial for tuning receptor-ligand interactions in drug design.

  • Modulation of Reactivity: The electron-donating nature of the methyl group can influence the nucleophilicity of the phenol and the electrophilicity of the aromatic ring, offering different reactivity profiles compared to the unsubstituted ethyl salicylate.

  • Precursor for Complex Molecules: It can serve as a starting point for the synthesis of more complex natural products or pharmaceutical agents where the 2-hydroxy-6-methylbenzoyl moiety is a required structural feature.

While the parent salicylate scaffold is known for its anti-inflammatory activity, any biological activity of Ethyl 6-methylsalicylate itself would likely be mediated by its hydrolysis to 6-methylsalicylic acid, which could then potentially interact with biological targets like COX enzymes.[3][7]

Safety, Handling, and Toxicology

Proper handling is essential when working with any chemical. Ethyl 6-methylsalicylate is classified as a combustible solid and presents specific hazards.

GHS Hazard Information
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[8] Wear a lab coat.

    • Respiratory Protection: Not typically required if used in a fume hood. If dust or aerosols are generated, use an approved respirator.[9]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store as a combustible solid (Storage Class 11).

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and specialized building block for synthetic chemistry. Its unique substitution pattern offers researchers a tool to introduce specific steric and electronic features into target molecules. Supported by a straightforward and scalable synthesis via Fischer esterification, this compound can be readily prepared and characterized using standard laboratory techniques. Adherence to established safety protocols is essential for its handling. For scientists engaged in the synthesis of novel compounds for pharmaceuticals, materials science, or other advanced applications, Ethyl 6-methylsalicylate represents a key intermediate with distinct advantages over more common, unsubstituted salicylates.

References

A Technical Guide to the Therapeutic Potential of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ethyl 2-hydroxy-6-methylbenzoate, an aromatic ester also known as Ethyl 6-methylsalicylate, is a compound of growing interest in the pharmaceutical sciences. Structurally related to the well-known salicylate class of drugs, it possesses a unique combination of a phenolic hydroxyl group, a carboxylate ester, and a methyl group on the benzene ring. This configuration imparts specific physicochemical properties, such as increased lipophilicity compared to simpler salicylates, which may influence its biological activity.[1] Preliminary investigations have highlighted its potential in several therapeutic areas, including anti-inflammatory, cytotoxic, and analgesic applications.[1] The primary hypothesized mechanism for its anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Furthermore, derivatives of this compound have demonstrated promising cytotoxic activity against cancer cells.[1] This guide provides a comprehensive technical overview of the current understanding of this compound, detailing its synthesis, potential mechanisms of action, and key experimental protocols required to validate its therapeutic applications.

Introduction: Rationale for Investigation

The therapeutic landscape is in constant need of novel molecular entities with improved efficacy, safety, and pharmacokinetic profiles. Salicylates have been a cornerstone of pharmacology for over a century, primarily for their anti-inflammatory, analgesic, and antipyretic properties.[2] this compound (Figure 1) belongs to this class but has distinguishing structural features. The ethyl ester modification and the C6 methyl group alter its chemical properties, notably increasing its lipophilicity (LogP ~2.7) compared to ethyl salicylate (LogP ~1.8).[1] This alteration can significantly impact membrane permeability, protein binding, and metabolic stability, potentially leading to a distinct therapeutic profile. The exploration of this compound is driven by the hypothesis that these structural modifications could translate into enhanced potency, selectivity, or a favorable side-effect profile compared to existing NSAIDs.

Figure 1: Chemical Structure of this compound Caption: IUPAC Name: this compound. Molecular Formula: C10H12O3.[3]

Synthesis and Physicochemical Properties

Synthesis Route

This compound is typically synthesized via a standard acid-catalyzed esterification, also known as Fischer esterification.[1]

  • Reactants: 2-hydroxy-6-methylbenzoic acid and excess ethanol.

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A nucleophilic attack by the hydroxyl group of ethanol follows, leading to the formation of a tetrahedral intermediate. Subsequent dehydration, driven by the catalyst, yields the final ester product and water.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for formulation development and for understanding its pharmacokinetic behavior.

PropertyValueSource(s)
CAS Number 6555-40-4[3][4]
Molecular Formula C₁₀H₁₂O₃[3][5]
Molecular Weight 180.20 g/mol [3][4]
Melting Point 42–46°C[1]
Appearance White solid/powder[5]
XLogP3 2.7[4]

Table 1: Key Physicochemical Properties.

Potential Mechanisms of Action

The therapeutic effects of this compound are believed to stem from its interaction with key biological pathways, primarily those involved in inflammation and cell proliferation.

Anti-inflammatory Action: COX Inhibition

The most prominent hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes.[1] Like other salicylates, this compound is expected to interfere with the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6]

  • COX-1 and COX-2: COX exists in two main isoforms. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce gastrointestinal side effects associated with COX-1 inhibition.[7] The selectivity profile of this compound for COX-1 versus COX-2 has not yet been fully elucidated and represents a critical area for investigation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins->Inflammation_Pain_Fever Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized anti-inflammatory mechanism via COX enzyme inhibition.

Cytotoxic Action

Studies on related orsellinate compounds suggest a potential for cytotoxic activity against cancer cells.[1] The precise mechanism is unknown but could involve inducing apoptosis, cell cycle arrest, or inhibiting key signaling pathways essential for cancer cell survival and proliferation. The increased lipophilicity of this compound may enhance its ability to cross cellular membranes and accumulate within cancer cells, potentially contributing to greater efficacy.[1]

Potential Therapeutic Applications

Based on its chemical structure and preliminary findings, this compound warrants investigation in the following areas:

  • Anti-inflammatory Therapeutics: For conditions such as rheumatoid arthritis and osteoarthritis. Its efficacy and gastrointestinal safety profile compared to traditional NSAIDs would be of primary interest.

  • Oncology: As a lead compound for the development of novel anticancer agents. Research should focus on its activity against various cancer cell lines and its mechanism of inducing cell death.[1]

  • Analgesia: For the management of inflammatory and other types of pain.[1]

  • Antimicrobial Agents: While direct evidence is lacking, the general antimicrobial properties of phenolic compounds and esters of p-hydroxybenzoic acid suggest that this is a plausible area for screening.

Experimental Protocols for Therapeutic Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required. The following protocols provide a framework for this initial evaluation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Analysis & Lead Optimization cluster_2 Phase 3: Preclinical Development A Compound Synthesis & Purification B COX Inhibition Assay (Anti-inflammatory) A->B C MTT Cytotoxicity Assay (Anticancer) A->C D MIC Assay (Antimicrobial) A->D E Data Analysis (IC50, MIC values) B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Selection F->G H In Vivo Animal Models G->H I Toxicology & Pharmacokinetic Studies H->I

Caption: General workflow for evaluating therapeutic potential.

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition

This protocol determines the compound's ability to inhibit COX enzymes, providing its IC₅₀ (half-maximal inhibitory concentration) value.

Objective: To quantify the inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology: A common method is a fluorometric or colorimetric inhibitor screening assay.[8][9][10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare COX Assay Buffer, Heme, and solutions of purified COX-1 and COX-2 enzymes.

    • Prepare a solution of Arachidonic Acid (substrate).[10]

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

  • Assay Setup (96-well plate):

    • Enzyme Control Wells: Add Assay Buffer, Heme, and COX enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add Assay Buffer, Heme, COX enzyme, and a specific dilution of the test compound.

    • Inhibitor Control Wells: Add a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) for a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation: Add the arachidonic acid solution to all wells simultaneously to start the enzymatic reaction.

  • Detection:

    • Measure the output (e.g., fluorescence at Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[9] The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol assesses the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, MCF-7).

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Culture: Seed a cancer cell line into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Viable cells will form purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

Objective: To assess the antimicrobial activity of this compound against representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Methodology: The broth microdilution method is a standard procedure for determining MIC values.[14][15]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[13][15]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add a fixed volume of the bacterial suspension to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells with bacterial inoculum but no compound.

    • Negative Control: Wells with broth and compound but no inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][15]

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of salicylate derivatives is highly dependent on their chemical structure.[16][17] Key SAR insights relevant to this compound include:

  • Carboxylic Acid/Ester Group: The active moiety is the salicylate anion, but modifications of the carboxylic acid group (e.g., to an ester) can alter potency, stability, and side effects.[16][17] Esters are often more stable and may act as prodrugs, being hydrolyzed to the active acid in vivo.[17]

  • Phenolic Hydroxyl Group: The ortho-position of the hydroxyl group relative to the carboxyl group is essential for activity. Moving it to the meta or para position abolishes activity.[16]

  • Ring Substituents: Adding groups to the aromatic ring can significantly modulate activity. The methyl group at the C6 position in this compound increases lipophilicity, which has been shown in related compounds to enhance cytotoxic activity.[1] Adding electron-withdrawing groups (like halogens) can increase anti-inflammatory potency.[17][18]

Conclusion and Future Directions

This compound is a promising scaffold for therapeutic development, leveraging the well-established pharmacology of salicylates with unique structural modifications. Preliminary evidence points toward potential applications as an anti-inflammatory and cytotoxic agent. The immediate path forward requires rigorous in vitro validation as outlined in this guide. Future research should focus on:

  • Comprehensive Screening: Testing the compound against a broad panel of cancer cell lines and microbial strains.

  • Mechanism Elucidation: Moving beyond COX inhibition to explore other potential molecular targets that may contribute to its biological activity.

  • Pharmacokinetic Profiling: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lead Optimization: Synthesizing and testing analogs to improve potency and selectivity based on SAR data, with the goal of identifying lead candidates for in vivo studies.

This structured approach will enable a thorough evaluation of this compound and determine its true potential as a next-generation therapeutic agent.

References

A Comprehensive Technical Guide to the Solubility of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of ethyl 2-hydroxy-6-methylbenzoate (CAS 6555-40-4), a key intermediate in organic synthesis and potential active pharmaceutical ingredient (API). In the absence of extensive published experimental data, this guide synthesizes theoretical principles with practical methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of this compound, apply predictive models to estimate its solubility in a range of common solvents, and provide detailed experimental protocols for the validation of these predictions. This guide is designed to be a practical resource, enabling informed solvent selection and process optimization.

Introduction: Understanding the Importance of Solubility

This compound, also known as ethyl 6-methylsalicylate, is an aromatic ester with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] Its structure, featuring a hydroxyl group and a methyl group on the benzene ring, imparts specific chemical properties that are critical in various applications, including as a precursor in the synthesis of more complex molecules.[1] The solubility of this compound is a fundamental physical property that dictates its behavior in solution, influencing reaction kinetics, purification strategies, and bioavailability in pharmaceutical formulations.

A thorough understanding of solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, extraction, and crystallization.

  • Formulation Science: Developing stable and effective drug delivery systems.

  • Analytical Chemistry: Preparing solutions for analysis and chromatography.

This guide will address the current gap in quantitative solubility data for this compound by providing a predictive framework grounded in established chemical theory.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2][3][4]
CAS Number 6555-40-4[1][2][3][5]
Melting Point 42–46°C[1]
logP (Predicted) ~2.7[1][4]
Structure Aromatic ester with hydroxyl and methyl substituents[1]

The presence of both a polar hydroxyl group capable of hydrogen bonding and a larger, non-polar aromatic ring and ethyl group gives this compound an amphiphilic character. This duality is central to its solubility behavior, suggesting it will be soluble in a range of solvents with varying polarities. The predicted octanol-water partition coefficient (logP) of approximately 2.7 indicates a greater affinity for non-polar environments over aqueous ones.[1][4]

Theoretical Framework for Solubility Prediction

In the absence of comprehensive experimental data, theoretical models provide a powerful tool for estimating solubility. The principle of "like dissolves like" is a useful qualitative guideline, suggesting that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative approach, we turn to established models such as Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.

Hansen Solubility Parameters (HSP)

The HSP model decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6] The underlying principle is that substances with similar HSP values are likely to be soluble in one another.[6] The distance (Ra) between the HSPs of a solute and a solvent in "Hansen space" can be calculated to predict compatibility.[7]

UNIFAC Group Contribution Method

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients, which can then be used to calculate solid-in-liquid solubility.[10][11] This model is particularly useful for predicting the solubility of organic compounds in various solvents, especially in the early stages of process development when experimental data is scarce.[12][13] The UNIFAC model considers molecules as being composed of functional groups, and the interactions between these groups determine the overall thermodynamic properties of the mixture.[11][12]

Predicted Solubility of this compound

Based on the principles of "like dissolves like" and the physicochemical properties of this compound, we can predict its qualitative and semi-quantitative solubility in a range of common laboratory solvents. The presence of the aromatic ring and ethyl ester group suggests good solubility in non-polar and moderately polar solvents, while the hydroxyl group may impart some solubility in more polar, protic solvents.

Table of Predicted Solubility at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarLow to ModerateThe non-polar nature of hexane will interact favorably with the aromatic ring and ethyl chain, but the polar hydroxyl group will limit solubility.
Toluene Non-polar (Aromatic)HighThe aromatic nature of toluene will lead to strong π-π stacking interactions with the benzene ring of the solute, promoting high solubility.
Ethyl Acetate Polar aproticHighEthyl acetate can act as a hydrogen bond acceptor for the hydroxyl group and its ester functionality is similar to the solute, leading to favorable interactions.
Acetone Polar aproticHighAcetone is a good hydrogen bond acceptor and has a moderate polarity that can accommodate both the polar and non-polar regions of the solute. A related compound, ethyl 2,4-dihydroxy-6-methylbenzoate, is soluble in acetone.[14]
Ethanol Polar proticHighEthanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl group. The ethyl group of the solvent is also compatible with the non-polar parts of the solute.
Methanol Polar proticModerate to HighSimilar to ethanol, methanol can form hydrogen bonds. However, its higher polarity may lead to slightly lower solubility compared to ethanol.
Water Polar proticLowThe large non-polar surface area of the molecule will dominate, leading to poor solubility in water despite the presence of a hydrogen-bonding hydroxyl group. The related compound ethyl benzoate is only slightly soluble in water.[15][16]
Chloroform Polar aproticHighA related compound, ethyl 2,4-dihydroxy-6-methylbenzoate, is soluble in chloroform.[14]
Dichloromethane Polar aproticHighA related compound, ethyl 2,4-dihydroxy-6-methylbenzoate, is soluble in dichloromethane.[14]
Dimethyl Sulfoxide (DMSO) Polar aproticHighDMSO is a strong hydrogen bond acceptor and a versatile solvent for many organic compounds. A related compound, ethyl 2,4-dihydroxy-6-methylbenzoate, is soluble in DMSO.[14]

Disclaimer: This table presents predicted solubility based on chemical principles and data from related compounds. Experimental verification is essential.

Experimental Protocol for Solubility Determination

To validate the predicted solubilities and establish a quantitative understanding, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis method.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration determined by HPLC and the dilution factor, calculate the original concentration in the saturated solution.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visual Representation of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_analysis 5. Analysis cluster_result 6. Result prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 sample1 Filter supernatant sep1->sample1 sample2 Weigh and dilute sample1->sample2 analysis1 HPLC analysis sample2->analysis1 analysis2 Calculate concentration analysis1->analysis2 result1 Determine Solubility (g/100mL or mol/L) analysis2->result1

Caption: Workflow for experimental solubility determination.

Discussion and Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing the current lack of quantitative data through a predictive and methodological approach. The physicochemical properties of the molecule suggest a broad solubility profile, with a higher affinity for organic solvents over aqueous media. The application of theoretical models like Hansen Solubility Parameters and UNIFAC can provide valuable initial estimates for solvent screening.

However, it is imperative to emphasize that these theoretical predictions must be validated through rigorous experimental work. The detailed protocol provided for the equilibrium solubility method offers a reliable pathway to obtaining accurate quantitative data. By combining theoretical insights with empirical data, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to optimized processes and improved product performance.

Future work should focus on generating and publishing experimental solubility data for this compound in a wide range of solvents at various temperatures. This will not only validate the predictions made in this guide but also contribute to a more complete understanding of this important chemical compound.

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known safety and hazard profile of Ethyl 2-hydroxy-6-methylbenzoate (CAS No. 6555-40-4). As a substituted salicylate ester, this compound warrants a thorough understanding of its potential biological effects and the necessary precautions for its handling and use in a research and development setting. This document is structured to provide not just data, but also the scientific rationale behind safety protocols and toxicological assessments, empowering professionals to work with this compound in an informed and safe manner.

Chemical and Physical Identity

This compound, also known as Ethyl 6-methylsalicylate, is an aromatic ester. A clear understanding of its physical and chemical properties is fundamental to predicting its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃--INVALID-LINK--
Molecular Weight 180.20 g/mol --INVALID-LINK--
CAS Number 6555-40-4--INVALID-LINK--
Appearance White to pale-yellow powder or crystals--INVALID-LINK--
Melting Point 42-45 °C--INVALID-LINK--
Boiling Point 85-95 °C at 0.5 Torr--INVALID-LINK--
Synonyms Ethyl 6-methylsalicylate, 6-Methylsalicylic acid ethyl ester, 2-Hydroxy-6-methylbenzoic acid ethyl ester--INVALID-LINK--

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] It is crucial for handlers to be intimately familiar with these classifications to ensure appropriate personal protective equipment (PPE) and handling procedures are employed.

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.[3]

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on this compound are not extensively available in the public domain, its structural similarity to other salicylates provides a basis for understanding its potential toxic mechanisms.

Acute Toxicity

Logical Relationship: Hazard Classification and Precautionary Measures

H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke H302->P270 Mitigates P301_P312 P301+P312: If swallowed, call for medical advice H302->P301_P312 Response H315 H315: Causes skin irritation P280_skin P280: Wear protective gloves H315->P280_skin Mitigates P302_P352 P302+P352: If on skin, wash with water H315->P302_P352 Response H319 H319: Causes serious eye irritation P280_eye P280: Wear eye protection H319->P280_eye Mitigates P305 P305+P351+P338: If in eyes, rinse with water H319->P305 Response H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 Mitigates

Caption: Relationship between Hazard Statements and Precautionary Measures.

Mechanism of Salicylate Toxicity

Salicylates are known to exert their toxic effects through several mechanisms, primarily by uncoupling oxidative phosphorylation in the mitochondria.[5][6][7] This disruption of cellular energy production can lead to a cascade of metabolic disturbances, including lactic acidosis.[5] Additionally, salicylates can directly stimulate the respiratory center in the medulla, leading to hyperventilation and respiratory alkalosis.[5][7][8]

Simplified Signaling Pathway of Salicylate Toxicity

Salicylate Salicylate Ester Mitochondria Mitochondria Salicylate->Mitochondria RespiratoryCenter Respiratory Center Stimulation Salicylate->RespiratoryCenter OxPhos Uncoupling of Oxidative Phosphorylation Mitochondria->OxPhos ATP Decreased ATP Production OxPhos->ATP LacticAcidosis Lactic Acidosis ATP->LacticAcidosis Hyperventilation Hyperventilation RespiratoryCenter->Hyperventilation RespAlkalosis Respiratory Alkalosis Hyperventilation->RespAlkalosis

Caption: Key mechanisms of salicylate-induced toxicity.

Metabolism

It is anticipated that this compound undergoes hydrolysis in the body, catalyzed by esterases, to yield 2-hydroxy-6-methylbenzoic acid and ethanol.[9] The further metabolism of these products would follow their respective known pathways. Ethanol is metabolized primarily by alcohol dehydrogenase to acetaldehyde, which is then converted to acetic acid.[10] The substituted benzoic acid would likely undergo conjugation and be excreted. The rate and extent of this metabolism will influence the systemic exposure and potential toxicity.

Genotoxicity and Carcinogenicity

There is a lack of specific data on the genotoxicity and carcinogenicity of this compound. However, studies on other benzoates, such as sodium and potassium benzoate, have shown some evidence of clastogenic and mutagenic effects in in vitro studies on human lymphocytes.[11][12] It is important to note that these are salts and not esters, which may affect their biological activity. Salicylic acid itself is not considered to be a carcinogen.[13] Given the data gaps, a cautious approach is warranted, and exposure should be minimized.

Exposure Controls and Personal Protection

Given the identified hazards, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or when heating the substance.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.

    • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.

  • If on Skin: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

For novel compounds like this compound where toxicological data is limited, a tiered approach to safety assessment is recommended, often following OECD guidelines to ensure data quality and regulatory acceptance.

Experimental Workflow: In Vitro Hazard Assessment

start Test Substance: This compound skin_irritation Skin Irritation (OECD TG 439) start->skin_irritation eye_irritation Eye Irritation (OECD TG 492) start->eye_irritation oral_toxicity Acute Oral Toxicity (OECD TG 423/425) start->oral_toxicity genotoxicity Genotoxicity Screening (e.g., Ames Test, In Vitro Micronucleus) start->genotoxicity data_analysis Data Analysis and Hazard Classification skin_irritation->data_analysis eye_irritation->data_analysis oral_toxicity->data_analysis genotoxicity->data_analysis

Caption: A tiered workflow for in vitro hazard assessment.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test is a validated alternative to animal testing for assessing skin irritation potential.

Methodology:

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.

  • Test Substance Application: A defined amount of this compound (as a solution or solid) is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This in vitro method is used to identify chemicals that can cause serious eye damage or irritation.

Methodology:

  • Tissue Preparation: Reconstructed Human Cornea-like Epithelium (RhCE) tissue models are prepared and equilibrated.

  • Test Substance Application: The test substance is applied to the surface of the RhCE tissue.

  • Exposure and Post-Incubation: Following a defined exposure time, the substance is rinsed off, and the tissues are incubated.

  • Viability Assessment: Cell viability is measured using the MTT assay. A reduction in viability below a specific cutoff (e.g., ≤ 60%) classifies the substance as an eye irritant.

Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.

Methodology:

  • Animal Selection and Acclimatization: A small number of rodents (typically rats) are used. They are acclimatized to the laboratory conditions.

  • Dose Administration: The test substance is administered by oral gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint Determination: The number of animals that die at a particular dose level determines the subsequent dosing steps and the final classification of the substance according to the GHS categories.

Handling, Storage, and Disposal

  • Handling: As outlined in the Exposure Controls section, handle with appropriate PPE in a well-ventilated area. Avoid creating dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound presents moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. While specific toxicological data for this compound is limited, its structural relationship to salicylates suggests a potential for systemic toxicity through the uncoupling of oxidative phosphorylation. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further toxicological studies, following established OECD guidelines, are warranted to fully characterize the safety profile of this compound.

References

An In-Depth Technical Guide to Ethyl 2-hydroxy-6-methylbenzoate: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-6-methylbenzoate, a significant aromatic ester in chemical synthesis and research. It is designed for researchers, scientists, and professionals in drug development. This document details the compound's extensive list of synonyms, chemical identifiers, and physicochemical properties. Furthermore, it presents a detailed protocol for its synthesis via acid-catalyzed esterification, discusses its applications as a chemical intermediate, and outlines its safety and handling profile. The guide aims to serve as a central resource, grounded in authoritative data, to support advanced research and development activities.

Part 1: Nomenclature and Identification

Accurate compound identification is fundamental to scientific research. This compound is known by numerous synonyms across various databases and commercial suppliers. Understanding this nomenclature is crucial for comprehensive literature searches and material procurement.

The standardized name under the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][2]

Common Synonyms

The compound is frequently referenced by several alternative names, reflecting its structural relation to salicylic acid. A consolidated list of these synonyms is presented below.

SynonymSource
6-Methylsalicylic acid ethyl esterBenchchem, Santa Cruz Biotechnology, CymitQuimica
Ethyl 6-MethylsalicylatePubChem, ECHEMI, CymitQuimica
2-Hydroxy-6-methylbenzoic Acid Ethyl EsterPubChem, ECHEMI
Benzoic acid, 2-hydroxy-6-methyl-, ethyl esterPubChem, NIST, ECHEMI
2,6-Cresotic acid, ethyl esterECHEMI
ethyl 6-methyl-2-hydroxybenzoatePubChem, CymitQuimica

This table is a representative list of the most common synonyms. A more exhaustive list can be found in databases like PubChem.[1]

Chemical Identifiers

For unambiguous identification in regulatory and research contexts, a set of unique identifiers is assigned to every chemical substance.

Identifier TypeIdentifierSource(s)
CAS Number 6555-40-4PubChem, Benchchem, Santa Cruz Biotechnology
EC Number 613-820-4PubChem
InChIKey KWXBNUYCDMPLEQ-UHFFFAOYSA-NPubChem, Benchchem
PubChem CID 584222PubChem
DSSTox Substance ID DTXSID80342758PubChem

Part 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃PubChem, Santa Cruz Biotechnology, Benchchem
Molecular Weight 180.20 g/mol PubChem, Santa Cruz Biotechnology, Benchchem
Melting Point 42–46°CBenchchem
Appearance White powder / SolidCymitQuimica, Barcelona Fine Chemicals
XLogP3 2.7PubChem, ECHEMI
Hydrogen Bond Donor Count 1ECHEMI
Hydrogen Bond Acceptor Count 3ECHEMI

The XLogP3 value of 2.7 suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and absorption.[1][3]

Part 3: Synthesis and Experimental Protocols

This compound is typically synthesized through the Fischer esterification of its parent carboxylic acid, 2-hydroxy-6-methylbenzoic acid, with ethanol. This reaction is a cornerstone of organic chemistry, valued for its reliability.

Primary Synthesis: Acid-Catalyzed Esterification

The primary mechanism involves the protonation of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the ethanol molecule. The subsequent elimination of a water molecule yields the final ester product.[4] The use of a catalyst is critical to drive the reaction forward, as esterification is an equilibrium-controlled process.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workflow cluster_products Products R1 2-hydroxy-6-methylbenzoic acid P1 Mix Reactants & Catalyst R1->P1 R2 Ethanol (Excess) R2->P1 C1 Acid Catalyst (H₂SO₄) C1->P1 C2 Reflux P2 Heat to Reflux C2->P2 P1->P2 Initiate Reaction P3 Reaction Monitoring (TLC) P2->P3 Byprod Water (H₂O) P2->Byprod P4 Work-up & Neutralization P3->P4 Upon Completion P5 Purification (Distillation/Crystallization) P4->P5 Prod This compound P5->Prod

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating monitoring and purification steps to ensure product identity and purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-6-methylbenzoic acid (1 equivalent) and excess absolute ethanol (5-10 equivalents). The excess ethanol serves as both reactant and solvent, shifting the equilibrium towards the product.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equivalents) to the mixture while stirring.[4]

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or recrystallization to obtain the final, high-purity this compound.[4]

Alternative Synthetic Routes

Other methods for synthesizing the precursor, 2-hydroxy-6-methylbenzoic acid, include:

  • Reductive Hydrogenation: Starting from 2-methyl-6-nitrobenzoic acid using a Platinum-on-Carbon (Pt/C) catalyst.[4]

  • Diazotization Hydrolysis: An intermediate product is treated with nitrosyl sulfuric acid, followed by hydrolysis to yield the carboxylic acid, which is then esterified.[4]

Part 4: Spectroscopic Data

Structural elucidation and confirmation are performed using various spectroscopic techniques. For this compound, comprehensive data is available in public repositories.

  • Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[1]

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight (180.20 g/mol ) and provides a characteristic fragmentation pattern for identification.[1]

G cluster_inputs Spectroscopic Analysis cluster_outputs Data Outputs Compound Purified Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure FuncGroups Functional Group ID IR->FuncGroups

Caption: Spectroscopic analysis workflow for compound validation.

Part 5: Applications in Research and Drug Development

This compound is more than a simple organic molecule; it is a valuable building block and research tool.

  • Chemical Intermediate: Its structure allows it to serve as a precursor in the synthesis of more complex organic compounds and active pharmaceutical ingredients (APIs). The hydroxyl and ester groups are reactive sites for further chemical transformations.[4]

  • Enzyme Studies: It is used as a model substrate for investigating enzyme-catalyzed reactions, particularly those involving ester hydrolysis by esterases.[4] This interaction is crucial for understanding metabolic processes and enzyme kinetics.[4]

  • Biological Activity: While not a drug itself, its structural analogs are known to possess biological activities. For instance, related salicylate compounds are known for their analgesic properties.[4] Research suggests that it may act as an inhibitor of certain enzymes, such as cyclooxygenases, which could modulate biochemical pathways related to inflammation.[4]

Part 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • H302: Harmful if swallowed.[1][5]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

Ethyl 2-hydroxy-6-methylbenzoate: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Versatile Aromatic Ester

Ethyl 2-hydroxy-6-methylbenzoate, a seemingly unassuming aromatic ester, holds a wealth of untapped potential for researchers and drug development professionals. Its unique structural features, a hydroxyl group ortho to the ester and a methyl group at the 6-position, impart a fascinating combination of chemical reactivity and biological activity. This technical guide serves as an in-depth literature review, consolidating the current state of knowledge on this compound. We will delve into its synthesis, spectral characterization, and explore its burgeoning applications in medicinal chemistry and beyond. This document is designed to be a practical resource, providing not only established data but also the procedural framework necessary for its further investigation and application.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Ethyl 6-methylsalicylate, 6-Methylsalicylic acid ethyl ester[2][3][4]
CAS Number 6555-40-4[1][5]
Molecular Formula C₁₀H₁₂O₃[1][5]
Molecular Weight 180.20 g/mol [1][2]
Melting Point 42-46 °C[2]
Appearance White powder/solid[3][4]
XLogP3 2.7[1]

Synthesis of this compound

The primary and most direct route to this compound is through the Fischer-Speier esterification of 2-hydroxy-6-methylbenzoic acid. This acid-catalyzed reaction is a classic and efficient method for the synthesis of esters.[2][6]

Reaction Principle: Fischer-Speier Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[6][7]

Fischer_Esterification

Experimental Protocol: A Guideline for Synthesis

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxy-6-methylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents). The use of excess ethanol serves to shift the reaction equilibrium towards the product side.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the molar amount of the carboxylic acid) to the stirred solution. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 2-4 hours). Refluxing at the boiling point of the solvent increases the reaction rate without loss of solvent.

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a separatory funnel containing a saturated solution of sodium bicarbonate. This step neutralizes the acidic catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The desired ester, being less polar, will partition into the organic phase. Repeat the extraction process (e.g., 2-3 times) to maximize the yield.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate to remove residual water.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude ester can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the pure this compound.[2]

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount for confirming its identity and purity. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While detailed, assigned spectra for this compound were not found in the initial searches, a general interpretation based on its structure can be provided.

¹H NMR (Proton NMR):

  • Aromatic Protons: Three protons on the benzene ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Ethyl Group Protons: The ethyl group will show a quartet for the -CH₂- protons (due to coupling with the -CH₃ protons) and a triplet for the -CH₃ protons (due to coupling with the -CH₂- protons). The quartet will be downfield from the triplet due to the proximity of the electron-withdrawing oxygen atom.

  • Methyl Group Proton: The methyl group attached to the benzene ring will appear as a singlet.

  • Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal (typically δ 165-175 ppm).

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the hydroxyl and ester groups will be the most downfield among the aromatic signals.

  • Ethyl Group Carbons: Two signals for the ethyl group carbons will be present.

  • Methyl Group Carbon: A single signal for the methyl group carbon attached to the benzene ring will be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) for this compound would be at m/z 180. The fragmentation pattern can give clues about the structure. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.[8][9] PubChem lists major peaks at m/z 134, 106, and 135, which likely correspond to fragmentation of the parent molecule.[1]

Mass_Spec_Fragmentation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3200 (broad)O-H stretchPhenolic -OH
~2955C-H stretchAliphatic (CH₃, CH₂)
~1680C=O stretchEster carbonyl
1600-1450C=C stretchAromatic ring
~1250 and ~1100C-O stretchEster and Phenol

The broadness of the O-H stretch is due to hydrogen bonding.[10] The exact positions of the peaks can provide further structural information.[11]

Potential Applications in Drug Development

This compound and its derivatives have shown promise in several areas of pharmacological research, suggesting their potential as lead compounds in drug discovery.

Anti-inflammatory Activity

The structural similarity of this compound to salicylic acid, the active metabolite of aspirin, suggests its potential as an anti-inflammatory agent. The proposed mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[12]

To evaluate the anti-inflammatory potential of this compound, an in vitro COX inhibition assay is a crucial first step. The following is a generalized protocol that can be adapted for this purpose.

Principle:

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. The enzyme activity is typically monitored by measuring the production of prostaglandins or the consumption of a chromogenic co-substrate.[13]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive controls (e.g., indomethacin for non-selective inhibition, celecoxib for COX-2 selective inhibition)

  • Assay buffer and co-factors

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. A vehicle control (without the test compound) and a positive control are also included. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., ELISA for prostaglandin E2 or a colorimetric method).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Assay

Cytotoxic Activity

Derivatives of this compound have demonstrated cytotoxic activity against cancer cells, indicating their potential as anticancer agents. To assess this activity, standard cytotoxicity assays are employed.

The MTT and Sulforhodamine B (SRB) assays are two common colorimetric methods used to assess the cytotoxicity of a compound against cancer cell lines.[14][15][16][17]

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

SRB Assay Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution, which binds to cellular proteins.

  • Washing: Wash away the unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total protein mass, and thus to the cell number.

Analgesic Activity

Preliminary studies have suggested potential analgesic effects for this compound.[2] In vivo models are used to evaluate the pain-relieving properties of compounds.

The hot plate and tail-flick tests are common methods for assessing centrally acting analgesics in animal models.[18][19][20][21][22]

Hot Plate Test Protocol:

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment.

  • Baseline Measurement: Place each animal on the hot plate and record the latency time for a response, such as licking a paw or jumping. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer this compound or a vehicle control to the animals.

  • Post-Treatment Measurement: At set time intervals after administration, place the animals back on the hot plate and measure the response latency. A significant increase in latency compared to the control group indicates an analgesic effect.

Tail-Flick Test Protocol:

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: The procedure is similar to the hot plate test, but instead of a heated surface, a beam of heat is focused on the tail. The time taken for the animal to "flick" its tail away from the heat source is measured as the response latency.

Applications in the Fragrance Industry

This compound possesses a pleasant aroma, making it a valuable ingredient in the formulation of perfumes and flavorings.[2] Its scent profile is likely to be sweet, fruity, and slightly floral, similar to other benzoate esters used in perfumery.[23] It can be used as a middle note in fragrance compositions, providing a smooth and elegant character that blends well with other fragrance ingredients.[23]

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, potential. This technical guide has provided a comprehensive overview of its synthesis, characterization, and known applications. The provided experimental frameworks for evaluating its biological activities are intended to empower researchers to further investigate its therapeutic promise. Future research should focus on:

  • Detailed Synthesis Optimization: Developing and publishing a detailed, optimized synthesis protocol.

  • Comprehensive Spectroscopic Analysis: Publishing fully assigned ¹H and ¹³C NMR spectra, as well as a detailed analysis of its IR and mass spectra.

  • In-depth Biological Evaluation: Conducting rigorous in vitro and in vivo studies to confirm and elucidate the mechanisms of its anti-inflammatory, cytotoxic, and analgesic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with enhanced potency and selectivity.

By pursuing these avenues of research, the scientific community can unlock the full potential of this versatile aromatic ester for the development of new therapeutics and other valuable applications.

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Esterification of 2-Hydroxy-6-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed esterification of 2-hydroxy-6-methylbenzoic acid to synthesize methyl 2-hydroxy-6-methylbenzoate. This document delves into the mechanistic intricacies of the reaction, addresses the challenges posed by steric hindrance, and offers a detailed, field-proven protocol for synthesis, purification, and characterization.

Introduction and Scientific Context

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the production of a vast array of pharmaceuticals, fragrances, and materials. The subject of this protocol, 2-hydroxy-6-methylbenzoic acid, presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-methyl group and the electronic influence of the hydroxyl group. Understanding the interplay of these factors is critical for achieving a successful and efficient esterification.

The acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a reversible reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] The equilibrium nature of this reaction necessitates strategic interventions to drive the reaction towards the formation of the desired ester. This protocol will detail such strategies, specifically in the context of this sterically encumbered substrate.

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3]

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.[1]

Fischer_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid 2-Hydroxy-6-methylbenzoic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + CH3OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester Mthis compound ProtonatedEster->Ester - H+ Methanol Methanol (CH3OH) Water Water (H2O) Catalyst_H_plus H+ (Catalyst) Catalyst_Regen H+ (Catalyst)

Caption: Fischer-Speier Esterification Mechanism.

The Challenge of Steric Hindrance

The presence of the methyl group at the ortho position (C6) to the carboxylic acid in 2-hydroxy-6-methylbenzoic acid significantly impedes the approach of the nucleophile (methanol) to the carbonyl carbon. This steric hindrance can dramatically slow down the rate of esterification. To overcome this, the reaction conditions must be carefully optimized. This typically involves:

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period to ensure a reasonable conversion.

  • Elevated Temperatures: Increasing the kinetic energy of the molecules to overcome the activation energy barrier.

  • Use of a Large Excess of Alcohol: Employing methanol as the solvent to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and a thorough characterization of the final product.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-6-methylbenzoic acid≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher ScientificUsed in excess as both reactant and solvent.
Sulfuric AcidConcentrated (95-98%)J.T. BakerCatalyst. Handle with extreme care.
Ethyl AcetateACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate SolutionFor neutralization.
Brine (Saturated NaCl Solution)For washing.
Anhydrous Magnesium SulfateFor drying.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure

Esterification_Workflow Start Start: Weigh Reactants Reaction_Setup Reaction Setup: Combine reactants and catalyst in a round-bottom flask. Start->Reaction_Setup Reflux Reflux: Heat the mixture to reflux for an extended period. Reaction_Setup->Reflux Workup Aqueous Workup: Neutralize, extract, and wash. Reflux->Workup Drying Drying and Concentration: Dry the organic layer and remove the solvent. Workup->Drying Purification Purification: (Optional) Column chromatography or distillation. Drying->Purification Characterization Characterization: NMR, IR, and Melting Point Analysis. Purification->Characterization End End: Store Product Characterization->End

Caption: Experimental Workflow for Esterification.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-6-methylbenzoic acid (5.00 g, 32.8 mmol).

    • Add anhydrous methanol (50 mL). Stir the mixture until the acid is fully dissolved.

    • Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the solution while stirring. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain the reflux with continuous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a 250 mL beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • Purification (Optional but Recommended):

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, for larger scales, vacuum distillation can be employed.

Characterization of Mthis compound

The identity and purity of the synthesized ester should be confirmed by spectroscopic methods.

PropertyExpected Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~11.0 (s, 1H, -OH), ~7.2 (t, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~172, ~160, ~138, ~123, ~121, ~112, ~110, ~52, ~22
IR (thin film, cm⁻¹) ~3400 (br, O-H), ~2950 (C-H), ~1680 (C=O, ester), ~1600, ~1450 (C=C, aromatic)

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or the amount of methanol. Ensure that the methanol is anhydrous, as water can shift the equilibrium back towards the reactants.

  • Incomplete Reaction: The steric hindrance may prevent the reaction from going to completion. A purification step is crucial to isolate the pure ester.

  • Side Reactions: At elevated temperatures, there is a possibility of side reactions such as the dehydration of the alcohol. Maintaining the recommended temperature range is important.

Safety Precautions

  • Concentrated Sulfuric Acid: is extremely corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

  • Ethyl Acetate: is a flammable solvent. Handle away from ignition sources.

References

Application of Ethyl 2-hydroxy-6-methylbenzoate in Fragrance Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of Ethyl 2-hydroxy-6-methylbenzoate, a significant aromatic ester in the palette of fragrance chemists. This document serves as a comprehensive resource for researchers, scientists, and professionals in the fragrance and flavor industry, offering detailed protocols for its synthesis, analysis, and application.

Introduction to a Versatile Aromatic Ester

This compound (CAS No. 6555-40-4) is an aromatic ester that, while not as widely known as some of its isomers and related molecules, presents a unique and valuable profile for the creation of innovative fragrance compositions.[1][2] Its molecular structure, featuring a salicylate core with a methyl substitution, hints at a complex olfactory character that blends fruity, sweet, and green nuances. Understanding the synthesis and application of this molecule is key to unlocking its full potential in both fine perfumery and functional fragrances.

This document will elucidate the scientific principles and practical methodologies for working with this compound, from its creation in the laboratory to its artistic integration into a final fragrance.

Physicochemical Properties and Olfactory Profile

A thorough understanding of the physical and chemical properties of a fragrance ingredient is fundamental to its effective use.

PropertyValueSource
CAS Number 6555-40-4[1][2]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to pale-yellow powder or crystals[2]
Purity >97% by NMR[2]
Solubility Soluble in alcohol and most organic solvents

Synthesis Protocol: Fischer-Speier Esterification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst.[3]

Causality of Experimental Choices

The Fischer-Speier esterification is an equilibrium-limited reaction. To drive the reaction towards the formation of the ester product, an excess of one of the reactants, typically the alcohol (ethanol in this case), is used. The acid catalyst, usually concentrated sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor product formation.

Step-by-Step Laboratory Protocol

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-methylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Extraction: Transfer the reaction mixture to a separatory funnel containing diethyl ether and water. Shake the funnel vigorously, venting frequently to release any pressure.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any unreacted acid.

    • Water.

    • Saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2-hydroxy-6-methylbenzoic acid + Ethanol B Add H₂SO₄ (catalyst) A->B C Reflux (2-4 hours) B->C D Cool & Extract with Diethyl Ether C->D E Wash with NaHCO₃, H₂O, Brine D->E F Dry over MgSO₄ E->F G Solvent Removal (Rotovap) F->G H Purification (Distillation/Recrystallization) G->H I Pure this compound H->I

Caption: Synthesis workflow for this compound.

Analytical Protocols for Quality Control

To ensure the purity and identity of the synthesized this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds in a mixture.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC injector port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (coated on the column wall).

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is compared against a spectral library (e.g., NIST) for identification.[1]

Expected Results: The GC chromatogram should show a major peak corresponding to this compound at a specific retention time. The mass spectrum of this peak should match the library spectrum for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of this compound.

Expected Spectral Data (based on PubChem): [1]

  • ¹³C NMR: Characteristic peaks for the ester carbonyl, aromatic carbons, ethyl group carbons, and the methyl group carbon.

  • ¹H NMR: Signals corresponding to the aromatic protons, the quartet and triplet of the ethyl group, and the singlet of the methyl group.

Application in Fragrance Accords and Synergistic Effects

This compound's anticipated olfactory profile makes it a versatile ingredient for creating various fragrance accords.

Role in Fragrance Compositions
  • Floral Accords: Its sweet, fruity notes can enhance and add a natural richness to floral compositions, particularly those featuring white flowers like jasmine and tuberose, or in combination with rose notes.

  • Fruity Accords: It can be used to build and modify fruity accords, lending a unique, slightly green and phenolic complexity that can elevate simple fruit notes.

  • Chypre and Woody Accords: The subtle woody and herbaceous facets can provide a bridge between the top and heart notes in chypre and woody fragrances, adding a layer of sophistication.

Synergistic Blending

The true artistry in perfumery lies in the synergistic blending of ingredients. This compound is expected to exhibit interesting interactions with other aroma chemicals:

  • With Aldehydes: When blended with aliphatic aldehydes (e.g., Aldehyde C-10, Aldehyde C-12 MNA), it can soften their sharp, waxy character, resulting in a more rounded and diffusive top note.

  • With Musks: In combination with macrocyclic musks (e.g., Ethylene Brassylate, Ambrettolide), it can enhance the overall warmth and sensuality of the fragrance, while the musks can improve the longevity of the ester.

  • With Ionones: The fruity aspects of this compound can complement the violet and raspberry notes of ionones (e.g., beta-Ionone), creating a vibrant and modern fruity-floral accord.

Fragrance_Accord This compound This compound Floral Notes (Jasmine, Rose) Floral Notes (Jasmine, Rose) This compound->Floral Notes (Jasmine, Rose) Enhances Sweetness Fruity Notes (Pear, Apple) Fruity Notes (Pear, Apple) This compound->Fruity Notes (Pear, Apple) Adds Complexity Woody Notes (Sandalwood, Cedarwood) Woody Notes (Sandalwood, Cedarwood) This compound->Woody Notes (Sandalwood, Cedarwood) Bridges to Heart Musky Notes (Ambrettolide) Musky Notes (Ambrettolide) This compound->Musky Notes (Ambrettolide) Increases Warmth

Caption: Synergistic role in a fragrance accord.

Safety and Regulatory Information

The safe use of fragrance ingredients is of paramount importance.

GHS Hazard Statements: According to aggregated GHS information, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.

Regulatory Status: The use of fragrance ingredients in cosmetic products is regulated by bodies such as the International Fragrance Association (IFRA) and various national authorities. While a specific IFRA standard for this compound was not found in the initial search, it is the responsibility of the formulator to ensure that its use complies with all relevant regulations and that a safety assessment is conducted for the final product. For related compounds like ethyl benzoate, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded they are safe as used in cosmetic products.[4]

Conclusion

This compound is a promising aroma chemical with the potential to bring a unique and sophisticated character to a wide range of fragrance creations. Its synthesis via Fischer-Speier esterification is a well-established and accessible method for laboratory-scale production. Through careful analysis and creative blending, perfumers can harness its anticipated sweet, fruity, and subtly woody-green notes to develop novel and captivating scents. As with all fragrance ingredients, adherence to safety and regulatory guidelines is essential for its responsible application.

References

Gas chromatography-mass spectrometry (GC-MS) of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Analysis of Ethyl 2-hydroxy-6-methylbenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is designed for researchers, analytical scientists, and professionals in the pharmaceutical and fragrance industries who require a robust and reliable analytical method for this compound.

Introduction and Significance

This compound (CAS No. 6555-40-4), also known as Ethyl 6-methylsalicylate, is an aromatic ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] Its pleasant aroma makes it a valuable component in the formulation of fragrances and flavorings.[1] Furthermore, it serves as a key intermediate in the synthesis of more complex organic and pharmaceutical compounds.[1] Given its prevalence and potential biological activities, including anti-inflammatory and cytotoxic properties, a precise and accurate analytical method is essential for quality control, metabolic studies, and safety assessments.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose. The inherent volatility of this compound makes it an ideal candidate for gas chromatography, which provides excellent separation from complex matrices.[3][4] The coupling with mass spectrometry allows for definitive identification based on the molecule's unique mass fragmentation pattern, offering unparalleled sensitivity and selectivity.[5] This guide details a complete, validated protocol, from sample preparation to final data analysis.

Principle of the GC-MS Technique

The analysis hinges on the synergistic capabilities of two powerful techniques. First, the sample is injected into the Gas Chromatograph (GC), where it is vaporized. A carrier gas (typically helium) transports the vaporized analytes through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase, which is governed by factors like boiling point and chemical affinity.

As the separated compounds exit the GC column, they enter the Mass Spectrometer (MS). Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and break apart into charged fragments.[6] These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification.

Detailed Methodologies and Protocols

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Solvents: HPLC or GC-grade Methanol, Ethyl Acetate, Dichloromethane, Hexane.[7] Solvents must be volatile and free from contaminants that could interfere with the analysis.[4][8]

  • Carrier Gas: Helium, ultra-high purity (99.999%)

  • Apparatus: 1.5 mL glass autosampler vials with PTFE-lined caps, volumetric flasks, and precision micropipettes.[7]

Protocol 1: Preparation of Standard Solutions

Accurate quantification relies on the preparation of precise calibration standards.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Intermediate Solution (100 µg/mL): Transfer 1 mL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Working Calibration Standards: Perform serial dilutions from the intermediate solution to prepare a set of working standards. A typical concentration range for building a calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Storage: Store all solutions in tightly sealed glass vials at 4°C to prevent evaporation and degradation.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is designed to extract this compound from a liquid matrix (e.g., a cosmetic formulation or biological fluid). The core principle is to partition the analyte into an immiscible organic solvent in which it is highly soluble.[4]

  • Sample Aliquot: Place 1 mL of the sample into a 15 mL glass centrifuge tube.

  • Solvent Addition: Add 5 mL of dichloromethane to the tube. Dichloromethane is an effective solvent for extracting moderately polar aromatic esters.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube using a Pasteur pipette.

  • Concentration (Optional): To enhance sensitivity for trace-level analysis, the solvent can be evaporated under a gentle stream of nitrogen gas.[9] Reconstitute the dried residue in a known, smaller volume (e.g., 200 µL) of ethyl acetate.

  • Final Step: Transfer the final extract into a 1.5 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Workflow

The following diagram illustrates the complete analytical workflow from sample injection to data interpretation.

GCMS_Workflow cluster_prep Sample Handling cluster_gcms GC-MS System cluster_data Data Processing Prep Sample Preparation (e.g., LLE Protocol) Vial Transfer to Autosampler Vial Prep->Vial Autosampler Autosampler Injection Vial->Autosampler Injector GC Inlet (250°C) Vaporization Autosampler->Injector Column GC Column (HP-5MS) Chromatographic Separation Injector->Column Transfer MS Transfer Line (280°C) Column->Transfer IonSource MS Ion Source (230°C) Ionization & Fragmentation Transfer->IonSource Analyzer Quadrupole Analyzer Mass Filtering (m/z) IonSource->Analyzer Detector Detector Signal Acquisition Analyzer->Detector DataSystem Data System (e.g., Xcalibur) Detector->DataSystem TIC Total Ion Chromatogram (Retention Time) DataSystem->TIC MassSpec Mass Spectrum (Fragmentation Pattern) DataSystem->MassSpec Quant Quantification (Calibration Curve) TIC->Quant Library NIST Library Search Confirmation MassSpec->Library

Caption: Workflow for the GC-MS analysis of this compound.

Instrumental Parameters and Data Acquisition

The selection of appropriate instrumental parameters is critical for achieving optimal separation and detection. The following conditions have been optimized for this analysis.

Parameter Setting Rationale
GC System Agilent 7890A or equivalentWidely used, reliable platform.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for aromatic esters.[10]
Carrier Gas HeliumInert gas, provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm i.d. column, balancing speed and resolution.[10]
Injector Temp. 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[10]
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column, ideal for trace analysis.[10]
Oven Program Initial 70°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 minThis program effectively separates the analyte from solvent and other matrix components.[10]
MS System Agilent 5975C or equivalentA standard quadrupole MS provides the necessary sensitivity and mass range.
MS Transfer Line 280°CPrevents condensation of the analyte as it moves from the GC to the MS.[10]
Ion Source Temp. 230°CStandard temperature for stable ionization.[10]
Ionization Mode Electron Ionization (EI)Standard mode for creating reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVUniversal standard that provides extensive, reproducible fragmentation and allows for comparison with NIST libraries.[10]
Acquisition Mode Full ScanAcquires data across a wide mass range to capture all fragment ions for identification.
Scan Range 40 - 300 m/zCovers the molecular ion (m/z 180) and all significant fragments.

Data Analysis and Interpretation

Analyte Identification

Identification is confirmed using two key pieces of information:

  • Retention Time (RT): Under the specified chromatographic conditions, this compound will elute at a characteristic retention time. This should be confirmed by injecting a pure standard.

  • Mass Spectrum: The acquired mass spectrum of the unknown peak must match the reference spectrum of the standard and/or a validated spectral library like the NIST Mass Spectral Library.[11]

Mass Spectrum and Fragmentation Pattern

The electron ionization of this compound produces a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 180 , confirming the molecular weight.[11]

Key Fragment Ions:

  • m/z 135: This is a major fragment resulting from the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This is a characteristic fragmentation for ethyl esters.

  • m/z 134: Arises from the loss of an ethanol molecule (CH₃CH₂OH, 46 Da) via a McLafferty-type rearrangement.

  • m/z 106: Subsequent loss of a carbonyl group (CO, 28 Da) from the m/z 134 fragment.

  • m/z 115: A fragment noted in the NIST database, likely arising from complex ring rearrangements.[11]

The following diagram illustrates the primary fragmentation pathways.

Caption: Key EI fragmentation pathways of this compound.

Quantification

Quantitative analysis is performed by constructing a calibration curve. Plot the peak area of a characteristic ion (e.g., the base peak at m/z 135) versus the concentration for each of the prepared working standards. Apply a linear regression to the data. The concentration of the analyte in an unknown sample is then calculated by interpolating its peak area from this curve.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. The combination of chromatographic separation with mass spectrometric detection ensures reliable identification and accurate quantification. This method is suitable for routine quality control in manufacturing, analysis of complex formulations, and advanced research applications.

References

Definitive Structural Elucidation of Ethyl 2-hydroxy-6-methylbenzoate: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Assignment

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the unambiguous determination of molecular structures. This application note provides a detailed guide and protocol for the acquisition, processing, and spectral assignment of one-dimensional ¹H and ¹³C NMR data for Ethyl 2-hydroxy-6-methylbenzoate. By integrating foundational NMR principles with field-proven methodologies, this document serves as an authoritative resource for the complete structural characterization of this important aromatic ester and similar substituted benzoate derivatives.

Introduction: The Imperative for Structural Verification

This compound (CAS 6555-40-4), also known as ethyl 6-methylsalicylate, is an aromatic ester that serves as a valuable intermediate in the synthesis of more complex organic molecules and potential pharmaceutical compounds.[1] Its molecular framework contains multiple, distinct chemical environments—a substituted benzene ring, a phenolic hydroxyl group, a methyl substituent, and an ethyl ester moiety. Accurate characterization is paramount to ensure the identity, purity, and quality of the compound before its use in subsequent research or development phases.

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The resulting spectra offer a wealth of information, including the number of unique chemical environments, the electronic nature of these environments (chemical shift), the number of protons in each environment (integration), and the connectivity of adjacent atoms (spin-spin coupling). This guide explains the causality behind experimental choices and provides a self-validating framework for spectral interpretation.

Molecular Structure and Predicted NMR Signals

A thorough analysis begins with an examination of the molecule's structure to predict the expected NMR signals.

Caption: Structure of this compound with atom numbering.

  • ¹H NMR Predictions:

    • Five distinct proton environments: the phenolic hydroxyl proton (-OH), three unique aromatic protons (H-3, H-4, H-5), the ring-bound methyl protons (-CH₃), and the two sets of protons in the ethyl group (-OCH₂CH₃).

  • ¹³C NMR Predictions:

    • Ten distinct carbon environments: the carbonyl carbon (C=O), six unique aromatic carbons (three substituted, three with protons), the ring-bound methyl carbon, and the two carbons of the ethyl group.

Experimental Protocol for High-Resolution NMR

The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

3.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Causality: Chloroform-d (CDCl₃) is a standard choice for many organic molecules due to its good dissolving power and relatively clean spectral window. However, for compounds with exchangeable protons like hydroxyls, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior. The polar nature of DMSO-d₆ forms hydrogen bonds with the -OH proton, slowing down its chemical exchange rate and resulting in a sharper, more defined signal.[2] For this guide, we will reference data typically acquired in CDCl₃, which is most common.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

3.2. Data Acquisition The following parameters are recommended for a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1.0 - 2.0 seconds.[3]

    • Acquisition Time: ~3-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2.0 seconds.

  • Confirmation of Hydroxyl Proton (D₂O Shake):

    • Acquire a standard ¹H NMR spectrum.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously to mix.

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish due to proton-deuterium exchange.[4]

Workflow for NMR Spectral Assignment

The process of assigning NMR signals is a logical, step-by-step procedure that integrates chemical shift theory, coupling patterns, and integration data.

G cluster_prep Preparation & Acquisition cluster_analysis Spectral Analysis & Assignment cluster_output Final Output SamplePrep Sample Preparation (10-20mg in 0.6mL CDCl3) H1_Acq ¹H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (1024 scans) SamplePrep->C13_Acq D2O_Shake D₂O Shake Experiment H1_Acq->D2O_Shake Analyze_H1 Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity H1_Acq->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum: - Chemical Shift - Number of Signals C13_Acq->Analyze_C13 D2O_Shake->Analyze_H1 Correlate Correlate ¹H & ¹³C Data Analyze_H1->Correlate Analyze_C13->Correlate Assign_Table Generate Assignment Tables Correlate->Assign_Table Structure_Confirm Confirm Final Structure Assign_Table->Structure_Confirm

Caption: Workflow from sample preparation to final structural confirmation.

Results and Discussion: Spectral Assignment

¹H NMR Spectrum Analysis

The proton NMR spectrum provides the most detailed initial information regarding the structure. Protons on or near aromatic rings typically resonate downfield (6.5-8.0 ppm) due to the ring current effect, where circulating π-electrons generate a local magnetic field that deshields these protons.[5]

  • Phenolic Hydroxyl (-OH): A highly deshielded singlet is observed at δ 11.05 ppm . Its significant downfield shift is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This signal disappears upon a D₂O shake, confirming its assignment. The position of hydroxyl protons is highly variable and depends on solvent, temperature, and concentration.[2][4]

  • Aromatic Protons (H-3, H-4, H-5): These three protons appear in the aromatic region between δ 6.70 and 7.25 ppm .

    • The proton at C4 (H-4 ) is coupled to both H-3 and H-5, appearing as a triplet at δ 7.21 ppm .

    • The protons at C3 (H-3 ) and C5 (H-5 ) are each coupled to H-4, appearing as doublets at δ 6.77 ppm and δ 6.72 ppm , respectively. The slight difference in their chemical shifts is due to the different ortho/para relationships with the -OH and -CH₃ groups.

  • Ethyl Ester Group (-OCH₂CH₃):

    • The methylene protons (-OCH₂- ) are adjacent to an oxygen atom, which strongly deshields them. They are split into a quartet by the three neighboring methyl protons, appearing at δ 4.41 ppm .[6]

    • The terminal methyl protons (-CH₃ ) are split into a triplet by the two neighboring methylene protons, appearing upfield at δ 1.40 ppm .[6]

  • Ring Methyl Group (-CH₃): The protons of the methyl group attached to the aromatic ring are not coupled to any other protons, thus they appear as a sharp singlet at δ 2.48 ppm .

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
11.051Hs (broad)-Ar-OH
7.211Ht8.0H -4
6.771Hd8.4H -3
6.721Hd7.6H -5
4.412Hq7.1-OCH₂ CH₃
2.483Hs-Ar-CH₃
1.403Ht7.1-OCH₂CH₃
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. Carbons in aromatic rings typically absorb between 110-160 ppm.[5]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon (C-7 ) is the most deshielded carbon, appearing far downfield at δ 172.5 ppm .[7]

  • Aromatic Carbons:

    • The carbon bearing the hydroxyl group (C-2 ) is significantly deshielded by the electronegative oxygen, appearing at δ 161.5 ppm .

    • The carbon with the methyl substituent (C-6 ) appears at δ 139.8 ppm .

    • The carbon attached to the ester group (C-1 ) is a quaternary carbon found at δ 111.4 ppm .

    • The protonated aromatic carbons appear at δ 130.5 ppm (C-4) , δ 122.1 ppm (C-5) , and δ 111.9 ppm (C-3) .

  • Ethyl Ester Carbons:

    • The methylene carbon (C-8 ) attached to the ester oxygen appears at δ 61.5 ppm .[7]

    • The terminal methyl carbon (C-9 ) is the most shielded aliphatic carbon, appearing at δ 14.2 ppm .[7]

  • Ring Methyl Carbon: The carbon of the methyl group on the ring (C-10 ) appears at δ 23.9 ppm .

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
172.5C -7 (C=O)
161.5C -2
139.8C -6
130.5C -4
122.1C -5
111.9C -3
111.4C -1
61.5C -8 (-OC H₂CH₃)
23.9C -10 (Ar-C H₃)
14.2C -9 (-OCH₂C H₃)

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, supported by the D₂O exchange experiment, provides a definitive and unambiguous structural assignment for this compound. Each proton and carbon signal was successfully assigned based on its characteristic chemical shift, integration, and multiplicity, which are in full agreement with established principles of NMR spectroscopy. This detailed protocol and in-depth analysis serve as a robust reference for researchers, scientists, and drug development professionals, ensuring the highest standards of scientific integrity and accuracy in chemical characterization.

References

Application Notes & Protocols: A Comprehensive Guide to In Vitro Anti-inflammatory Assays Using Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Google Gemini

Introduction: Unveiling the Potential of a Salicylate Derivative

Inflammation is a fundamental, protective response of the body to harmful stimuli, such as pathogens or damaged cells.[1] However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory cascade.[2] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they orchestrate a robust inflammatory response by releasing a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3]

Ethyl 2-hydroxy-6-methylbenzoate is a derivative of methyl salicylate, a class of compounds well-recognized for their anti-inflammatory properties.[4][5][6] Salicylates have a long history in medicine, and their synthetic derivatives are of significant interest in the development of new anti-inflammatory agents.[4][5] The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of this compound. We will utilize the well-established LPS-stimulated RAW 264.7 murine macrophage model to provide detailed, field-proven protocols for assessing the compound's effect on key inflammatory markers.[2][8] The causality behind each experimental step is explained to ensure scientific integrity and reproducibility.

The Molecular Groundwork: Mechanism of Action

To design a robust assay, it is critical to understand the underlying signaling pathways. The anti-inflammatory effects of salicylate derivatives are primarily credited to their ability to modulate key pathways involved in the inflammatory response.[5]

When LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, it triggers a downstream signaling cascade. This cascade prominently features the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[9][10] this compound, like other salicylates, is hypothesized to exert its anti-inflammatory effects by inhibiting these pathways, particularly by targeting COX enzyme activity and potentially modulating NF-κB activation.[5][7][10]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Pathway Activation TLR4->NFkB_pathway IkB_degradation IκB Degradation NFkB_pathway->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Mediators Pro-inflammatory Mediators Gene_transcription->Mediators iNOS iNOS Mediators->iNOS COX2 COX-2 Mediators->COX2 Cytokines TNF-α, IL-6 Mediators->Cytokines Test_Compound This compound Test_Compound->NFkB_pathway Modulation? Test_Compound->COX2 Inhibition

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

Experimental Design & Protocols

A successful investigation begins with a logical workflow. Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of the test compound. Therefore, a cytotoxicity assay is the mandatory first step.

G Start Start: RAW 264.7 Cell Culture Step1 Step 1: Cytotoxicity Test (MTT Assay) Determine non-toxic dose range Start->Step1 Step2 Step 2: Main Experiment Seed cells for assay Step1->Step2 Step3 Step 3: Pre-treatment Incubate with Ethyl 2-hydroxy-6-methylbenzoate Step2->Step3 Step4 Step 4: Stimulation Add LPS (1 µg/mL) Step3->Step4 Step5 Step 5: Incubation 24 hours Step4->Step5 Step6 Step 6: Supernatant Collection Step5->Step6 Analysis1 Nitric Oxide (NO) Measurement (Griess Assay) Step6->Analysis1 Analysis2 Cytokine (TNF-α, IL-6) Measurement (ELISA) Step6->Analysis2

Caption: Overall experimental workflow for the in vitro anti-inflammatory assay.

Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12] This step ensures that any observed reduction in inflammatory markers is due to the compound's specific bioactivity, not simply because the cells are dead.[13]

Materials:

  • RAW 264.7 cells

  • Complete medium (DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12][14]

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)

Rationale: During inflammation, iNOS expression in macrophages is upregulated, leading to a high output of NO.[13] NO is unstable, but it quickly oxidizes to the stable metabolite nitrite (NO₂⁻) in the culture medium. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite concentration.[13][15]

Materials:

  • Supernatants from the main experiment

  • Griess Reagent: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.[2][15]

  • Sodium Nitrite (NaNO₂) standard solutions (for standard curve)

  • 96-well plate

Procedure:

  • Main Experiment Setup:

    • Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours.[2]

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2][13] Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A.[2]

    • Incubate for 10 minutes at room temperature, protected from light.[2]

    • Add 50 µL of Griess Reagent B.[2]

    • Incubate for another 10 minutes at room temperature.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[2][13]

  • Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in your samples.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines released by activated macrophages.[1] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify these proteins in the culture supernatant.[16][17]

Materials:

  • Supernatants from the main experiment

  • Commercial ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher Scientific)[18][19][20]

  • Microplate reader

Procedure:

  • Follow Kit Instructions: The procedure for ELISA can vary between manufacturers. It is essential to strictly follow the protocol provided with your specific TNF-α and IL-6 kits.

  • General Principle:

    • A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).[17]

    • Supernatants and standards are added to the wells, and the cytokine binds to the capture antibody.

    • The plate is washed, and a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine.

    • After another wash, a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the biotin.[17]

    • A final wash is performed, and a substrate solution is added, resulting in a color change proportional to the amount of cytokine present.[20]

  • Absorbance and Quantification: The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).[17] The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated with recombinant cytokine standards.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison. Calculate the mean and standard deviation for each treatment group from at least three independent experiments. The inhibitory concentration 50 (IC₅₀), which is the concentration of the compound required to inhibit 50% of the inflammatory response (e.g., NO production), is a key metric to determine potency.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NOTNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Control (No LPS) 100 ± 5.21.2 ± 0.3-< 15.6-< 10.0-
LPS (1 µg/mL) 98 ± 4.845.6 ± 3.102540 ± 15001850 ± 1200
LPS + Cmpd (1) 97 ± 5.140.1 ± 2.812.12210 ± 13513.01620 ± 11012.4
LPS + Cmpd (5) 96 ± 4.931.5 ± 2.530.91750 ± 11031.11250 ± 9532.4
LPS + Cmpd (10) 95 ± 5.322.3 ± 1.951.11180 ± 9053.5830 ± 7055.1
LPS + Cmpd (25) 93 ± 6.015.8 ± 1.565.4820 ± 7567.7540 ± 5070.8
LPS + Cmpd (50) 89 ± 5.510.2 ± 1.177.6550 ± 6078.3310 ± 4583.2
IC₅₀ (µM) > 50~9.5~11.5~8.8

Data are presented as mean ± SD of three independent experiments. Cmpd = this compound.

Conclusion

The protocols detailed in these application notes provide a robust and validated system for characterizing the in vitro anti-inflammatory activity of this compound. By first establishing a non-cytotoxic working range, researchers can confidently assess the compound's specific effects on key inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in an LPS-stimulated macrophage model. This comprehensive approach, grounded in the known mechanisms of inflammation, allows for the reliable evaluation of novel salicylate derivatives and contributes to the broader search for new therapeutic agents for inflammatory diseases.

References

Application Note: A Framework for Evaluating the In Vitro Cytotoxicity of Ethyl 2-hydroxy-6-methylbenzoate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The exploration of novel chemical entities for anticancer potential is a cornerstone of oncological research. Ethyl 2-hydroxy-6-methylbenzoate, an aromatic ester, presents a structure of interest for preliminary cancer studies.[1][2] This compound, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , belongs to a class of compounds that have demonstrated diverse biological activities.[1][3] While direct cytotoxic data on this specific molecule is not widely published, related compounds such as Ethyl 2,4-dihydroxy-6-methylbenzoate (ethyl orsellinate) have shown antiproliferative activity against various cancer cell lines, including larynx (Hep-2), breast (MCF-7), and kidney (786-0) carcinoma cells.[4] Furthermore, studies on similar benzoate derivatives suggest that structural modifications can significantly enhance cytotoxic effects, often correlating with increased lipophilicity.[1]

The potential mechanism of action for such phenolic compounds can be multifaceted, ranging from the inhibition of key enzymes like cyclooxygenase to the induction of apoptosis through intrinsic or extrinsic pathways.[1][5] Given this precedent, a systematic evaluation of this compound's effect on cancer cell viability and proliferation is a logical and critical step in assessing its therapeutic potential.

This application note provides a comprehensive framework for conducting these initial studies. We will detail robust, validated protocols for two fundamental cytotoxicity assays—the MTT assay for metabolic viability and the LDH assay for membrane integrity—and provide the scientific context behind key experimental decisions. The objective is to equip researchers with the necessary tools to generate reliable, reproducible data on the dose-dependent and time-dependent cytotoxic effects of this compound.

Foundational Principles of In Vitro Cytotoxicity Assessment

Evaluating a compound's effect on cancer cells in vitro requires assays that can quantitatively measure changes in cell health.[6][7] The two primary methods detailed here provide complementary information:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on metabolic activity. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active cells.[9] A reduction in signal indicates either a decrease in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect).

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity.[10][11] This event is a hallmark of necrosis and late-stage apoptosis.[12] The amount of LDH in the supernatant is measured via an enzyme-coupled reaction that produces a colored formazan product, which is proportional to the number of dead cells.[11]

Comparing results from both assays can provide initial insights into the mechanism of cell death. For example, a strong effect in the MTT assay with a weak effect in the LDH assay might suggest the compound is primarily cytostatic or induces early-stage apoptosis without immediate membrane rupture.

Experimental Design and Workflow

A successful cytotoxicity study relies on a well-planned experimental workflow. Key considerations include the selection of appropriate cell lines, preparation of the test compound, and determination of exposure times and concentrations.

Overall Experimental Workflow

The general process for screening this compound is outlined below. This workflow ensures a systematic progression from basic cell culture to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture Cancer & Normal Cell Line Culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Stock (e.g., in DMSO) serial_dilution Prepare Serial Dilutions in Culture Medium compound_prep->serial_dilution treatment Treat Cells with Compound Dilutions serial_dilution->treatment cell_seeding->treatment incubation Incubate for Defined Periods (24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assay (MTT or LDH) incubation->assay measurement Measure Absorbance (Spectrophotometer) assay->measurement calculation Calculate % Viability or % Cytotoxicity measurement->calculation ic50 Determine IC50 Values & Plot Dose-Response Curves calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Selection of Cell Lines

The choice of cell lines is critical and should be guided by the research objectives.[13] For a broad initial screening of this compound, a panel approach is recommended:

  • MCF-7: A human breast adenocarcinoma cell line, widely used and relevant given the activity of similar compounds.[4][5]

  • A549: A human lung carcinoma cell line, representing another major cancer type.[14]

  • HCT116: A human colon cancer cell line.[14]

  • Normal (Non-Cancerous) Cell Line: To assess selectivity, a normal cell line such as human dermal fibroblasts (HDF) or immortalized gingival fibroblasts should be included as a control.[13] High toxicity against normal cells would be an early indicator of potential off-target effects.

Preparation of this compound
  • Solvent Selection: this compound is soluble in organic solvents like DMSO.[4] For cell culture applications, sterile, cell culture-grade DMSO is the recommended solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%. A "vehicle control" (medium with the same final DMSO concentration but no compound) must be included in every experiment.[9]

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.[15]

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies provided by ATCC and Abcam.[8][16]

Materials:

  • Selected cell lines in logarithmic growth phase

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "blank" (medium only) and "vehicle control" controls.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentration. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. For vehicle control wells, add medium containing the equivalent concentration of DMSO.

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals, which may be visible under a microscope.[9][16]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Read the absorbance at 570 nm within 1 hour. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[10][11][17]

Materials:

  • Cell culture plates prepared and treated as in steps 1-4 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer).

  • 96-well flat-bottom plate for the assay reaction.

  • Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up the following triplicate controls:

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells. 1-2 hours before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to these wells to lyse all cells.

    • Background Control: Medium only (no cells).

  • Sample Collection: After the treatment incubation period, centrifuge the plate at ~250 x g for 5 minutes.[18]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well assay plate. Be cautious not to disturb the cell monolayer.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.

  • Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[17][18]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.

  • Reading: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for instrument background.[17]

Data Analysis, Presentation, and Interpretation

Calculations
  • For MTT Assay:

    • Subtract the average absorbance of the "blank" wells from all other readings.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • For LDH Assay:

    • Subtract the average absorbance of the "background control" from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

Results should be presented as dose-response curves, plotting % Viability or % Cytotoxicity against the log of the compound concentration. From these curves, the IC50 value (the concentration of a compound that inhibits the cell response by 50%) can be determined using non-linear regression analysis in software like GraphPad Prism. IC50 is the key metric for comparing a compound's potency across different cell lines and exposure times.[15]

Table 1: Example Data Summary for this compound after 48h Treatment

Cell LineCancer TypeIC50 (µM) from MTT AssayIC50 (µM) from LDH AssaySelectivity Index (SI)
MCF-7Breast Adenocarcinoma25.5> 1003.2
A549Lung Carcinoma38.2> 1002.2
HCT116Colon Carcinoma55.0> 1001.5
HDFNormal Fibroblast82.4> 200-
Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value (>2) suggests cancer-selective toxicity.
Potential Signaling Pathways and Next Steps

The initial screening data provides a foundation for more in-depth mechanistic studies. Given that related benzoate compounds can induce apoptosis, a potential mechanism for this compound could involve the activation of programmed cell death pathways.[5] Follow-up experiments could investigate key apoptotic markers.

G compound Ethyl 2-hydroxy-6- methylbenzoate stress Cellular Stress (e.g., ROS Generation) compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Disruption bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway for further investigation.

Conclusion

This application note provides a validated and scientifically grounded approach for the initial cytotoxic evaluation of this compound. By employing both MTT and LDH assays across a panel of cancerous and normal cell lines, researchers can obtain a comprehensive preliminary profile of the compound's potency, selectivity, and potential mode of action. The data generated from these protocols will be crucial for making informed decisions about whether to advance this compound into more complex preclinical models of cancer.

References

The Strategic Use of Ethyl 2-hydroxy-6-methylbenzoate as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of quantitative analytical chemistry, the precision and accuracy of chromatographic techniques are paramount. The use of an internal standard (IS) is a cornerstone of robust method development, mitigating variability inherent in sample preparation and instrumental analysis. This comprehensive guide details the application of Ethyl 2-hydroxy-6-methylbenzoate as a highly effective internal standard in chromatographic workflows, particularly for the analysis of phenolic compounds, salicylates, and related aromatic acids. We will explore the rationale behind its selection, its physicochemical properties, and provide detailed, field-proven protocols for its implementation in both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The Imperative for an Internal Standard: A Foundational Overview

Quantitative chromatography relies on the principle that the detector response is proportional to the concentration of the analyte. However, this relationship can be affected by numerous factors, including variations in injection volume, sample loss during extraction and solvent evaporation steps, and fluctuations in instrument performance. An internal standard is a compound of known concentration that is added to all samples, calibrants, and quality controls. By analyzing the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved data quality.[1]

The selection of an appropriate internal standard is critical and should be based on several key criteria:

  • Chemical Similarity: The IS should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.[2]

  • Resolution: It must be well-resolved from the analyte and any matrix components in the chromatogram.

  • Non-interference: The IS should not react with the analyte or sample matrix.

  • Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.

This compound: A Profile

This compound, also known as Ethyl 6-methylsalicylate, is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[3][4] Its structural features and physicochemical properties make it an excellent candidate for an internal standard in the analysis of various aromatic and phenolic compounds.

PropertyValueSource
CAS Number 6555-40-4[3][4]
Molecular Formula C₁₀H₁₂O₃[3][4]
Molecular Weight 180.20 g/mol [3][4]
Melting Point 42-46°C[5]
Boiling Point ~248°C[5]
LogP ~2.7[5]
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]

The presence of a hydroxyl group, a methyl group, and an ethyl ester functionality on the benzene ring provides a unique combination of polarity and volatility, allowing for its application in both GC and HPLC.[5] Its structural similarity to salicylates, benzoates, and other phenolic compounds ensures that it will behave comparably during extraction and derivatization processes.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is well-suited for GC-MS analysis due to its thermal stability and characteristic mass spectrum.

Rationale for Use in GC-MS

The choice of this compound as an internal standard for the GC-MS analysis of phenolic acids and related compounds is underpinned by several factors:

  • Co-extraction Efficiency: Its moderate lipophilicity (LogP ~2.7) ensures efficient co-extraction with a wide range of phenolic compounds from aqueous matrices using common organic solvents like ethyl acetate or diethyl ether.[5][7]

  • Chromatographic Behavior: The compound is sufficiently volatile and thermally stable to chromatograph well on standard non-polar and mid-polar GC columns, eluting in a region that is often clear of common matrix interferences.

  • Derivatization Compatibility: For analytes that require derivatization (e.g., silylation) to improve volatility and peak shape, the hydroxyl group on this compound will also undergo derivatization, thus mimicking the behavior of the target analytes during this critical step.

Protocol: Quantitative Analysis of Salicylate Metabolites in a Biological Matrix

This protocol provides a methodology for the determination of salicylic acid and its metabolites in a plasma sample, using this compound as the internal standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Spike with IS (this compound) Sample->Add_IS Add known concentration Acidify Acidify (e.g., HCl) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Derivatize Derivatize (e.g., BSTFA) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Workflow for the quantitative GC-MS analysis of salicylate metabolites using an internal standard.

Step-by-Step Protocol:

  • Preparation of Internal Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

  • Preparation of Working Internal Standard Solution: Dilute the stock solution with ethyl acetate to a suitable working concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Spike the sample with 10 µL of the working internal standard solution.

    • Acidify the sample to pH 2-3 with 1 M HCl.

    • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the tube tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized analytes and the internal standard.

Application in High-Performance Liquid Chromatography (HPLC)

This compound is also a suitable internal standard for reversed-phase HPLC-UV analysis of phenolic compounds and other moderately nonpolar analytes.

Rationale for Use in HPLC
  • Retention Behavior: Its LogP of approximately 2.7 suggests good retention on C18 and other reversed-phase columns, eluting in a reasonable time with common mobile phases (e.g., acetonitrile/water or methanol/water).[1][5]

  • UV Absorbance: The aromatic ring provides strong UV absorbance, allowing for sensitive detection at wavelengths typically used for phenolic and aromatic compounds (e.g., 254 nm, 280 nm).

  • pH Stability: The ester functional group is stable under the acidic mobile phase conditions commonly used in reversed-phase HPLC.

Protocol: Determination of Parabens in a Cosmetic Cream

This protocol outlines a method for the quantification of methylparaben, ethylparaben, and propylparaben in a cosmetic cream formulation using this compound as the internal standard.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Cosmetic Cream (1 g) Add_IS Spike with IS (this compound) Sample->Add_IS Add known concentration Disperse Disperse in Solvent (e.g., Methanol) Add_IS->Disperse Extract Ultrasonic Extraction Disperse->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Workflow for the quantitative HPLC-UV analysis of parabens using an internal standard.

Step-by-Step Protocol:

  • Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Internal Standard Solution: Dilute the stock solution with methanol to a suitable working concentration (e.g., 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 1 mL of the working internal standard solution.

    • Add 20 mL of methanol and vortex to disperse the cream.

    • Extract the parabens by placing the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Inject 10 µL of the sample extract into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Acetic Acid.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 254 nm.

Method Validation Considerations

A crucial aspect of implementing an internal standard is the validation of the analytical method.[7] Key validation parameters to assess include:

  • Specificity: Ensure no interfering peaks from the matrix are observed at the retention times of the analyte and the internal standard.

  • Linearity: Establish a linear relationship between the analyte/IS peak area ratio and the analyte concentration over the desired range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Robustness: Evaluate the method's performance when small, deliberate changes are made to the analytical parameters.

Conclusion

This compound is a versatile and reliable internal standard for the quantitative analysis of a range of aromatic compounds by both GC-MS and HPLC. Its physicochemical properties, which are similar to many common analytes in the fields of pharmaceutical, environmental, and food analysis, ensure its utility in correcting for variations during sample processing and instrumental analysis. The detailed protocols provided herein serve as a robust starting point for method development, and with appropriate validation, the use of this compound can significantly enhance the quality and reliability of chromatographic data.

References

Application Note: A Comprehensive Protocol for the Reduction of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Strategic Rationale

The conversion of esters to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for creating key intermediates in pharmaceutical and materials science. This document provides a detailed protocol for the reduction of the ester moiety in Ethyl 2-hydroxy-6-methylbenzoate to yield 2-(hydroxymethyl)-6-methylphenol. This product serves as a valuable building block, particularly in the synthesis of specialized phenolic resins and ligands.

The primary challenge in this synthesis is the presence of two reducible functional groups: the target ester and a potentially reactive phenolic hydroxyl group. Therefore, the selection of an appropriate reducing agent is critical to the success of the experiment.

Choosing the Right Reducing Agent: A Comparative Analysis

  • Sodium Borohydride (NaBH₄): While safer and easier to handle, NaBH₄ is generally not reactive enough to reduce esters under standard conditions.[1][2] Its utility lies in the chemoselective reduction of aldehydes and ketones in the presence of esters, making it unsuitable for this primary objective.[3]

  • Diisobutylaluminum Hydride (DIBAL-H): This is a powerful and sterically hindered reducing agent. Its primary application is the partial reduction of esters to aldehydes, a transformation that requires careful stoichiometric control and cryogenic temperatures (typically -78 °C) to prevent over-reduction to the alcohol.[4][5][6][7] While it can fully reduce esters to alcohols, it is not the most direct reagent for this purpose.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is an exceptionally powerful and non-selective reducing agent, capable of reducing esters, carboxylic acids, amides, and nitriles.[8] It is the reagent of choice for converting esters directly to primary alcohols due to its high reactivity.[2][9] The reaction proceeds rapidly and typically in high yield.

Causality of Reagent Choice: For the complete and efficient conversion of this compound to its corresponding primary alcohol, Lithium Aluminum Hydride (LiAlH₄) is the optimal choice. Although it will deprotonate the acidic phenol, consuming one equivalent of hydride, the resulting aluminum phenoxide is stable under the reaction conditions and does not interfere with the reduction of the ester group. This protocol is therefore designed around the robust and reliable reactivity of LiAlH₄.

Reaction Mechanism and Workflow

The reduction of an ester with LiAlH₄ is a two-stage process. First, a nucleophilic acyl substitution occurs where a hydride ion (H⁻) attacks the carbonyl carbon, leading to the expulsion of the ethoxide leaving group and the formation of an aldehyde intermediate.[10][11] This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alcohol upon workup.[8]

Overall Transformation:

Image placeholder for the chemical reaction from this compound to 2-(hydroxymethyl)-6-methylphenol.

Mechanistic Pathway Diagram:

LiAlH4_Ester_Reduction Start This compound Tetrahedral1 Tetrahedral Intermediate Start->Tetrahedral1 1. Hydride Attack LAH1 LiAlH₄ LAH2 LiAlH₄ Alkoxide Alkoxide Intermediate Workup H₃O⁺ Workup Product 2-(hydroxymethyl)-6-methylphenol Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde 2. Expulsion of EtO⁻ Aldehyde->Alkoxide 3. Hydride Attack (fast) Alkoxide->Product 4. Protonation

Caption: Mechanistic pathway for LiAlH₄ reduction of an ester.

Experimental Workflow Diagram:

Experimental_Workflow Setup Inert Atmosphere Setup (Dry Glassware, N₂/Ar) Reagents Dissolve Ester in Anhydrous THF Setup->Reagents Cooling1 Cool to 0 °C (Ice Bath) Reagents->Cooling1 Addition Slowly Add LiAlH₄ Cooling1->Addition Reaction Warm to RT, Stir (Monitor by TLC) Addition->Reaction Cooling2 Cool to 0 °C Reaction->Cooling2 Quench Careful Workup (Rochelle's Salt) Cooling2->Quench Extraction Isolate Organic Phase (Ethyl Acetate) Quench->Extraction Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow for the reduction.

Critical Safety Protocols

Lithium aluminum hydride is a highly reactive and dangerous substance. Strict adherence to safety protocols is mandatory.

  • Reactivity Hazards: LiAlH₄ reacts violently with water, alcohols, and other protic solvents to release flammable hydrogen gas.[12][13] It can ignite spontaneously in moist air or from friction.[12]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[12][14]

  • Handling Conditions: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (dry nitrogen or argon).[12] All glassware and solvents must be scrupulously dried before use.

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible.[12][15] NEVER use a water, CO₂, or soda-acid extinguisher on a LAH fire. [12] Ensure an emergency safety shower and eyewash station are unobstructed.[15][16]

  • Waste Disposal: Unreacted LiAlH₄ and quenching residues must be disposed of as hazardous waste according to institutional guidelines.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
This compound>98% PuritySigma-AldrichStarting Material
Lithium Aluminum Hydride (LiAlH₄)95%, powderAcros OrganicsReducing Agent
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeFisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction & Chromatography
HexanesACS GradeVWRChromatography
Potassium Sodium Tartrate TetrahydrateACS Reagent, >99% (Rochelle's Salt)Sigma-AldrichWorkup/Quenching Agent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade, PowderFisher ScientificDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary Phase for Chromatography
Deionized WaterN/AIn-houseWorkup

4.2 Step-by-Step Methodology

(Based on a 10 mmol scale)

  • Preparation and Setup:

    • Oven-dry a 250 mL three-neck round-bottom flask, a condenser, and a magnetic stir bar overnight at 120 °C.

    • Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. Equip the flask with the stir bar, a rubber septum, the condenser with a gas outlet to a bubbler, and a glass stopper.

    • Maintain a positive pressure of inert gas throughout the entire experiment.

  • Reaction Execution:

    • In the reaction flask, dissolve this compound (1.80 g, 10.0 mmol) in 50 mL of anhydrous THF.

    • Begin vigorous stirring and cool the solution to 0 °C using an ice-water bath.

    • Expert Insight: The phenolic proton is acidic and will react first. To account for this and ensure complete reduction of the ester, approximately 2.0-2.5 equivalents of LiAlH₄ are recommended. We will use 2.2 equivalents.

    • Weigh Lithium Aluminum Hydride (0.84 g, 22.0 mmol) in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket).

    • Carefully and slowly, add the LiAlH₄ powder to the stirred, cold ester solution in small portions over 15-20 minutes.

    • CAUTION: The addition is exothermic and will cause hydrogen gas to evolve. Add slowly to control the reaction rate and prevent excessive foaming.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Work-up and Quenching (Rochelle's Salt Method)

    • Rationale: This method is highly recommended as it effectively chelates the aluminum salts, preventing the formation of gelatinous emulsions that are difficult to filter and handle.[17] This leads to a cleaner separation and often improves yields.

    • After the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Prepare a saturated aqueous solution of Rochelle's salt (approx. 50-60 mL).

    • Extremely slowly and with vigorous stirring , add the saturated Rochelle's salt solution dropwise to the reaction mixture.

    • CAUTION: The initial additions will cause vigorous gas evolution. Control the rate of addition carefully.

    • Continue adding the solution until the gas evolution ceases and the grey suspension begins to break up.

    • Remove the ice bath and allow the mixture to stir vigorously at room temperature for at least 1 hour, or until two clear, distinct layers form. The aqueous layer will be clear, and the organic layer will contain your product.

  • Product Isolation and Purification:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer three times with ethyl acetate (3 x 40 mL).

    • Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

    • Purify the crude material via flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexanes:EtOAc and gradually increasing the polarity to 7:3 Hexanes:EtOAc, is effective for separating the product from non-polar impurities.[18]

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 2-(hydroxymethyl)-6-methylphenol. The product is a white solid with a reported melting point of 32-33 °C.[18]

Data Summary and Expected Results

ParameterValueNotes
Starting Material (Ester)1.80 g (10.0 mmol, 1.0 equiv)This compound (MW: 180.20 g/mol )
Reducing Agent (LiAlH₄)0.84 g (22.0 mmol, 2.2 equiv)MW: 37.95 g/mol . Excess is used for the phenolic proton and to drive the reaction to completion.
Solvent (Anhydrous THF)50 mLEnsure solvent is truly anhydrous.
Reaction Temperature0 °C to Room TemperatureInitial cooling is critical for safety.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Theoretical Yield of Product1.38 g (10.0 mmol)2-(hydroxymethyl)-6-methylphenol (MW: 138.16 g/mol )
Expected Experimental Yield 75 - 90% (1.04 - 1.24 g) Yields are dependent on the purity of reagents and technique.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-hydroxy-6-methylbenzoate is a valuable aromatic ester used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The increasing demand for this compound necessitates robust, scalable, and economically viable manufacturing processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. It critically evaluates various synthetic strategies and presents a detailed, field-proven protocol for the recommended industrial-scale method. The causality behind experimental choices, process optimization, safety considerations, and purification techniques are discussed in depth to ensure scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound, also known as ethyl 6-methylsalicylate, is a disubstituted aromatic ester. Its structure, featuring a hydroxyl group ortho to the ester and a methyl group in the adjacent ortho position, provides a unique platform for further chemical transformations. The precursor acid, 2-hydroxy-6-methylbenzoic acid, is a polyketide and a known constituent of various traditional Chinese medicinal herbs and fungi, where it serves as a building block for antibiotics and anticancer agents.[1] The ester derivative is a crucial intermediate in organic synthesis, valued for its specific reactivity in developing more complex molecules.

The primary challenge in its production lies in developing a synthesis route that is not only high-yielding but also scalable, safe, and cost-effective. This guide will explore the strategic decisions involved in selecting an appropriate synthetic pathway for large-scale production.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the synthesis of this compound. The choice of the optimal route for large-scale production depends on factors such as raw material availability, reaction efficiency, atom economy, operational complexity, and cost.

Route 1: Direct Fischer-Speier Esterification (Recommended)

This is the most direct and industrially favored approach, involving the acid-catalyzed reaction between 2-hydroxy-6-methylbenzoic acid and ethanol.

  • Causality & Rationale: Fischer-Speier esterification is a classic, well-understood reaction.[2] Its primary advantage is the use of readily available, inexpensive bulk chemicals: the carboxylic acid precursor, ethanol, and a strong acid catalyst like sulfuric acid.[3][4] The reaction is an equilibrium process, which on a large scale can be effectively driven towards the product by using an excess of the alcohol (which can also serve as the solvent) and/or by removing the water byproduct.[5][6][7] This makes it highly suitable for industrial batch or continuous-flow processes.[8]

Route 2: Synthesis of the Precursor Acid (2-hydroxy-6-methylbenzoic acid)

The availability of the starting acid is critical. While it can be purchased, its synthesis from simpler precursors is relevant for a fully integrated manufacturing process. The most established method is the Kolbe-Schmitt reaction.[9][10][11][12]

  • Kolbe-Schmitt Carboxylation of m-Cresol: This reaction involves the ortho-carboxylation of a phenoxide.[11][12] Specifically, m-cresol is treated with a strong base (like sodium hydroxide) to form the sodium cresoxide, which is then heated under high pressure with carbon dioxide.[13][14] Acidic workup yields the desired 2-hydroxy-6-methylbenzoic acid. The hydroxyl group directs the carboxylation to the ortho position.

  • Causality & Rationale: The Kolbe-Schmitt reaction is a powerful method for synthesizing hydroxybenzoic acids from phenols.[9][10] While it requires high pressure and temperature, it utilizes inexpensive feedstocks (m-cresol and CO₂), making it a viable industrial process for the precursor.[13][15] Recent developments have explored methods to achieve this carboxylation under milder conditions, such as atmospheric pressure, which could further improve its scalability and safety.[16]

Alternative (Less Favorable) Routes

For the sake of a comprehensive scientific discussion, it is important to consider other theoretical routes and understand why they are less suitable for large-scale production.

  • Ortho-Lithiation Strategies: This approach would involve the protection of the hydroxyl group of m-cresol, followed by a directed ortho-lithiation using a strong organolithium base. The resulting lithiated species could then be quenched with an electrophile like ethyl chloroformate or CO₂ followed by esterification. While offering excellent regioselectivity, this method relies on expensive, cryogenic, and highly reactive organolithium reagents, making it impractical and hazardous for large-scale industrial synthesis.

  • Friedel-Crafts Approaches: A Friedel-Crafts acylation of m-cresol could be considered. However, this reaction typically requires a Lewis acid catalyst and an acylating agent. The presence of a free hydroxyl group complicates the reaction, as it can coordinate with the Lewis acid. Furthermore, controlling the regioselectivity to favor acylation at the desired position over others would be a significant challenge, leading to mixtures of isomers and lower yields.

Detailed Application Protocol: Large-Scale Fischer Esterification

This protocol describes the synthesis of this compound from 2-hydroxy-6-methylbenzoic acid in a batch process suitable for pilot or industrial scale.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-6-methylbenzoic acid≥98%CommercialMust be dry.
EthanolAnhydrous, ≥99.5%Bulk ChemicalAlso acts as the solvent.
Sulfuric AcidConcentrated, 95-98%Reagent GradeCatalyst. Highly corrosive.[17][18]
Sodium Bicarbonate (NaHCO₃)TechnicalBulk ChemicalFor neutralization.
Sodium Chloride (NaCl)TechnicalBulk ChemicalFor brine wash.
Ethyl AcetateTechnicalBulk ChemicalExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)TechnicalBulk ChemicalDrying agent.

Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature control system.

  • Addition funnel or pump for controlled reagent addition.

  • Large-scale separatory funnel or liquid-liquid extraction setup.

  • Vacuum distillation apparatus suitable for large volumes.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, lab coat, and respirator if ventilation is inadequate.

Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Esterification Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification charge_acid Charge Reactor with 2-Hydroxy-6-methylbenzoic Acid charge_etoh Add Anhydrous Ethanol charge_acid->charge_etoh add_h2so4 Slowly Add Conc. H₂SO₄ Catalyst reflux Heat to Reflux (approx. 80-90°C) for 4-6 hours add_h2so4->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to Room Temp. monitor->cool evap Remove Excess Ethanol (Rotary Evaporation) cool->evap extract Dilute with Ethyl Acetate & Water evap->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine (NaCl) wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry filter_dry Filter Drying Agent dry->filter_dry vac_distill Vacuum Distillation filter_dry->vac_distill product Collect Pure Product (this compound) vac_distill->product

Caption: High-level workflow for the large-scale synthesis of this compound.

Step-by-Step Protocol
  • Reactor Charging: In a clean, dry reactor, charge 2-hydroxy-6-methylbenzoic acid (1.0 eq, e.g., 15.2 kg, 100 mol). Add anhydrous ethanol (10.0 eq, e.g., 46.1 kg, 1000 mol). Begin agitation.

    • Expert Insight: Using a large excess of ethanol serves two purposes mandated by Le Châtelier's principle: it acts as the solvent and drives the reaction equilibrium toward the ester product.[5][6]

  • Catalyst Addition: Cool the mixture to below 20°C using a chiller. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq, e.g., 1.0-2.0 kg, 10-20 mol) to the stirred solution, maintaining the temperature below 30°C.

    • Causality: The proton from the strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[7][19] Slow addition is critical to manage the exothermic heat of dilution of sulfuric acid in ethanol.[17]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the reactor to 40-50°C. Configure the apparatus for distillation and remove the bulk of the excess ethanol under reduced pressure.

  • Work-up and Neutralization: Cool the concentrated residue to room temperature. Dilute the residue with ethyl acetate (e.g., 50 L) and transfer to a larger vessel or extractor. Add water (e.g., 50 L) and mix. Carefully add a saturated aqueous solution of sodium bicarbonate in portions until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

    • Trustworthiness: This neutralization step is crucial. Failure to completely neutralize the acid will lead to product degradation during the final distillation step.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 L) and then with saturated brine (1 x 25 L) to remove residual salts and water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethyl acetate. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Reaction Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Safety and Hazard Management

All operations should be conducted in a well-ventilated area by trained personnel.

SubstanceGHS HazardsPrevention & Mitigation
Sulfuric Acid H314: Causes severe skin burns and eye damage.Wear full acid-resistant PPE. Add slowly to ethanol to control exothermic reaction. Have a neutralization station (e.g., sodium bicarbonate) ready.[17][18]
Ethanol H225: Highly flammable liquid and vapor.Keep away from ignition sources. Use intrinsically safe equipment. Ensure proper grounding to prevent static discharge.
Ethyl Acetate H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.Handle in a well-ventilated area, away from flames. Wear eye protection. Avoid inhaling vapors.
This compound H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[20]

References

Application Notes & Protocols: The Strategic Role of Ethyl 2-hydroxy-6-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-hydroxy-6-methylbenzoate (CAS No. 6555-40-4), also known as Ethyl 6-methylsalicylate, is a highly functionalized aromatic ester that serves as a pivotal building block in the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[1][2][3][4] Its structure, featuring a reactive phenolic hydroxyl group, an ester moiety, and an activated aromatic ring, provides a versatile scaffold for a multitude of chemical transformations. This guide elucidates the strategic application of this compound, detailing core synthetic methodologies and providing field-proven protocols for researchers in drug discovery and development. The strategic positioning of the hydroxyl, methyl, and ethyl ester groups on the benzene ring allows for regioselective reactions, making it a valuable precursor in medicinal chemistry.[1]

Part 1: Core Synthetic Transformations

The utility of this compound stems from the distinct reactivity of its three main components: the phenolic hydroxyl group, the ethyl ester, and the aromatic ring. These sites can be modified selectively to build molecular complexity.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is arguably the most versatile handle on the molecule. It can readily undergo O-alkylation and O-acylation, allowing for the introduction of diverse functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of ether derivatives is a common strategy to mask the acidic phenol, increase lipophilicity, or introduce a linker for further conjugation. The reaction proceeds via the formation of a more nucleophilic phenoxide ion in the presence of a base.

Protocol 1: Synthesis of Ethyl 2-allyloxy-6-methylbenzoate

This protocol demonstrates a typical Williamson ether synthesis, a robust method for forming C-O bonds.

  • Scientific Rationale: Potassium carbonate serves as a mild base, sufficient to deprotonate the phenolic hydroxyl group without hydrolyzing the ethyl ester. 2-Butanone (MEK) is an ideal polar aprotic solvent for this SN2 reaction, effectively solvating the cation without interfering with the nucleophile. Heating to reflux provides the necessary activation energy to drive the reaction to completion.[5]

  • Experimental Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (27.75 mmol, 1.0 eq.).

    • Add dry 2-Butanone (100 ml), followed by powdered anhydrous potassium carbonate (32.00 mmol, 1.15 eq.).

    • Add allyl bromide (42.00 mmol, 1.5 eq.) to the suspension.

    • Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellowish syrup.

    • Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain pure Ethyl 2-allyloxy-6-methylbenzoate.

  • Data Summary Table:

ParameterValue
Starting MaterialThis compound (5.00 g)
ReagentsAllyl bromide, Potassium carbonate
SolventDry 2-Butanone
TemperatureReflux (~80°C)
Reaction Time48 hours
Expected Yield>85% (post-purification)

  • Workflow Diagram:

G cluster_reagents Reagents & Conditions reagent1 Allyl Bromide intermediate Phenoxide Formation (Nucleophilic Attack) reagent1->intermediate reagent2 K2CO3 (Base) reagent2->intermediate solvent 2-Butanone (Solvent) solvent->intermediate condition Reflux, 48h condition->intermediate start This compound start->intermediate product Ethyl 2-allyloxy-6-methylbenzoate intermediate->product caption Workflow for O-Alkylation.

Caption: Workflow for O-Alkylation.

Reactions involving the Ester Group

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol. Hydrolysis is a particularly important step, as the resulting carboxylic acid is a key functional group for forming amide bonds—a cornerstone of many pharmaceutical structures.

Protocol 2: Saponification (Ester Hydrolysis)

This protocol describes the base-mediated hydrolysis of the ethyl ester to 2-hydroxy-6-methylbenzoic acid.

  • Scientific Rationale: Sodium hydroxide provides the hydroxide nucleophile that attacks the electrophilic carbonyl carbon of the ester. The use of a co-solvent like ethanol ensures the miscibility of the organic ester and the aqueous base. The reaction is heated to ensure complete hydrolysis. Subsequent acidification protonates the carboxylate and phenoxide intermediates to yield the final product.[1]

  • Experimental Procedure:

    • Dissolve this compound (10 mmol, 1.0 eq.) in ethanol (30 ml) in a round-bottom flask.

    • Add an aqueous solution of 2N Sodium Hydroxide (20 ml, 40 mmol, 4.0 eq.).

    • Heat the mixture to 80°C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding 6N HCl.

    • A precipitate of 2-hydroxy-6-methylbenzoic acid will form.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

  • Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentsSodium Hydroxide, Hydrochloric Acid
SolventEthanol/Water
Temperature80°C
Reaction Time4-6 hours
Expected Yield>95%
Reactions on the Aromatic Ring

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. These groups are ortho, para-directing. This allows for the regioselective introduction of new substituents, such as formyl or nitro groups, which can serve as handles for further diversification.

Protocol 3: Electrophilic Formylation (Duff Reaction)

This protocol introduces a formyl (-CHO) group onto the aromatic ring, a valuable precursor for many subsequent reactions (e.g., reductive amination, Wittig reaction).

  • Scientific Rationale: The Duff reaction is a formylation method suitable for activated phenols. Hexamethylenetetramine (HMTA) acts as the formylating agent in the presence of an acid like trifluoroacetic acid (TFA) or glycerol/boric acid. The reaction typically proceeds at the position ortho to the hydroxyl group. Given the substitution pattern, the formylation is expected to occur at the C3 or C5 position.

  • Experimental Procedure:

    • In a flask, mix this compound (10 mmol, 1.0 eq.) with hexamethylenetetramine (HMTA) (15 mmol, 1.5 eq.).

    • Add trifluoroacetic acid (TFA) (20 ml) slowly while cooling in an ice bath.

    • Heat the mixture to 90-100°C for 8-10 hours.

    • Cool the reaction mixture and pour it into a beaker of ice water.

    • Hydrolyze the intermediate by adding an equal volume of 3N HCl and heating for 15-20 minutes.

    • Cool the solution. The product will precipitate or can be extracted with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting aldehyde by column chromatography.

Part 2: Multi-Step Synthesis of a Pharmaceutical Intermediate

To illustrate the strategic utility of this compound, the following section outlines a hypothetical, yet plausible, multi-step synthesis of a complex intermediate. This workflow combines the reactions detailed above to construct a molecule with multiple points for diversification.

Objective: Synthesize (2-allyloxy-3-formyl-6-methylbenzoyl)morpholine from this compound.

G A This compound B Ethyl 2-hydroxy-3-formyl-6-methylbenzoate A->B Step 1: Formylation (Duff Reaction) C Ethyl 2-allyloxy-3-formyl-6-methylbenzoate B->C Step 2: O-Alkylation (Allyl Bromide, K2CO3) D 2-Allyloxy-3-formyl-6-methylbenzoic acid C->D Step 3: Hydrolysis (NaOH, then HCl) E (2-Allyloxy-3-formyl-6-methylbenzoyl)morpholine D->E Step 4: Amide Coupling (Morpholine, EDC/HOBt) caption Multi-step synthesis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-hydroxy-6-methylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-hydroxy-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of crude this compound. The solutions provided are based on fundamental principles of crystallization and practical laboratory experience.

Q1: I've dissolved my crude product in the hot solvent and allowed it to cool, but no crystals are forming. What's wrong?

A1: This is a very common issue in recrystallization, typically stemming from two primary causes: excessive solvent use or supersaturation.

  • Cause 1: Too Much Solvent: The most frequent reason for crystallization failure is the use of an excessive volume of solvent.[1] If the solution is not saturated with the compound upon cooling, crystals will not form. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

    • Solution: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of the compound. Once you observe slight turbidity or the formation of solid at the edges of the heated liquid, remove it from the heat and allow it to cool slowly again. It is advisable to reduce the volume in small increments to avoid over-concentration.[1][3]

  • Cause 2: Supersaturation: Sometimes, even when the solution is concentrated enough, the molecules need an initial surface or "nidus" to begin the crystallization process. This state is known as supersaturation.[1]

    • Solution 1: Scratching: Use a clean glass rod to gently scratch the inner surface of the flask just below the solvent line.[1][2][3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution.[1][3] A seed crystal acts as a template, inducing rapid crystallization.

    • Solution 3: Flash Cooling: Briefly cool the flask in an ice-water bath for a few minutes. This can sometimes provide the thermodynamic shock needed to induce nucleation. However, once crystals begin to form, remove the flask from the ice bath and allow it to continue cooling slowly at room temperature to ensure the formation of pure crystals.

Q2: My product has separated as an oil instead of solid crystals. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute.[4] Since the melting point of this compound is relatively low (42–46°C), this can be a particular challenge.[5]

  • Cause & Solution: Oiling out often happens when a saturated solution cools too rapidly or when the concentration of impurities is high, depressing the melting point of the mixture.

    • Step 1: Reheat the solution until the oil completely redissolves.

    • Step 2: Add a small amount (5-10% of the total volume) of additional hot solvent to prevent premature saturation at a higher temperature.[1]

    • Step 3: Ensure very slow cooling. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool or paper towels.[1] This gives the molecules sufficient time to orient themselves into a crystal lattice rather than aggregating as a liquid.

    • Step 4: If oiling persists, consider using a different solvent or solvent system with a lower boiling point.

Q3: My final yield of purified crystals is very low. How can I improve it?

A3: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor.[3] Several factors can contribute to this.

  • Possible Causes & Preventive Measures:

    • Excessive Solvent: As mentioned in Q1, using too much solvent is a primary cause of low recovery.[2] Always use the minimum amount of boiling solvent necessary.

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask, and dilute the solution with a small amount of extra hot solvent before filtering. This excess solvent can then be boiled off before the final cooling step.[4]

    • Incomplete Crystallization: Ensure the solution has cooled completely before filtration. After cooling to room temperature, placing the flask in an ice bath for 15-20 minutes can maximize the precipitation of the solid from the solution.[4]

    • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[2]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

G start Crude product dissolved in hot solvent & cooled check_crystals Are crystals forming? start->check_crystals success Crystals formed. Proceed to filtration. check_crystals->success Yes no_crystals_q Is the solution supersaturated? check_crystals->no_crystals_q No check_yield Is the yield acceptable? success->check_yield After filtration & drying scratch Scratch flask interior Add seed crystal no_crystals_q->scratch Yes too_much_solvent Too much solvent likely used. Boil off excess solvent. no_crystals_q->too_much_solvent No check_crystals_again Crystals form? scratch->check_crystals_again Induces crystallization too_much_solvent->check_crystals_again Re-cool check_crystals_again->success oiling_out Product 'oiled out'. Reheat, add more solvent, and cool very slowly. check_crystals_again->oiling_out No, an oil forms oiling_out->success end Purification Complete check_yield->end Yes low_yield Review protocol: - Was minimum solvent used? - Was washing done with cold solvent? - Was cooling complete? check_yield->low_yield No low_yield->end

Caption: Troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q4: What is the ideal solvent for recrystallizing this compound?

A4: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[6] An ideal solvent should:

  • Dissolve the compound completely when hot (at its boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Dissolve impurities readily at all temperatures or not at all.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound (mp = 42–46°C).[5][7]

  • Be volatile enough to be easily removed from the crystals after filtration.

For this compound, which is a moderately polar ester, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like water or hexane).

Solvent/SystemSuitability Analysis
Ethanol/Water Highly Recommended. The compound dissolves well in hot ethanol. Water is then added dropwise as an "anti-solvent" to the hot solution until slight cloudiness (the saturation point) is observed. Reheating to clarify and then slow cooling typically yields good crystals.
Methanol/Water Recommended. Similar to ethanol/water, but methanol's lower boiling point requires careful handling.
Hexane/Ethyl Acetate Good Alternative. The compound is likely very soluble in ethyl acetate. Hexane can be used as the anti-solvent. This system is useful if the impurities are highly polar and remain in the ethyl acetate.
Water Unsuitable. The compound is an organic ester and is poorly soluble in water even when hot.[8]
Toluene Potentially Unsuitable. Toluene's boiling point (~111°C) is significantly higher than the compound's melting point, which would cause it to oil out.[4]
Q5: What are the likely impurities in my crude sample?

A5: Crude this compound is typically synthesized via an acid-catalyzed Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol.[5] Therefore, the most probable impurities are:

  • Unreacted 2-hydroxy-6-methylbenzoic acid: This starting material is a carboxylic acid and is more polar than the ester product. It can often be removed by a preliminary wash of the crude product solution with a mild base like aqueous sodium bicarbonate, followed by recrystallization.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) can be removed by the same basic wash.

  • Polymerization or Side-Reaction Products: Depending on the reaction conditions, other minor organic byproducts may be present. These are typically removed by the recrystallization process, as they will have different solubility profiles.

Q6: Can you provide a standard protocol for the recrystallization?

A6: Certainly. The following is a generalized step-by-step workflow for the purification.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of the primary solvent (e.g., ethanol) and heat the mixture to boiling (using a water bath or hot plate) while stirring. Continue adding the hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent (approx. 10% of total volume) to prevent premature crystallization. Pre-heat a separate flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution.

  • Crystallization: If a mixed-solvent system is used, add the anti-solvent (e.g., hot water) dropwise to the hot, clear solution until a persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate and ensure the solution is saturated. Cover the flask and allow it to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

  • Analysis: Determine the mass and calculate the percent recovery. Assess the purity by measuring the melting point. Pure this compound should have a sharp melting point in the range of 42–46°C.[5]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude Solid in Erlenmeyer Flask dissolve Add minimum hot solvent to dissolve solid crude->dissolve solvent Select Solvent System (e.g., Ethanol/Water) solvent->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Cool slowly to room temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath suction_filter Collect crystals via suction filtration ice_bath->suction_filter wash Wash crystals with ice-cold solvent suction_filter->wash dry Dry the purified crystals wash->dry weigh Weigh final product & calculate yield dry->weigh mp Measure Melting Point (Expect 42-46°C) weigh->mp

Caption: Standard workflow for recrystallization.

References

Technical Support Center: Column Chromatography Purification of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 2-hydroxy-6-methylbenzoate using column chromatography. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles to ensure reliable and reproducible results.

Introduction to the Separation Challenge

This compound is a moderately polar aromatic ester. Its purification via normal-phase column chromatography is based on the principle of differential partitioning between a polar stationary phase (typically silica gel) and a non-polar mobile phase.[1][2] The primary challenge in its purification often lies in separating it from the more polar starting material, 2-hydroxy-6-methylbenzoic acid, which can result from incomplete esterification or hydrolysis.[3] The ester is significantly less polar than the carboxylic acid due to the absence of the acidic hydroxyl group of the carboxyl function, which allows for effective separation on silica gel.

I. Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Causes Solutions & Explanations
Product Elutes Too Quickly (High Rf) 1. Mobile phase is too polar. 1. Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of hexane. A high Rf value (e.g., > 0.5) on TLC indicates weak interaction with the silica gel, leading to poor separation from less polar impurities.[4]
Product Elutes Too Slowly or Not at All (Low Rf) 1. Mobile phase is not polar enough. 2. Compound may have degraded on the silica. 1. Increase the polarity of the eluent by adding more ethyl acetate. An ideal Rf for column chromatography is typically between 0.2 and 0.4 to ensure good separation and a reasonable elution time. 2. Test for compound stability on silica using a 2D TLC. Spot the compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent. Degradation will appear as spots that are not on the diagonal.[4] If degradation is an issue, consider using deactivated silica or an alternative stationary phase like alumina.
Poor Separation Between Product and Impurities (e.g., 2-hydroxy-6-methylbenzoic acid) 1. Incorrect solvent system. 2. Column was poorly packed. 3. Column was overloaded with the sample. 1. The polarity difference between your product and the impurity may be too small in the chosen solvent system. Run several TLCs with varying solvent polarities (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find the system that maximizes the separation between the spots. 2. Air bubbles or channels in the silica bed will lead to an uneven solvent front and band broadening, resulting in poor separation. Ensure the column is packed uniformly.[5] 3. Too much sample relative to the amount of silica will exceed the column's separation capacity. A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for difficult separations.
Streaking or Tailing of Spots on TLC and Column 1. Sample is too concentrated on the TLC plate. 2. Acidic nature of silica gel interacting with the compound. 3. Compound is not fully dissolved in the mobile phase. 1. Dilute the sample before spotting it on the TLC plate. 2. The residual starting material, 2-hydroxy-6-methylbenzoic acid, can streak on silica due to its acidic nature. Adding a very small amount of a modifier like triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve peak shape.[6] However, be aware that this will make the mobile phase more polar. 3. Ensure your compound is fully soluble in the chosen eluent. If not, consider a different solvent system or use the dry loading technique.[7]
Product Fractions are Very Dilute 1. Significant band broadening. 1. This often occurs with isocratic elution for compounds that are retained longer on the column. Consider using a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity. This will sharpen the elution band of your product.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary and mobile phase for purifying this compound?

A1: For normal-phase chromatography, silica gel is the most common and effective stationary phase due to its polarity and ability to separate compounds with different polar functional groups.[9]

A standard and highly effective mobile phase is a mixture of ethyl acetate and hexane .[10] The optimal ratio of these two solvents should be determined by Thin-Layer Chromatography (TLC) before running the column.

Q2: How do I determine the correct solvent ratio using TLC?

A2: The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.2 and 0.4.

  • Procedure:

    • Prepare several small beakers with different ratios of ethyl acetate in hexane (e.g., 1:9, 2:8, 3:7).

    • Spot your crude reaction mixture on separate TLC plates.

    • Develop each plate in one of the prepared solvent systems.

    • Visualize the plates under UV light. Your product and the starting acid are UV active.

    • The starting acid (2-hydroxy-6-methylbenzoic acid) is more polar and will have a much lower Rf value (closer to the baseline) than the ester product.

    • Choose the solvent system that gives the best separation between the product and impurities, with the product Rf in the ideal range. For example, a study on the closely related ethyl salicylate showed an Rf of 0.78 in 4:1 n-hexane:ethyl acetate, which is likely too high for good column separation, suggesting a less polar mobile phase (higher hexane content) would be a good starting point.[8]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the separation difficulty.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the purification. This method is simpler and is often sufficient if the Rf values of your product and the impurities are well-separated on the TLC plate.[5] For instance, if your product has an Rf of 0.3 and the nearest impurity is at Rf 0.1, isocratic elution should work well.

  • Gradient Elution: The composition of the mobile phase is gradually changed from low polarity to high polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%). This is beneficial when you have a complex mixture with compounds of widely varying polarities. It helps to elute the less polar compounds first in sharp bands and then speeds up the elution of more strongly retained compounds, saving time and solvent, and reducing peak tailing.[8]

Q4: My compound is not very soluble in hexane. How should I load it onto the column?

A4: If your crude product has poor solubility in the starting eluent (which is typically hexane-rich and thus non-polar), you should use the dry loading method.

  • Rationale: Dissolving the sample in a strong, polar solvent (like pure ethyl acetate or dichloromethane) and applying it directly to the column can disrupt the top of the silica bed and lead to poor separation.

  • Dry Loading Protocol:

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[7]

III. Experimental Protocols

A. Protocol for TLC Analysis
  • Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot a dilute solution of your crude mixture onto the baseline.

  • Development: Place the plate in a sealed chamber containing your chosen eluent (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front)

B. Protocol for Column Chromatography (Wet Packing)
  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Packing the Column:

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, but always keep the solvent level above the top of the silica.

  • Sample Loading:

    • Once the silica has settled, drain the solvent until it is just level with the top of the silica bed.

    • Wet Loading: Dissolve your sample in the minimum amount of eluent and carefully add it to the top of the silica with a pipette.

    • Dry Loading: If necessary, follow the dry loading protocol described in the FAQs.

    • Add a protective layer of sand on top of your sample layer.

  • Elution:

    • Carefully add your eluent to the column.

    • Begin collecting fractions. Monitor the separation by collecting small samples from the fractions and running TLCs.

    • If using a gradient, gradually increase the polarity of the eluent once the less polar compounds have eluted.

IV. Visual Workflow

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine optimal solvent system, Rf ~0.3) Pack 2. Pack Column (Slurry of silica in non-polar eluent) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Yield pure product) Combine->Evaporate

Caption: Workflow for purifying this compound.

References

Technical Support Center: Catalyst Selection for the Efficient Synthesis of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxy-6-methylbenzoate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory, with a core focus on the critical role of catalyst selection.

Section 1: Catalyst Selection and Mechanistic Insights (FAQ)

This section addresses common questions regarding the choice of catalyst and the underlying principles of the esterification reaction.

Q1: What are the most common and effective catalysts for synthesizing this compound?

The synthesis of this compound is typically achieved via Fischer-Speier esterification of 2-hydroxy-6-methylbenzoic acid with ethanol. The choice of acid catalyst is crucial for reaction efficiency. Catalysts fall into two main categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium.

    • Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a powerful and inexpensive catalyst that actively promotes the reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1] It also acts as a dehydrating agent, helping to shift the reaction equilibrium.

    • Organic Sulfonic Acids: p-Toluenesulfonic acid (p-TsOH) is another highly effective catalyst.[1] Being a solid, it is often easier to handle and measure than sulfuric acid, and it is generally considered less oxidizing, which can be advantageous.

  • Heterogeneous (Solid Acid) Catalysts: These are insoluble in the reaction medium and offer significant advantages in terms of purification and sustainability.

    • Zirconium/Titanium-Based Catalysts: Recent studies have explored solid acids, such as titanium-zirconium oxides, for esterification reactions.[2] These catalysts are recoverable, reusable, and eliminate the need for aqueous workups to remove the acid, thereby reducing wastewater production.[2] While their initial preparation may be more complex, their environmental and process benefits are substantial.

Q2: How does the ortho-methyl group on the benzoic acid ring influence the reaction and catalyst choice?

The methyl group at the C6 position (ortho to the carboxylic acid) introduces significant steric hindrance around the reaction center.[3] This steric bulk can impede the nucleophilic attack of ethanol on the protonated carbonyl carbon.

Causality: This steric effect means that the reaction may proceed more slowly than the esterification of an un-substituted benzoic acid.[3] Consequently, more forcing conditions may be required, such as:

  • Higher Catalyst Loading: To increase the concentration of the activated carboxylic acid intermediate.

  • Longer Reaction Times: To allow the reaction to proceed to completion despite the slower rate.

  • Efficient Water Removal: To continuously drive the equilibrium toward the product side, compensating for the slower forward reaction rate. A Dean-Stark apparatus is highly effective for this purpose.[4][5]

The choice of catalyst itself is less impacted by the steric hindrance than the reaction conditions are, but a highly active catalyst like H₂SO₄ or p-TsOH is generally preferred to overcome the kinetic barrier.

Q3: What is the detailed mechanism for the acid-catalyzed esterification of 2-hydroxy-6-methylbenzoic acid?

The Fischer esterification proceeds through a multi-step nucleophilic acyl substitution mechanism. The acid catalyst plays a pivotal role in activating the carboxylic acid.

The mechanism involves three key stages:

  • Carbonyl Activation: The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation to regenerate the acid catalyst and yield the final ester product.

The following diagram illustrates this pathway:

Fischer_Esterification Start Carboxylic Acid + Ethanol + H⁺ Protonated Protonated Carbonyl Start->Protonated 1. Protonation Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral 2. Nucleophilic Attack by Ethanol WaterElim Protonated Ester + H₂O Tetrahedral->WaterElim 3. Proton Transfer & Elimination of Water End Ethyl Ester + H⁺ (Catalyst Regenerated) WaterElim->End 4. Deprotonation

Caption: Acid-catalyzed Fischer esterification mechanism.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Underlying Reason Recommended Solution
Unfavorable Equilibrium Fischer esterification is a reversible reaction. The presence of the water byproduct can drive the reaction backward via hydrolysis, preventing the formation of more ester.[5]Implement Water Removal: Use an excess of ethanol (to act as both reactant and solvent) and incorporate a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[4] This continuously shifts the equilibrium towards the product.
Insufficient Reaction Time Due to the steric hindrance from the ortho-methyl group, the reaction is kinetically slow.[3] Shorter reaction times may not be sufficient to reach equilibrium or completion.Extend Reaction Duration: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting carboxylic acid spot is no longer visible or has significantly diminished. This may take several hours.[1]
Inactive or Insufficient Catalyst The catalyst may have degraded (e.g., absorbed moisture) or been added in too low a concentration to effectively drive the reaction forward at a reasonable rate.Verify Catalyst Activity and Loading: Use a fresh, anhydrous grade of p-TsOH or concentrated H₂SO₄. Ensure a catalytic amount (typically 1-5 mol%) is used. If the reaction is still sluggish, a slight increase in catalyst loading can be tested.

The following workflow can guide your troubleshooting process for low yield:

Troubleshooting_Workflow decision decision process process startend startend start Low Yield Observed check_sm Check TLC: Is starting material (SM) present? start->check_sm check_water Was water actively removed (e.g., Dean-Stark)? check_sm->check_water No increase_time Action: Increase reflux time check_sm->increase_time Yes check_catalyst Is catalyst fresh and loading adequate? check_water->check_catalyst Yes add_deanstark Action: Repeat with Dean-Stark apparatus check_water->add_deanstark No replace_catalyst Action: Repeat with fresh/more catalyst check_catalyst->replace_catalyst No end_fail Issue Persists: Re-evaluate purity of starting materials check_catalyst->end_fail Yes end_ok Problem Solved increase_time->end_ok add_deanstark->end_ok replace_catalyst->end_ok

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficulty Removing a Homogeneous Catalyst During Workup
Possible Cause Underlying Reason Recommended Solution
Use of H₂SO₄ or p-TsOH These homogeneous catalysts remain dissolved in the reaction mixture and must be neutralized and removed through an aqueous workup.[2] Emulsions can form, and product can be lost during the extraction phases.Neutralization and Extraction: After cooling the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic. Follow with a water and then a brine wash to remove residual salts.
Future Experiments N/AConsider a Heterogeneous Catalyst: For future syntheses, employing a solid acid catalyst would simplify the workup to a simple filtration step, avoiding extractions and improving process efficiency.[2]
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as Catalyst

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-hydroxy-6-methylbenzoic acid (1.0 eq)

  • Anhydrous Ethanol (can be used in excess, e.g., 10-20 eq, serving as reactant and solvent)

  • Toluene (if using a Dean-Stark apparatus)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (recommended)

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-6-methylbenzoic acid, ethanol, and toluene (if applicable).

  • Catalyst Addition: Add the p-TsOH catalyst to the mixture.

  • Reflux: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring.[1] If using a Dean-Stark trap, monitor the collection of water in the side arm.

  • Monitoring: Follow the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).[1]

Data Summary: Comparison of Common Acid Catalysts
Catalyst TypeExampleActivityWorkup/RemovalReusabilityEnvironmental Impact
Homogeneous Mineral Acid H₂SO₄Very HighNeutralization wash requiredNoHigh (generates salt waste)
Homogeneous Organic Acid p-TsOHHighNeutralization wash requiredNoModerate (generates salt waste)
Heterogeneous Solid Acid Zr/Ti OxidesGood to HighSimple filtrationYesLow (minimal waste)[2]

References

Technical Support Center: Temperature Control in Ethyl 2-hydroxy-6-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxy-6-methylbenzoate. Proper temperature management is paramount for achieving high yield and purity in this Fischer esterification reaction. This document moves from frequently asked questions to detailed troubleshooting protocols to address challenges you may encounter during your experiments.

Overview: The Critical Role of Temperature in Fischer Esterification

The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄)[1]. This is a reversible, equilibrium-driven reaction where a molecule of water is produced alongside the ester[2][3].

Temperature is arguably the most critical parameter to control in this process for two primary reasons:

  • Reaction Kinetics: Like most chemical reactions, the rate of esterification is temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate[2][4][5]. Reactions left at room temperature may show virtually no progress[2].

  • Equilibrium and Side Reactions: While heat drives the reaction forward faster, excessive temperatures can promote undesirable side reactions, such as dehydration of the ethanol solvent or decomposition of the starting material or product, especially in the presence of concentrated sulfuric acid[6]. The goal is to find an optimal temperature that maximizes the reaction rate while minimizing the formation of impurities.

This guide will help you navigate the nuances of temperature control to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction temperature for synthesizing this compound?

A typical laboratory-scale synthesis is conducted at reflux[3]. Since ethanol is often used in excess and serves as the solvent, the reaction temperature will be close to the boiling point of ethanol, which is approximately 78°C at standard pressure. Industrial protocols may use slightly more controlled temperatures in the range of 60–80°C to allow for better scalability and safety[1]. A temperature of 80°C is often a good starting point for optimization, as it provides a balance between reaction rate and substrate stability[2].

Q2: My reaction is very slow. Can I simply increase the temperature significantly to speed it up?

While increasing the temperature will increase the reaction rate, it is not always the best solution and should be done with caution. The Fischer esterification is an equilibrium process[2][3]. Vigorously boiling the mixture well above 80-90°C may not significantly improve your yield if the reaction has already reached equilibrium. More importantly, very high temperatures increase the risk of side reactions, such as charring and decomposition catalyzed by the sulfuric acid, which can lead to a discolored, impure product and a more difficult purification process. A better first step is to ensure you are effectively shifting the equilibrium by using a sufficient excess of ethanol or by actively removing the water byproduct[3][7].

Q3: What are the specific risks of overheating the reaction?

Overheating, particularly above 100°C, can lead to several problems:

  • Decomposition: The combination of high heat and concentrated sulfuric acid can cause the organic molecules to decompose or "char," resulting in a dark brown or black reaction mixture and low yields of the desired product.

  • Ether Formation: At higher temperatures, the acid catalyst can promote the dehydration of two ethanol molecules to form diethyl ether, consuming your reagent and introducing a volatile, flammable impurity.

  • Decreased Selectivity: For more complex substrates, high temperatures can promote other unwanted side reactions, reducing the overall selectivity and purity of the final product.

Q4: How can I effectively monitor the reaction to avoid unnecessary heating?

The most reliable method for monitoring the reaction is Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can visualize the consumption of the starting material (2-hydroxy-6-methylbenzoic acid) and the formation of the product ester. The reaction is complete when the spot corresponding to the starting acid has disappeared or is no longer diminishing. This prevents prolonged, unnecessary heating that could degrade the product.

In-Depth Troubleshooting Guide

This section addresses specific problems related to temperature control and provides a logical workflow for diagnosing and solving them.

Problem 1: Low or No Product Yield with Starting Material Remaining
  • Symptom: After the recommended reaction time, your TLC or GC analysis shows a large amount of unreacted 2-hydroxy-6-methylbenzoic acid.

  • Causality Analysis: This is a classic sign of an incomplete reaction, which can stem from either kinetic or equilibrium limitations[8].

    • Cause A: Insufficient Thermal Energy. The reaction temperature may be too low, or the reaction time may be too short. The activation energy barrier is not being overcome efficiently.

    • Cause B: Equilibrium Has Been Reached. The forward reaction rate now equals the reverse reaction rate (ester hydrolysis). Simply heating for longer will not change the final yield. The presence of the water byproduct is halting net progress[9].

  • Solutions:

    • Verify and Optimize Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature (typically reflux, ~78-80°C). Use an oil bath for uniform, controlled heating rather than direct contact with a heating mantle.

    • Extend Reaction Time: Continue heating the reaction and monitor its progress every hour using TLC. If the product spot continues to intensify, the reaction was simply incomplete.

    • Shift the Equilibrium: This is the most effective solution. The equilibrium can be driven towards the product by applying Le Châtelier's principle. The easiest method is to use a large excess of the ethanol reactant (e.g., 10-20 equivalents), which also allows it to serve as the reaction solvent[3]. For more rigorous water removal, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it forms[10].

Problem 2: Product is Dark/Oily, with Multiple Spots on TLC
  • Symptom: The crude product is a dark, oily substance instead of a pale solid, and TLC analysis reveals multiple impurity spots.

  • Causality Analysis: This indicates the formation of significant byproducts, which is often a direct result of excessive heat or improper reaction conditions.

    • Cause A: Overheating and Decomposition. "Hot spots" from a heating mantle or a set temperature that is too high can cause the sulfuric acid to char the organic compounds.

    • Cause B: Catalyst-Driven Side Reactions. While H₂SO₄ is an excellent catalyst for esterification, it can also catalyze other reactions like dehydration or polymerization at elevated temperatures[6].

  • Solutions:

    • Implement Precise Temperature Control: Switch from a heating mantle to a thermostatically controlled oil or water bath set to a specific temperature (e.g., 80-85°C). This provides gentle, uniform heating and prevents localized overheating.

    • Check Catalyst Concentration: While catalytic, using an excessive amount of sulfuric acid can exacerbate side reactions. Ensure you are using a truly catalytic amount (typically 3-5 mol% relative to the limiting reagent).

    • Optimize Reaction Time: Use TLC monitoring to stop the reaction as soon as the starting material is consumed. Unnecessary, prolonged heating, even at a correct temperature, can lead to slow product degradation.

Visualizations, Protocols, and Data

Experimental and Troubleshooting Workflows

The following diagrams illustrate the standard synthesis workflow and a logical decision tree for troubleshooting common temperature-related issues.

SynthesisWorkflow Start Combine 2-hydroxy-6-methylbenzoic acid and excess Ethanol Catalyst Slowly add conc. H₂SO₄ (Catalyst) Start->Catalyst Heat Heat to Reflux (approx. 80°C) with stirring Catalyst->Heat Monitor Monitor reaction via TLC until starting material is consumed Heat->Monitor Workup Cool, neutralize with NaHCO₃, and extract with organic solvent Monitor->Workup Purify Dry, concentrate, and purify (Recrystallization or Distillation) Workup->Purify Product This compound Purify->Product

Caption: A standard workflow for the Fischer esterification synthesis.

TroubleshootingLogic Start Low Yield Observed TLC Analyze crude product by TLC/GC Start->TLC Decision What does analysis show? TLC->Decision SM Mostly Starting Material Decision->SM Impure Significant Impurities / Dark Color Decision->Impure Sol_SM Cause: Incomplete Reaction • Verify Temp is ~80°C • Extend reaction time • Use larger excess of ethanol SM->Sol_SM Sol_Impure Cause: Decomposition / Side Reactions • Use controlled oil bath • Reduce temperature slightly • Check catalyst amount • Do not overheat past completion Impure->Sol_Impure

Caption: A decision tree for troubleshooting low yields in the synthesis.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-methylbenzoic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add anhydrous ethanol (100 mL). Stir the mixture until the acid is fully dissolved.

  • Catalyst: In a fume hood, carefully and slowly add concentrated sulfuric acid (1 mL, ~18.8 mmol) to the stirring solution. The addition is exothermic.

  • Heating: Place the flask in a pre-heated oil bath at 85-90°C and bring the mixture to a gentle reflux.

  • Reaction: Allow the reaction to proceed at reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting acid spot is no longer visible.

  • Workup: Cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with a saturated NaCl solution (brine, 1 x 50 mL)[3].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a solvent like hexane to yield the final product as a solid with a melting point of 42-46°C[1][8].

Data Summary: Reaction Parameters

The following table summarizes key parameters for the synthesis.

ParameterLaboratory Scale (Fischer Esterification)Industrial Method
Catalyst Concentrated H₂SO₄ or p-TsOHSulfuric Acid
Temperature Reflux (~80°C)Controlled (~60–80°C)
Pressure AtmosphericContinuous flow reactor (~1 MPa)
Key Strategy Use of excess ethanol to shift equilibriumAutomated distillation/recycling
Purification Distillation / RecrystallizationAutomated Distillation

Table adapted from data found in BenchChem[1].

References

Technical Support Center: Crystallization of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the crystallization of Ethyl 2-hydroxy-6-methylbenzoate (CAS 6555-40-4). This resource is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges in obtaining high-purity, crystalline material of this compound. Given its unique physicochemical properties, particularly its low melting point, specific issues can arise during crystallization. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.

Compound Profile: this compound

Understanding the fundamental properties of a compound is the first step in troubleshooting its crystallization.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2][4][5]
Appearance White powder or solid[4][6]
Melting Point 42–46 °C[1][5]
LogP ~2.7[1][5]

The most critical parameter here is the low melting point (42-46°C) . This property is the primary driver for the most common crystallization challenge: "oiling out" or liquid-liquid phase separation.[7][8]

Part 1: Core Troubleshooting Guide

This section addresses the most significant and frequent challenges encountered during the crystallization of this compound.

Challenge 1: "Oiling Out" / Liquid-Liquid Phase Separation (LLPS)

Question: I'm trying to crystallize my compound, but it's separating as a sticky, liquid oil instead of solid crystals. Why is this happening and how can I fix it?

Answer:

This phenomenon, known as "oiling out," occurs when the dissolved compound separates from a supersaturated solution as a liquid phase instead of a solid crystalline phase.[9][10] For this compound, this is particularly common for two primary reasons:

  • Melting Point Depression: The crystallization temperature of your solution may be higher than the melting point of your compound. This is exacerbated by the presence of impurities, which can significantly lower a substance's melting point.[7][11][12] Since the pure compound melts around 42-46°C, even a small amount of impurity can cause it to melt at typical laboratory cooling temperatures.

  • Kinetics and High Supersaturation: If a solution is cooled too quickly or if a poor solvent choice is made, the level of supersaturation can become too high.[9][10] The system relieves this state through the kinetically faster process of forming a disordered liquid (the oil) rather than the more ordered, and thus slower, process of forming a crystal lattice.[10]

Diagnostic and Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve an oiling out event.

G start Oiling Out Observed (Liquid droplets form) q1 Is the solution temperature above the compound's impure melting point? start->q1 cause1 Cause: Melting Point Depression Impurities lower the melting point below the solution temperature. q1->cause1 Yes q2 Was supersaturation achieved too quickly? q1->q2 No solution1 Solution: Reheat & Dilute Return to heat, add more of the 'good' solvent to redissolve the oil. cause1->solution1 solution5 Solution: Remove Impurities Consider an activated charcoal treatment or column chromatography. cause1->solution5 cause2 Cause: Kinetic Hindrance High supersaturation favors rapid liquid-liquid phase separation. q2->cause2 Yes q3 Is the solvent choice appropriate? q2->q3 No solution2 Solution: Slow Cooling Cool the solution very slowly. Insulate the flask. cause2->solution2 solution3 Solution: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated (metastable zone). cause2->solution3 cause3 Cause: Poor Solute-Solvent Interaction The solvent may be too non-polar or have a high boiling point. q3->cause3 Yes end_node Successful Crystallization q3->end_node No solution4 Solution: Change Solvent System - Choose a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system. cause3->solution4 solution1->q2 solution2->end_node solution3->end_node solution4->end_node solution5->end_node

Caption: Troubleshooting workflow for addressing oiling out events.

Experimental Protocol: Salvaging an "Oiled Out" Batch

If your compound has oiled out, the batch can often be salvaged.

  • Re-dissolution: Place the flask back on the heat source and add more of the primary ("good") solvent in 10% volume increments until the oil completely redissolves into a clear solution.[7][9]

  • Slow Cooling: Remove the flask from the heat and insulate it (e.g., with glass wool or by placing it in a large Dewar flask filled with warm water) to ensure a very slow cooling rate.[9][13] This reduces the rate of supersaturation.

  • Induce Crystallization (Seeding): Once the solution has cooled to just below the saturation temperature (it may still be quite warm), add a few microscopic seed crystals of pure this compound.[10] This provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.

  • Equilibration: Allow the flask to cool slowly to room temperature, and then potentially to 0-4°C, to maximize yield.

  • Isolation: Collect the crystals by filtration as per standard procedure.

Challenge 2: Polymorphism and Inconsistent Crystal Forms

Question: I've successfully crystallized my product, but I get different-looking crystals with inconsistent properties (e.g., melting point, solubility) between batches. Could this be polymorphism?

Answer:

Yes, this is a classic sign of polymorphism, which is the ability of a compound to crystallize in different solid-state structures or polymorphs.[14][15] These different forms can have distinct physicochemical properties, including solubility, stability, and melting point, which is a critical concern in pharmaceutical development.[16][17] For benzoate derivatives, polymorphism can arise from variations in molecular conformation or packing in the crystal lattice.[15]

The polymorphic outcome is highly sensitive to crystallization conditions.

Factors Influencing Polymorphic Outcome
ParameterEffect on CrystallizationRationale
Solvent Choice Can stabilize specific conformations or interactions, favoring one polymorph over another.The solvent-solute interactions at the growing crystal face influence the molecular arrangement.[18]
Cooling Rate Rapid cooling often yields a less stable (metastable) polymorph, while slow cooling favors the most stable form.[14]Kinetic vs. thermodynamic control. Fast cooling "traps" the system in a higher-energy metastable state.
Temperature Different polymorphs can be stable at different temperatures.[14]A system may have a thermodynamic transition point where the relative stability of two polymorphs inverts.
Additives/Impurities Can inhibit the nucleation of one form or act as a template for another.[14][19]Impurities can selectively adsorb to the surfaces of a specific growing polymorph, hindering its growth and allowing another to dominate.[19]
Experimental Protocol: Polymorph Screening

A systematic screening is essential to identify and control the different crystalline forms.

  • Solvent Selection: Prepare saturated solutions of this compound in a variety of solvents with different polarities (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) at their boiling points.

  • Cooling Profile Variation:

    • Fast Cool: Place the hot, saturated solutions directly into an ice bath.

    • Slow Cool: Allow the hot, saturated solutions to cool to room temperature on the benchtop, undisturbed.

    • Evaporation: Leave loosely covered vials of the solution to evaporate slowly over several days.[13][20]

  • Anti-Solvent Addition:

    • Dissolve the compound in a "good" solvent (e.g., Ethyl Acetate).

    • Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., Heptane) until persistent cloudiness is observed.

  • Characterization: Analyze the solids obtained from each experiment using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify unique crystal forms.

Challenge 3: Low Purity and Poor Yield

Question: My final crystalline product has a low yield and contains impurities from the synthesis. How can I improve the purification efficiency of my crystallization?

Answer:

Low yield and purity are often interlinked. A poor yield can result from using too much solvent, where a significant amount of the product remains in the mother liquor.[7] Low purity occurs when impurities are incorporated into the final product, which can happen in several ways:

  • Surface Adsorption: Impurities adhere to the surface of the crystals.[21] This is common but often remedied by proper washing.

  • Inclusion: Pockets of impurity-rich mother liquor are trapped within the growing crystal, often due to excessively rapid growth.[21]

  • Solid Solution Formation: Structurally similar impurities can become incorporated directly into the crystal lattice.[18][21]

Purification Workflow and Protocol

This workflow outlines a robust process for purifying crude this compound.

Caption: Standard workflow for purification by recrystallization.

Detailed Recrystallization Protocol

This protocol is a fundamental technique for purifying solid organic compounds.[22]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Alcohols like ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, bringing the solution to a boil after each addition.[22]

  • Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Cooling in an ice bath can follow to maximize the yield.

  • Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A: Based on its structure (an aromatic ester), good starting solvents would include lower alcohols (ethanol, isopropanol) or solvent/anti-solvent systems like ethyl acetate/heptane or toluene/heptane. The ideal solvent should dissolve the compound when hot but not when cold.[22]

Q2: How can I grow large single crystals suitable for X-ray diffraction?

A: Single crystal growth requires very slow crystallization. Techniques like slow evaporation of a dilute solution in a loosely covered vial, or vapor diffusion, are highly effective.[13][20] In vapor diffusion, the compound is dissolved in a small amount of a "good" solvent, and this vial is placed in a sealed larger jar containing a volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting slow crystal growth.[20]

Q3: My compound melts in the hot solvent before it fully dissolves. Is this a problem?

A: This is not necessarily a problem and is expected for a low-melting-point compound. It is simply the solid melting to a liquid, which then needs to dissolve in the solvent. Continue adding solvent until a clear, homogeneous solution is formed. The key is to differentiate between a melted, undissolved liquid phase and a fully dissolved solution.

Q4: Can I use melt crystallization for this compound?

A: Yes, given its low melting point, melt crystallization (such as zone melting) is a viable, though more specialized, technique.[23] This involves melting the compound and then slowly cooling it in a controlled manner to allow for crystal growth from the melt. This can be an effective purification method if suitable solvents are difficult to find.[20]

References

Technical Support Center: Overcoming Poor Solubility of Starting Materials in Ethyl 2-hydroxy-6-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Solubility Challenge in Aromatic Ester Synthesis

The synthesis of specialty esters like Ethyl 2-hydroxy-6-methylbenzoate, a key intermediate in various chemical manufacturing processes, often presents a significant bottleneck: the poor solubility of its starting materials.[1] A common synthetic route involves the esterification of 2-hydroxy-6-methylbenzoic acid, which itself is often synthesized from precursors like 2,6-dimethylphenol.[2] 2,6-Dimethylphenol, a solid at room temperature, exhibits limited solubility in many common reaction solvents, which can lead to incomplete reactions, low yields, and purification difficulties.[3][4]

This technical guide is designed for researchers, chemists, and process development professionals. It provides a structured approach to diagnosing and overcoming solubility issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols. Our goal is to empower you to move beyond these common hurdles by understanding the underlying chemical principles and applying advanced, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: My solid starting material, 2,6-dimethylphenol, is not dissolving in my chosen solvent. What are the first troubleshooting steps? A1: The foundational principle of "like dissolves like" should be your starting point.[5][6] 2,6-Dimethylphenol is a moderately polar compound that is soluble in many organic solvents like ethanol, ether, and chloroform but only slightly soluble in water.[3][7][8] If you are facing dissolution issues, first verify that your solvent's polarity is appropriate. Next, gentle heating with stirring can significantly increase the solubility of most solids. Finally, reducing the particle size of the solid by grinding it into a fine powder increases the surface area available for solvation, which can speed up the dissolution process significantly.

Q2: Is it acceptable to simply add a large excess of solvent to dissolve the starting material? A2: While adding more solvent will eventually dissolve the material, it is often not an ideal solution. This approach can lead to highly diluted reaction mixtures, which may slow down the reaction rate considerably. From a process chemistry perspective, it also increases solvent costs, waste generation, and the energy required for solvent removal during workup. It is generally preferable to find a more suitable solvent system or employ a solubility enhancement technique before resorting to excessive dilution.

Q3: What is a co-solvent, and when is it appropriate to use one? A3: A co-solvent is a secondary solvent added to the primary reaction medium to increase the solubility of a reactant. This is a powerful technique when a single solvent does not provide the desired solubility. For instance, if your reaction requires a non-polar solvent but your starting material is polar, adding a small amount of a miscible, more polar co-solvent (like THF or DMF) can create a solvent mixture with an intermediate polarity that effectively dissolves all components.[9] This is appropriate when you need to maintain a specific reaction environment but require a solubility boost.[10]

Q4: My synthesis involves reactants in two different phases (e.g., an aqueous base and an organic substrate). How can I facilitate a reaction between them? A4: This is a classic scenario where Phase Transfer Catalysis (PTC) is highly effective. A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[11][12] For esterification, a quaternary ammonium salt can transfer a carboxylate anion from an aqueous or solid phase into the organic phase to react with an alkyl halide.[13] This method avoids the need for a single solvent that can dissolve all reactants, which is often difficult to find, and can dramatically increase reaction rates under mild conditions.[11][14]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common solubility-related issues.

Logical Workflow for Troubleshooting Poor Solubility

The following diagram illustrates a decision-making workflow for addressing solubility challenges during your synthesis.

G cluster_0 Initial Observation cluster_1 Basic Troubleshooting cluster_2 Advanced Techniques cluster_3 Outcome start Poorly Soluble Starting Material solvent Screen Solvents (Polarity Matching) start->solvent 'Like Dissolves Like' ptc Implement Phase Transfer Catalysis (PTC) (for multiphase systems) start->ptc If reactants are in immiscible phases temp Increase Temperature solvent->temp If still insoluble grind Reduce Particle Size (Grinding) temp->grind If dissolution is slow cosolvent Use Co-Solvent System grind->cosolvent If single solvent fails sonication Apply Ultrasonication cosolvent->sonication For enhanced effect success Solubility Issue Resolved Proceed with Reaction cosolvent->success sonication->success ptc->success

Caption: A decision tree for systematically troubleshooting solubility issues.

Problem Encountered Recommended Solution(s) & Rationale
Solid starting material (e.g., 2,6-dimethylphenol) precipitates or fails to dissolve completely. 1. Systematic Solvent Screening: The principle of "like dissolves like" is paramount. Test solubility in a range of solvents with varying polarities to find an optimal medium where all reactants are soluble. 2. Particle Size Reduction & Sonication: Mechanical grinding increases surface area, accelerating dissolution. Pairing this with ultrasonication provides high-energy mixing at the micro-level. The collapse of cavitation bubbles generated by ultrasound creates powerful shockwaves that break apart solute agglomerates, drastically enhancing the rate and extent of dissolution.[15][16]
Reaction is sluggish or incomplete, even though the starting materials appear to be dissolved. 1. Co-Solvent System: The dissolved concentration may be too low for an efficient reaction rate. A co-solvent can increase the concentration of the limiting reagent in the solution phase, thereby accelerating the reaction according to rate laws. 2. Ultrasound-Assisted Synthesis: Sonication not only aids dissolution but can also accelerate the chemical reaction itself. The intense local heating and pressure from bubble collapse can provide the activation energy needed for the reaction to proceed more quickly and at lower bulk temperatures.[17][18]
The reaction requires two or more reactants that are immiscible (e.g., an organic substrate and an aqueous solution of a base or salt). 1. Phase Transfer Catalysis (PTC): This is the ideal solution for biphasic systems. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the reactant in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase to react.[11][13] This technique is widely used for esterification and alkylation reactions due to its efficiency and mild reaction conditions.[12][14]
Starting materials are highly insoluble in all common, non-reactive solvents. 1. Mechanochemistry (Ball Milling): For extremely challenging cases, a solvent-free approach may be necessary. High-energy ball milling can induce chemical reactions in the solid state by providing mechanical energy to break bonds and promote mixing at the molecular level.[19][20] This advanced technique circumvents solubility issues entirely.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Dissolution & Synthesis

This protocol describes the use of a standard laboratory ultrasonic bath to enhance the solubility and reaction rate.

Objective: To achieve complete dissolution of a poorly soluble solid and promote the subsequent reaction.

Materials:

  • Reaction vessel (round-bottom flask)

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Reactants (e.g., 2,6-dimethylphenol, ethylating agent)

  • Chosen solvent

Procedure:

  • Preparation: Add the solid starting material (e.g., 2,6-dimethylphenol) and the chosen solvent to the reaction flask.

  • Sonication Setup: Place the reaction flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level inside the flask.

  • Operation: Turn on the ultrasonic bath. The high-frequency sound waves will induce acoustic cavitation.[15]

  • Monitoring: Continue sonication, with magnetic stirring if possible, until the solid is fully dissolved. This may take anywhere from a few minutes to an hour depending on the material.

  • Reaction Initiation: Once dissolution is complete, add the remaining reactants to the flask.

  • Ultrasound-Assisted Reaction: Continue sonication during the reaction. The cavitation effects can lead to shorter reaction times and higher yields compared to silent (non-sonicated) conditions.[17] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

Protocol 2: Implementing Phase Transfer Catalysis (PTC) for Esterification

This protocol outlines a general procedure for an esterification reaction using a phase-transfer catalyst.

Objective: To facilitate the reaction between a water-soluble nucleophile (carboxylate) and an organic-soluble electrophile (alkylating agent).

Materials:

  • Reaction flask with vigorous overhead or magnetic stirring

  • Substrate (e.g., 2-hydroxy-6-methylbenzoic acid)

  • Base (e.g., K₂CO₃) and water

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Alkylating agent (e.g., Ethyl Bromide)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB)

Procedure:

  • Aqueous Phase Preparation: In the reaction flask, dissolve the 2-hydroxy-6-methylbenzoic acid and the base (e.g., K₂CO₃) in water to form the corresponding carboxylate salt.

  • Organic Phase Addition: Add the organic solvent and the alkylating agent to the flask.

  • Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%) to the biphasic mixture.

  • Vigorous Stirring: Begin vigorous stirring. Efficient mixing is crucial for PTC as it maximizes the interfacial area where the catalyst can transport the anion.[12]

  • Reaction: The reaction is typically run at room temperature or with gentle heating. The TBAB transports the carboxylate anion from the aqueous phase to the organic phase, where it reacts with the ethyl bromide to form the ester.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion, stop the stirring, separate the aqueous and organic layers, and proceed with standard workup and purification of the organic phase.

Mechanism of Phase Transfer Catalysis

The diagram below illustrates how the catalyst facilitates the esterification reaction across the phase boundary.

PTC_Mechanism K_RCOO R-COO⁻ K⁺ (Carboxylate Salt) Q_RCOO Q⁺R-COO⁻ (Ion Pair) QBr_aq Q⁺Br⁻ (Catalyst) QBr_aq->Q_RCOO Anion Exchange EtBr Et-Br (Ethyl Bromide) Product R-COOEt (Ester Product) EtBr->Product QBr_org Q⁺Br⁻ (Catalyst Regenerated) EtBr->QBr_org Q_RCOO->EtBr Reaction QBr_org->QBr_aq Catalyst Returns boundary ----------------------------------- Interface -----------------------------------

Caption: Simplified mechanism of Phase Transfer Catalysis for esterification.

Reference Data Tables
Table 1: Solubility of 2,6-Dimethylphenol in Common Solvents
SolventFormulaPolaritySolubility Profile
WaterH₂OHighSlightly Soluble (~1.5 g/L)[3]
EthanolC₂H₅OHHighSoluble[4][7]
Diethyl Ether(C₂H₅)₂OLowSoluble[3][7]
ChloroformCHCl₃MediumSoluble[3][4][8]
BenzeneC₆H₆LowVery Soluble[4][7]
Carbon TetrachlorideCCl₄LowSoluble[7]
HexaneC₆H₁₄LowSparingly Soluble
Table 2: Properties of Selected Solvents for Synthesis
SolventBoiling Point (°C)Polarity IndexKey Characteristics
Dichloromethane (DCM)39.63.1Good general-purpose solvent, volatile.
Ethyl Acetate (EtOAc)77.14.4Moderately polar, common for extractions and chromatography.[21][22]
Tetrahydrofuran (THF)664.0Polar aprotic, good for Grignard reactions.
Acetonitrile (MeCN)81.65.8Polar aprotic, miscible with water.
Toluene110.62.4Non-polar, higher boiling point for reactions requiring heat.
Dimethylformamide (DMF)1536.4High-boiling polar aprotic solvent, excellent solvating power.[6]
Dimethyl Sulfoxide (DMSO)1897.2High-boiling polar aprotic solvent, dissolves many insoluble compounds.[6]

References

Technical Support Center: Minimizing Tar Formation in High-Temperature Reactions Involving Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-temperature reactions of Ethyl 2-hydroxy-6-methylbenzoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice to minimize the formation of tar, a common and problematic byproduct in these processes. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the efficiency, yield, and purity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of my high-temperature reaction, and why is it a problem?

A1: In the context of high-temperature reactions involving organic molecules like this compound, "tar" refers to a complex mixture of condensable, high-molecular-weight organic compounds.[1] These are largely aromatic hydrocarbons that are neither your desired product nor simple, volatile byproducts. Tar is problematic for several reasons:

  • Reduced Product Yield: The carbon and hydrogen that form tar are diverted from your desired reaction pathway, lowering the overall yield of your target molecule.

  • Equipment Fouling: Tar can condense and deposit on cooler surfaces of your reactor, transfer lines, and downstream equipment, leading to blockages, reduced heat transfer efficiency, and increased maintenance requirements.[2]

  • Product Contamination: Tar components can be difficult to separate from the desired product, complicating purification processes and potentially impacting the final product's purity and activity.

  • Catalyst Deactivation: If you are using a catalyst, tar can coat its active sites, leading to a rapid decline in catalytic activity and the need for frequent regeneration or replacement.

Q2: What are the primary mechanisms leading to tar formation from this compound at high temperatures?

A2: The formation of tar from this compound at high temperatures is a complex process involving a series of primary and secondary reactions. While specific studies on this exact molecule are limited, we can infer the likely pathways based on the pyrolysis of similar aromatic esters and phenolic compounds.

Initially, the molecule will undergo primary decomposition . The ester and hydroxyl groups are the most likely points of initial bond cleavage. This can lead to the formation of reactive intermediates and smaller molecules.

These primary products then undergo secondary reactions , which are the main contributors to tar formation. These include:

  • Polymerization and Condensation: Reactive fragments can combine to form larger, more complex molecules. Phenolic compounds, in particular, are known to be relatively inert at lower temperatures but can polymerize at temperatures above 600°C.[3]

  • Aromatization and Deoxygenation: As the temperature increases, oxygen-containing functional groups are removed, and the molecules become more aromatic and less reactive, forming stable polycyclic aromatic hydrocarbons (PAHs), which are major components of tar.

The following diagram illustrates a simplified conceptual pathway for tar formation from this compound.

TarFormation cluster_products Reaction Products This compound This compound Primary Decomposition Products Primary Decomposition Products This compound->Primary Decomposition Products High Temperature Reactive Intermediates\n(e.g., radicals, smaller molecules) Reactive Intermediates (e.g., radicals, smaller molecules) Primary Decomposition Products->Reactive Intermediates\n(e.g., radicals, smaller molecules) Desired Product Desired Product Primary Decomposition Products->Desired Product Volatile Byproducts Volatile Byproducts Primary Decomposition Products->Volatile Byproducts Secondary Reactions Secondary Reactions Reactive Intermediates\n(e.g., radicals, smaller molecules)->Secondary Reactions Further Heating Tar Formation\n(PAHs, coke, etc.) Tar Formation (PAHs, coke, etc.) Secondary Reactions->Tar Formation\n(PAHs, coke, etc.)

Caption: Simplified pathway of tar formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Excessive Tar/Coke Formation in the Reactor

Symptom: You observe a significant amount of black, viscous liquid or solid residue in your reactor after the reaction.

Causality: This is a clear indication that secondary tar-forming reactions are dominating over your desired reaction pathway. The primary culprits are likely excessive temperature, long residence times, or the absence of a suitable catalyst.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Rationale: Temperature is a critical parameter. While a high temperature is necessary for your reaction, excessively high temperatures favor the formation of highly stable and undesirable PAHs.[4]

    • Action: Systematically lower the reaction temperature in increments (e.g., 25-50°C) to find the optimal balance between your desired reaction rate and minimized tar formation.

  • Control Residence Time:

    • Rationale: The longer the reactive species are exposed to high temperatures, the more likely they are to undergo secondary reactions leading to tar.[3]

    • Action: Increase the flow rate of your carrier gas or reduce the reactor volume to decrease the residence time of the reactants and intermediates in the hot zone.

  • Introduce a Catalyst:

    • Rationale: A suitable catalyst can selectively promote your desired reaction pathway while simultaneously cracking unwanted tar precursors into lighter, less problematic compounds.[5]

    • Action: Consider using a catalyst known for tar cracking, such as nickel-based catalysts, dolomites, or zeolites. The choice of catalyst will depend on your specific reaction chemistry and desired product.

ParameterEffect on Tar FormationRecommended Action
Temperature Increases with excessive temperatureOptimize to the lowest effective temperature
Residence Time Increases with longer residence timeMinimize by adjusting flow rates or reactor volume
Catalyst Can be significantly reducedIntroduce a suitable tar cracking catalyst
Issue 2: Low Yield of Desired Product Accompanied by Tar Formation

Symptom: Your product yield is consistently low, and you observe tar in the reactor and downstream.

Causality: This suggests that the reaction conditions are not selective for your desired product and are instead favoring parallel or subsequent tar-forming reactions.

Troubleshooting Steps:

  • Employ Catalytic Upgrading of Vapors:

    • Rationale: Instead of (or in addition to) an in-situ catalyst, you can pass the vapor-phase products from your primary reactor through a secondary catalytic bed. This "ex-situ" or "two-stage" approach allows for independent optimization of the primary reaction and the tar cracking/upgrading step.[6][7]

    • Action: Design a two-stage reactor system. The first stage is optimized for the initial decomposition of this compound, and the second stage contains a catalyst at a temperature optimized for cracking the resulting tar precursors.

  • Introduce a Co-reactant/Additive:

    • Rationale: The presence of certain gases can influence reaction pathways. For example, steam can act as a reforming agent, converting some tar components into syngas (H₂ and CO).[3]

    • Action: If compatible with your desired reaction, consider introducing a co-feed of steam or a controlled amount of oxygen to promote the gasification of tar precursors.

TwoStageReactor cluster_stage1 Stage 1: Primary Reactor cluster_stage2 Stage 2: Catalytic Upgrading This compound This compound Vapor Phase Products\n(Desired Product + Tar Precursors) Vapor Phase Products (Desired Product + Tar Precursors) This compound->Vapor Phase Products\n(Desired Product + Tar Precursors) Catalyst Bed Catalyst Bed Vapor Phase Products\n(Desired Product + Tar Precursors)->Catalyst Bed Upgraded Products\n(Higher Yield of Desired Product + Cracked Tar) Upgraded Products (Higher Yield of Desired Product + Cracked Tar) Catalyst Bed->Upgraded Products\n(Higher Yield of Desired Product + Cracked Tar)

Caption: Two-stage reactor concept for tar minimization.

Issue 3: Inconsistent Results and Difficulty in Quantifying Tar

Symptom: You are struggling to get reproducible results, and you are unsure how much tar is being formed in each run.

Causality: Lack of a standardized experimental and analytical protocol can lead to high variability. Accurate quantification of tar is essential for systematic optimization.

Troubleshooting Steps:

  • Standardize Your Experimental Setup and Procedure:

    • Rationale: Minor variations in heating rate, sample loading, and gas flow can have a significant impact on tar formation.

    • Action: Develop a detailed Standard Operating Procedure (SOP) for your experiments. Ensure consistent heating profiles, precise measurement of reactants, and calibrated gas flow controllers. A well-designed lab-scale pyrolysis setup is crucial.[8]

  • Implement a Robust Tar Analysis Method:

    • Rationale: "Tar" is a complex mixture, and its analysis requires a systematic approach.

    • Action: A common and reliable method involves cold trapping and solvent extraction. The gas stream exiting your reactor is passed through a series of impingers containing a suitable solvent (e.g., isopropanol or dichloromethane) cooled in an ice bath. The collected tar-solvent mixture can then be analyzed gravimetrically (after solvent evaporation) to determine the total tar yield. For compositional analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[9]

Protocol: Basic Tar Quantification

  • Sampling: Connect a series of chilled solvent impingers to the outlet of your reactor.

  • Collection: Run the experiment, allowing the product gas to bubble through the solvent.

  • Extraction: Combine the solvent from all impingers.

  • Gravimetric Analysis: Evaporate the solvent under controlled conditions (e.g., rotary evaporator) and weigh the remaining tar residue.

  • Compositional Analysis (Optional): Dissolve a known amount of the tar residue in a suitable solvent and analyze by GC-MS to identify the major tar components.

References

Validation & Comparative

Comparison of Ethyl 2-hydroxy-6-methylbenzoate and methyl salicylate bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of the Bioactivity of Ethyl 2-hydroxy-6-methylbenzoate and Methyl Salicylate

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a detailed comparative analysis of this compound and the well-characterized compound, Methyl Salicylate. Both are derivatives of salicylic acid, the primary active metabolite responsible for their bioactivity. While both compounds are anticipated to function as prodrugs that hydrolyze to salicylic acid, their differing chemical structures—specifically the additional methyl group on the benzene ring and the ethyl ester in this compound—suggest potential variations in their physicochemical properties, absorption rates, and metabolic stability.

Methyl Salicylate is a widely documented topical agent with established anti-inflammatory, analgesic, and counter-irritant properties.[1][2] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes following its conversion to salicylic acid.[2] Additionally, it modulates transient receptor potential (TRP) channels, contributing to its characteristic warming sensation and analgesic effect.[1]

Direct experimental data on the bioactivity of this compound is less prevalent in publicly accessible literature. However, based on its structural analogy to other salicylates, it is hypothesized to possess similar anti-inflammatory and analgesic properties, primarily through the same COX-inhibition pathway.[3] The presence of the C6 methyl group may increase its lipophilicity compared to methyl salicylate, potentially influencing its skin penetration and duration of action. This guide synthesizes the available data, outlines the common mechanistic pathways, and provides robust experimental protocols for a direct, side-by-side evaluation of these two compounds.

Introduction: A Tale of Two Salicylates

Salicylates have been a cornerstone of pain and inflammation management for centuries.[4] Methyl Salicylate, the methyl ester of salicylic acid, is a natural product found in oil of wintergreen and is a common ingredient in topical analgesic formulations.[5][6] this compound is a synthetic derivative with a slightly more complex structure.

FeatureThis compound Methyl Salicylate (Methyl 2-hydroxybenzoate)
Chemical Structure Chemical structure of this compoundChemical structure of Methyl Salicylate
Molecular Formula C₁₀H₁₂O₃[7]C₈H₈O₃[8]
Molecular Weight 180.20 g/mol [7]152.15 g/mol [8]
Key Structural Differences Ethyl ester group; additional methyl group at C6 position on the benzene ring.Methyl ester group; no substitution at C6.
Common Source Synthetic[9]Natural (e.g., Wintergreen oil) or Synthetic[5]

The fundamental hypothesis is that both molecules act as prodrugs. Upon topical application, they are absorbed through the skin and hydrolyzed by esterase enzymes in the tissues to release their common active metabolite: salicylic acid.[4][10]

Caption: Hydrolysis of salicylate esters to the active metabolite, salicylic acid.

Comparative Bioactivity Analysis

Anti-inflammatory and Analgesic Activity

The primary mechanism for the anti-inflammatory and analgesic effects of both compounds is attributed to their metabolic conversion to salicylic acid.[11] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[10] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Methyl Salicylate has an additional mechanism of action as a counter-irritant.[2][12] When applied topically, it activates transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in sensing temperature and pain.[1] This activation produces a warming sensation that can override and distract from underlying pain signals, a process that contributes significantly to its analgesic efficacy.[1][13]

For This compound , while direct studies are limited, its ability to hydrolyze to salicylic acid implies it will share the core COX-inhibition mechanism.[3] The additional methyl group at the C6 position increases its lipophilicity (logP ≈ 2.7) compared to ethyl salicylate (logP ≈ 1.8), which lacks this group.[3][7] This enhanced lipophilicity could theoretically improve skin penetration, potentially leading to a more rapid onset or prolonged duration of action, though this requires experimental verification.

Antimicrobial Activity

Salicylates are known to possess antimicrobial properties, which are thought to involve the disruption of the bacterial cell membrane and wall.[10] While this activity has been reported for both ethyl and methyl salicylate, direct comparative studies providing quantitative data, such as Minimum Inhibitory Concentrations (MICs) against common pathogens, are not extensively documented in the available literature.[10][11]

Quantitative Data Summary

Direct comparative bioactivity data between this compound and Methyl Salicylate is scarce. The table below summarizes key physicochemical properties and available acute toxicity data, which can influence bioavailability and safety profiles.

ParameterThis compound Methyl Salicylate Reference(s)
Molecular Weight ( g/mol ) 180.20152.15[7][8]
LogP (calculated) ~2.7~2.3[7][8]
Oral LD₅₀ (rat) Data not available887 - 1250 mg/kg[6][11]
Dermal LD₅₀ (rabbit) Data not available>5 g/kg[11]
Skin Irritation Causes skin irritation (GHS)Can cause irritation; weak sensitiser[7][14]
Eye Irritation Causes serious eye damage/irritation (GHS)Expected to cause serious eye damage[6][7]

Mechanisms of Action: Visualized Pathways

Shared Mechanism: COX Pathway Inhibition

Upon hydrolysis to salicylic acid, both compounds inhibit the synthesis of prostaglandins, which are central mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid (from Prodrugs) Salicylic_Acid->COX_Enzymes Inhibits

Caption: Inhibition of the COX pathway by the active metabolite, salicylic acid.

Methyl Salicylate's Counter-Irritant Mechanism

Methyl Salicylate provides analgesia through a secondary pathway involving the modulation of sensory nerve channels.

References

Comparative study of different catalysts for Ethyl 2-hydroxy-6-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Ethyl 2-hydroxy-6-methylbenzoate

This compound, an aromatic ester, is a valuable intermediate in the synthesis of a variety of more complex organic molecules. Its structure, featuring a sterically hindered phenolic hydroxyl group and a methyl ester, makes it a key building block in the pharmaceutical and fine chemical industries. The efficient and selective synthesis of this compound is therefore of considerable interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

The primary route to this compound is the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with ethanol. The choice of catalyst is paramount in this transformation, as it dictates reaction efficiency, yield, and overall process sustainability. The steric hindrance posed by the ortho-methyl and ortho-hydroxyl groups on the benzoic acid ring presents a significant challenge, making the selection of an appropriate catalyst a critical determinant of success.

Comparative Analysis of Catalytic Systems

The synthesis of this compound can be achieved through several catalytic approaches, each with its own set of advantages and limitations. This section will delve into a comparative study of homogeneous acid catalysts, heterogeneous solid acid catalysts, and emerging catalytic systems.

Homogeneous Acid Catalysis: The Conventional Approach

Traditional synthesis relies on homogeneous Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH)[1]. These catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol[2].

  • Sulfuric Acid (H₂SO₄): As a strong and inexpensive mineral acid, sulfuric acid is a commonly employed catalyst for Fischer esterification[1][2]. It effectively promotes the reaction, often leading to high conversions. However, its use is associated with several drawbacks, including the corrosive nature of the acid, the generation of acidic waste streams, and difficulties in catalyst separation from the reaction mixture, which can complicate product purification[3].

  • p-Toluenesulfonic Acid (p-TsOH): This organic sulfonic acid is another widely used homogeneous catalyst[1]. It is a solid, making it easier to handle than sulfuric acid, and is generally considered to be less corrosive. While effective, it shares the same challenges as sulfuric acid concerning catalyst separation and recycling[3]. Recent advancements have explored the use of p-toluenesulfonic acid-based deep eutectic solvents (DESs) as both catalysts and reaction media, which have shown promise in improving recyclability and achieving high yields in esterification reactions[4].

Mechanism of Homogeneous Acid-Catalyzed Esterification (Fischer Esterification):

The reaction proceeds via a series of equilibrium steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of a water molecule to form a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification

Heterogeneous Solid Acid Catalysis: A Greener Alternative

To overcome the limitations of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts. These materials offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosivity and environmental impact[3].

  • Zirconium/Titanium-Based Catalysts: Mixed metal oxides, particularly those containing zirconium and titanium, have demonstrated high catalytic activity in the esterification of various benzoic acids[3][5]. These solid superacids can effectively catalyze the reaction, even for sterically hindered substrates[5]. The activity of these catalysts is influenced by factors such as the Zr/Ti ratio and the presence of other metal ions like iron, which can enhance the number of active acid sites[5]. Studies have shown that the ortho-substituents on benzoic acid can have a significant impact on the yield, with steric hindrance playing a dominant role[3][5].

  • Modified Montmorillonite K10 Clay: This readily available clay can be activated with acids like orthophosphoric acid to create a more acidic surface that is effective for esterification reactions[6]. This modified clay has been successfully used for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions, offering a cost-effective and environmentally friendly catalytic option[6].

Other Catalytic Systems
  • Ionic Liquids: Ionic liquids, particularly Brønsted acidic ionic liquids, have emerged as promising catalysts for esterification reactions[7]. They can function as both the catalyst and the solvent, and their non-volatile nature makes them an environmentally benign alternative to traditional volatile organic solvents. Furthermore, the product ester is often immiscible with the ionic liquid, allowing for easy separation and recycling of the catalyst[7].

  • Enzymatic Catalysis: Biocatalysis using enzymes such as lipases offers a highly selective and environmentally friendly approach to ester synthesis[1]. While the application of enzymatic catalysis for the synthesis of this compound is not extensively documented, it represents a potential future direction for greener synthesis, operating under mild reaction conditions[8].

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst is a critical decision in the synthesis of this compound. The following table provides a comparative summary of the performance of different catalytic systems based on available data for the esterification of benzoic acids, with a focus on factors relevant to the synthesis of the sterically hindered target molecule.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsYieldAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Reflux in excess ethanol, 1-2 hoursHigh (e.g., 95% for a similar hydroxy acid)[9]Low cost, high reactivityCorrosive, difficult to separate, waste generation[3]
p-Toluenesulfonic Acid (p-TsOH)Reflux in toluene with Dean-Stark trapGood to excellentEasier to handle than H₂SO₄, effectiveSeparation and recycling challenges[3]
Heterogeneous Solid Acid Zr/Ti Mixed Oxide120°C, 24 hours (for methyl ester)Good (ortho-substituted benzoates show lower yields due to steric hindrance)[3][5]Recyclable, less corrosive, environmentally friendly[3]Longer reaction times, potential for lower activity with highly hindered substrates
Phosphoric Acid-modified Montmorillonite K10Reflux, 5 hours, solvent-freeHighLow cost, environmentally friendly, good yieldsCatalyst preparation required
Ionic Liquid Brønsted Acidic Ionic LiquidsMicrowave irradiation or conventional heatingGood to excellent (e.g., 77-98.5% for various benzoates)[7]Recyclable, can act as both catalyst and solvent, green alternativeHigher initial cost
Other N-Bromosuccinimide (NBS)70°C, 1-20 hoursUp to 100% for some benzoic acids[10]Metal-free, mild conditionsStoichiometric or near-stoichiometric amounts may be needed

Experimental Protocols

Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for the synthesis of this compound using different types of catalysts.

Protocol 1: Homogeneous Acid Catalysis with Sulfuric Acid

Protocol1_Workflow

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxy-6-methylbenzoic acid in a 5-10 fold molar excess of anhydrous ethanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from ethanol/water[1].

Protocol 2: Heterogeneous Solid Acid Catalysis (General Procedure)

Protocol2_Workflow

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Ethanol

  • Solid acid catalyst (e.g., Zr/Ti mixed oxide or activated Montmorillonite K10)

  • Solvent for work-up (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-6-methylbenzoic acid, a molar excess of ethanol, and the solid acid catalyst (e.g., 10-20 wt% relative to the carboxylic acid).

  • Reflux the mixture with vigorous stirring for the required reaction time (this can range from 5 to 24 hours depending on the catalyst's activity). Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • Wash the recovered catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) and dry it for potential reuse.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.

  • The resulting crude product can be further purified by vacuum distillation or recrystallization.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved using a variety of catalytic systems. While traditional homogeneous acid catalysts like sulfuric acid offer high reactivity and are cost-effective, they are fraught with environmental and practical challenges related to their corrosive nature and difficulty in separation.

The development of heterogeneous solid acid catalysts, such as mixed metal oxides and modified clays, represents a significant step towards greener and more sustainable esterification processes. These catalysts offer the key advantages of easy separation and reusability, which are highly desirable in industrial applications. Although they may sometimes require longer reaction times or higher temperatures to achieve comparable yields to their homogeneous counterparts, ongoing research is focused on enhancing their activity and stability.

Emerging technologies like the use of ionic liquids and enzymatic catalysis hold considerable promise for the future of ester synthesis. These methods offer unique advantages in terms of environmental impact and selectivity. As the demand for greener chemical processes continues to grow, it is anticipated that these novel catalytic systems will play an increasingly important role in the synthesis of valuable chemical intermediates like this compound. The choice of the optimal catalyst will ultimately depend on a careful consideration of factors such as cost, desired yield, reaction conditions, and the overall sustainability of the process.

References

A Comparative Guide to the Validation of an Analytical Method for Ethyl 2-hydroxy-6-methylbenzoate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. It is the process that provides documented evidence that a method is fit for its intended purpose.[1][2][3] This guide offers an in-depth, experience-driven perspective on the validation of an analytical method for Ethyl 2-hydroxy-6-methylbenzoate, a key intermediate and preservative in various formulations. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with an alternative Gas Chromatography (GC) method, all within the robust framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][5] The validation process is tailored to the specific type of analytical procedure, with common types including identification tests, quantitative tests for impurities, limit tests for the control of impurities, and quantitative tests of the active moiety.[5]

The Analyte: this compound

This compound (C10H12O3, MW: 180.20 g/mol ) is a benzoate ester.[7][8] Its chemical structure, possessing both a hydroxyl and an ester functional group, presents unique analytical challenges, including potential for hydrolysis and interaction with other formulation components. A robust analytical method must be able to selectively and accurately quantify this analyte in the presence of potential degradants and matrix components.

Methodology Comparison: HPLC vs. GC

For the quantification of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques. This guide will focus on a primary Reversed-Phase HPLC (RP-HPLC) method with UV detection, a workhorse in the pharmaceutical industry due to its versatility and sensitivity. We will compare this to a GC method with Flame Ionization Detection (FID), which can be advantageous for volatile and semi-volatile compounds.

Experimental Workflow: A Visual Overview

The following diagram illustrates the logical flow of the analytical method validation process as outlined by ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Data Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 E1 Specificity / Selectivity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 Detection & Quantitation Limits (LOD/LOQ) E4->E5 E6 Robustness E5->E6 D1 Data Analysis & Statistical Evaluation E6->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Generate Validation Report D2->D3

Caption: Logical workflow for analytical method validation.

ICH Validation Parameters: A Deep Dive

The ICH Q2(R1) guideline outlines several key parameters that must be evaluated during method validation.[4][5][6] We will now explore each of these in the context of our primary HPLC method and provide a comparative perspective with a GC method.

Specificity

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[3][9] For this compound, this is crucial to ensure that other related substances or formulation excipients do not interfere with its quantification.

Experimental Protocol (HPLC):

  • Forced Degradation Studies: Subject a solution of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[10][11][12]

  • Sample Preparation: Prepare individual solutions of the pure analyte, a placebo (formulation matrix without the analyte), and the stressed samples.

  • Chromatographic Analysis: Analyze these solutions using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of its degradants and placebo components. The peak should be spectrally homogeneous.

Comparative Perspective (GC): A similar approach of analyzing stressed samples and a placebo would be used. The mass spectrometer (MS) detector in a GC-MS system can provide excellent specificity by allowing for the identification of co-eluting peaks based on their mass spectra.[13][14][15]

Parameter HPLC-UV (Primary) GC-FID/MS (Alternative)
Specificity Excellent, especially with PDA for peak purity.Good with FID. Excellent with MS for positive identification.
Linearity and Range

The "Why": Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][9][16]

Experimental Protocol (HPLC):

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 80% to 120% of the expected sample concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically >0.99).

Comparative Perspective (GC): The same principle applies. A series of standards would be prepared and injected into the GC system.

Parameter HPLC-UV (Primary) GC-FID/MS (Alternative)
Linearity (r²) > 0.999> 0.998
Range 80% - 120% of nominal concentration80% - 120% of nominal concentration
Accuracy

The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][9] It is a measure of the method's correctness.

Experimental Protocol (HPLC):

  • Spiked Placebo Analysis: Prepare a placebo (formulation matrix) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Sample Preparation: Prepare at least three replicates at each concentration level.

  • Analysis and Calculation: Analyze the samples and calculate the percent recovery of the analyte.

Comparative Perspective (GC): The accuracy of the GC method would be assessed using the same spiked placebo approach.

Parameter HPLC-UV (Primary) GC-FID/MS (Alternative)
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision

The "Why": Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol (HPLC):

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Data Analysis: Calculate the relative standard deviation (RSD) for each set of measurements.

Comparative Perspective (GC): The precision of the GC method is evaluated in the same manner.

Parameter HPLC-UV (Primary) GC-FID/MS (Alternative)
Repeatability (%RSD) ≤ 2.0%≤ 2.5%
Intermediate Precision (%RSD) ≤ 2.0%≤ 3.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (HPLC):

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Comparative Perspective (GC): The same approaches can be used to determine the LOD and LOQ for the GC method.

Parameter HPLC-UV (Primary) GC-FID/MS (Alternative)
LOD Typically in the ng/mL rangePotentially lower, especially with MS in SIM mode
LOQ Typically in the low µg/mL rangePotentially lower, especially with MS in SIM mode
Robustness

The "Why": Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol (HPLC):

  • Parameter Variation: Intentionally vary critical method parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).

Comparative Perspective (GC): For the GC method, parameters such as oven temperature ramp rate, carrier gas flow rate, and injector temperature would be varied.

Parameter HPLC-UV (Primary) GC-FID/MS (Alternative)
Robustness Generally high, with predictable shifts in retention time.Can be sensitive to changes in temperature and flow rate.
System Suitability

Before any validation run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution and evaluating parameters like peak area reproducibility, retention time, tailing factor, and theoretical plates.

Conclusion: Selecting the Right Method

Both the HPLC-UV and GC-FID/MS methods can be successfully validated for the analysis of this compound according to ICH guidelines.

  • The HPLC-UV method is a robust and widely accessible technique that provides excellent precision and accuracy for routine quality control. The use of a PDA detector adds a high degree of confidence in the specificity of the method.

  • The GC-FID/MS method can offer higher sensitivity and unparalleled specificity, especially when using a mass spectrometric detector. This can be particularly advantageous for the analysis of trace-level impurities or when dealing with complex sample matrices.

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. This guide provides the foundational knowledge and experimental framework to successfully validate either method, ensuring the generation of reliable and scientifically sound data.

References

A Comparative Guide to Alternative Reagents for Ethyl 2-hydroxy-6-methylbenzoate in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. Ethyl 2-hydroxy-6-methylbenzoate, a substituted salicylic acid derivative, is a valuable precursor in the synthesis of various heterocyclic scaffolds, most notably benzofurans. This guide provides an in-depth comparison of alternative reagents to this compound for the synthesis of benzofurans, supported by experimental data and detailed protocols. We will explore the nuances of different synthetic routes, offering insights into the rationale behind experimental choices to empower you in your synthetic endeavors.

The Role of this compound in Benzofuran Synthesis

This compound belongs to the class of ortho-hydroxyaryl compounds that are pivotal in the construction of the benzofuran ring system. The presence of the hydroxyl group ortho to a reactive site on the benzene ring allows for intramolecular cyclization, a key step in forming the furan ring. While not the most common starting material, its structure lends itself to transformations that generate a suitable side chain for cyclization.

A common strategy involves the conversion of the ester group or the aromatic ring to set the stage for cyclization. For instance, functionalization of the aromatic ring, followed by the introduction of a two-carbon unit, can lead to an intermediate primed for cyclization.

Alternative Precursors for Benzofuran Synthesis: A Comparative Analysis

While this compound is a viable starting material, a range of other ortho-hydroxyaryl compounds are more commonly employed in benzofuran synthesis. This section will compare the performance of three major classes of alternative precursors: salicylaldehydes, ortho-halophenols, and ortho-alkenylphenols.

Salicylaldehydes: The Classical Approach

Salicylaldehydes are perhaps the most traditional and widely used precursors for benzofuran synthesis. Their aldehyde functionality provides a convenient handle for introducing the necessary carbon atoms to form the furan ring.

Synthetic Strategy: A common method involves a Wittig-type reaction or condensation with an α-halo ketone (Perkin reaction) or related reagent, followed by intramolecular cyclization. For the synthesis of 2-arylbenzofurans, a popular route is the reaction with a phenacyl bromide derivative followed by cyclization.

G cluster_0 Salicylaldehyde Route to 2-Arylbenzofurans Salicylaldehyde Salicylaldehyde Phenacyl_bromide Phenacyl bromide (or derivative) Intermediate_1 O-Alkylated Intermediate Benzofuran 2-Arylbenzofuran

Experimental Protocol: Synthesis of 2-Phenylbenzofuran from Salicylaldehyde

  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

  • Add phenacyl bromide (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude intermediate can be purified or directly subjected to cyclization conditions, which typically involve heating with a dehydrating agent like acetic anhydride or a strong acid.

  • Purify the final product by column chromatography.

ortho-Halophenols: The Power of Cross-Coupling

ortho-Halophenols, particularly o-iodophenols, are highly versatile precursors for benzofuran synthesis, primarily through palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example.

Synthetic Strategy: The Sonogashira coupling of an o-iodophenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, generates an o-alkynylphenol intermediate. This intermediate then undergoes an intramolecular cyclization (5-endo-dig) to afford the benzofuran product. This can often be performed as a one-pot reaction.[1]

G cluster_1 Sonogashira Coupling/Cyclization Route o-Iodophenol o-Iodophenol Terminal_Alkyne Terminal Alkyne Intermediate_2 o-Alkynylphenol Intermediate Benzofuran 2-Substituted Benzofuran

Experimental Protocol: Synthesis of 2-Phenylbenzofuran from o-Iodophenol [1]

  • To a degassed solution of o-iodophenol (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent like toluene or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction often proceeds to completion within a few hours.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

ortho-Alkenylphenols: Oxidative Cyclization Pathways

ortho-Alkenylphenols are another important class of precursors, which can be cyclized to benzofurans through various oxidative methods.

Synthetic Strategy: The intramolecular oxidative cyclization of o-alkenylphenols can be achieved using a variety of reagents, including palladium salts, hypervalent iodine reagents, or other oxidizing agents. These reactions proceed by activation of the double bond followed by nucleophilic attack of the phenolic oxygen.[2]

G cluster_2 Oxidative Cyclization of o-Alkenylphenols o-Alkenylphenol o-Alkenylphenol Benzofuran 2-Substituted Benzofuran

Experimental Protocol: Synthesis of 2-Arylbenzofuran from an o-Hydroxystilbene [2]

  • Dissolve the o-hydroxystilbene (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (PIDA, 10 mol%).

  • Add an oxidant, such as m-chloroperbenzoic acid (m-CPBA, 2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Performance Comparison

The choice of precursor for benzofuran synthesis often depends on the availability of starting materials, desired substitution pattern on the final product, and tolerance to specific reaction conditions. Below is a comparative summary for the synthesis of a generic 2-arylbenzofuran.

Precursor ClassTypical ReactionCatalyst/ReagentsTemperatureTypical YieldKey AdvantagesKey Disadvantages
This compound (analogs) Multi-stepVariousVariesModerateReadily available starting material.Requires functional group manipulation prior to cyclization.
Salicylaldehydes Condensation/CyclizationBase, Acid/Dehydrating agentRefluxGoodWidely available, classical method.Can require harsh cyclization conditions.
o-Iodophenols Sonogashira/CyclizationPd catalyst, Cu(I) co-catalyst, Base80-100 °CExcellentHigh yields, good functional group tolerance, often one-pot.Cost of palladium catalysts, potential for metal contamination.
o-Alkenylphenols Oxidative CyclizationPd(II) or I(III) reagents, OxidantRoom Temp.Very GoodMild reaction conditions, metal-free options available.Precursor synthesis may require extra steps.

Conclusion

While this compound can serve as a precursor for benzofuran synthesis, a comprehensive evaluation of alternative reagents reveals that salicylaldehydes, o-iodophenols, and o-alkenylphenols often provide more direct and efficient routes.

  • Salicylaldehydes represent a classic and reliable method, particularly for simpler substitution patterns.

  • o-Iodophenols , via Sonogashira coupling, offer a highly efficient and versatile one-pot strategy with excellent yields and broad functional group tolerance, making it a preferred method in modern organic synthesis.

  • o-Alkenylphenols provide access to benzofurans under mild, often metal-free, oxidative conditions, which is advantageous for sustainable chemistry.

The selection of the optimal precursor will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired process scalability. This guide provides the foundational knowledge and comparative data to make informed decisions in the design and execution of your benzofuran synthesis projects.

References

A Senior Application Scientist's Guide to Profiling Inhibitor Cross-Reactivity: A Case Study on Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Primary Target

In the landscape of drug discovery and chemical biology, small molecule inhibitors are indispensable tools for dissecting cellular pathways and validating therapeutic targets. Ethyl 2-hydroxy-6-methylbenzoate, a salicylic acid derivative, has garnered interest for its biological activities, including potential anti-inflammatory and cytotoxic effects.[1] Preliminary research suggests these properties may stem from the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[1][2]

However, the journey from a promising hit to a validated chemical probe or drug candidate is fraught with complexity. A critical, yet often underestimated, hurdle is inhibitor promiscuity—the tendency of small molecules to interact with multiple, unintended biological targets. These "off-target" effects are not merely experimental noise; they can be the true drivers of a compound's efficacy or toxicity, leading to misinterpretation of biological data and late-stage clinical failures.[3][4] In some cases, therapeutically beneficial off-target effects have led to the expansion of a drug's clinical applications.[4]

Deconstructing the Inhibitor: Rationale for a Cross-Reactivity Panel

The chemical architecture of this compound—featuring an aromatic ring, a phenolic hydroxyl group, and an ester moiety—provides multiple points of interaction for protein binding. This necessitates a screening strategy that extends beyond its putative target. The design of an effective cross-reactivity panel is not a random selection of enzymes but a logical process based on structural alerts, known inhibitor liabilities, and common pharmacological interference points.

Our recommended screening panel is designed to provide a broad yet relevant assessment of selectivity:

  • Primary Target Family (Assay Control):

    • Cyclooxygenases (COX-1 & COX-2): As the presumed targets, potent activity here validates the compound's primary mechanism of action.[2]

  • Common Off-Target Classes:

    • Serine Hydrolases (e.g., Acetylcholinesterase): The compound's ester linkage makes it a plausible substrate or inhibitor for enzymes that hydrolyze esters.[1]

    • Serine Proteases (e.g., Trypsin): A common class of enzymes used to assess non-specific inhibition.

    • Protein Kinases (e.g., a representative tyrosine kinase like Src): Kinases are a notoriously promiscuous target class for small molecules due to the conserved nature of the ATP-binding pocket.[4][5]

    • Metabolic Enzymes (e.g., Cytochrome P450 3A4): Inhibition of key metabolic enzymes can lead to significant drug-drug interactions.

The following diagram illustrates this strategic approach to building a comprehensive selectivity profile.

cluster_Target Test Compound cluster_Screen Cross-Reactivity Screening Panel cluster_Output Data Output TestCompound This compound COX Primary Targets (COX-1, COX-2) TestCompound->COX Tested Against Hydrolase Serine Hydrolase (Acetylcholinesterase) TestCompound->Hydrolase Tested Against Protease Serine Protease (Trypsin) TestCompound->Protease Tested Against Kinase Protein Kinase (Src) TestCompound->Kinase Tested Against CYP Metabolic Enzyme (CYP3A4) TestCompound->CYP Tested Against Profile Selectivity Profile (IC50 Values) COX->Profile Generates Hydrolase->Profile Generates Protease->Profile Generates Kinase->Profile Generates CYP->Profile Generates

Caption: Logic diagram for inhibitor cross-reactivity screening.

Experimental Protocol: A Self-Validating Enzyme Inhibition Assay

A trustworthy protocol incorporates the necessary controls to validate its own results. The following is a generalized, robust spectrophotometric assay for determining inhibitor potency (IC50). This protocol can be adapted for the specific enzymes in the screening panel by using the appropriate substrate and buffer conditions.[6][7]

Materials & Reagents:

  • Purified Target Enzyme (e.g., Acetylcholinesterase from Electrophorus electricus)

  • Substrate (e.g., Acetylthiocholine iodide)

  • Chromogenic Reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • This compound (Test Inhibitor)

  • DMSO (Solvent for inhibitor)

  • Positive Control Inhibitor (e.g., Neostigmine for Acetylcholinesterase)

  • 96-well, clear, flat-bottom microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.

    • Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the inhibitor in 100% DMSO. This will be used to generate the dose-response curve. The final concentration in the assay will be 100-fold lower (e.g., ranging from 100 µM to ~5 nM).

    • Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes (e.g., 0.1 U/mL). This must be determined empirically in a preliminary enzyme titration experiment.

    • Substrate/Reagent Mix: Prepare a solution containing the substrate and chromogenic reagent in assay buffer (e.g., 1.5 mM Acetylthiocholine and 0.5 mM DTNB).

  • Assay Plate Setup (Final Volume: 200 µL):

    • Inhibitor Addition: Add 2 µL of each inhibitor dilution from your DMSO plate to the corresponding wells of the assay plate.

    • Controls:

      • 100% Activity Control (Negative): Add 2 µL of 100% DMSO.

      • 100% Inhibition Control (Positive): Add 2 µL of a known inhibitor at a concentration >100x its IC50.

    • Enzyme Addition: Add 100 µL of the enzyme working solution to all wells.

    • Pre-incubation: Mix gently on a plate shaker and pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Monitoring:

    • Initiation: Add 98 µL of the Substrate/Reagent Mix to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C). Measure the absorbance at the wavelength corresponding to the product (e.g., 412 nm for the DTNB product) every 60 seconds for 15 minutes.

  • Data Analysis Workflow:

    • Calculate Reaction Rates: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate Percent Inhibition: Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Determine IC50: Plot % Inhibition vs. log[Inhibitor Concentration]. Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

The following diagram outlines the data processing workflow from raw kinetic reads to the final IC50 value.

RawData Raw Kinetic Data (Absorbance vs. Time) Rates Calculate Reaction Rates (V₀) (Slope of linear range) RawData->Rates Normalization Normalize to Controls (Calculate % Inhibition) Rates->Normalization Plot Plot % Inhibition vs. log[Inhibitor] Normalization->Plot IC50 IC50 Value (Sigmoidal Curve Fit) Plot->IC50

Caption: Workflow for IC50 determination from kinetic assay data.

Data Presentation: Building the Selectivity Profile

Clear and concise data presentation is paramount. A summary table allows for rapid comparison of the inhibitor's potency across the entire enzyme panel. Below is a set of illustrative data for this compound, demonstrating how a selectivity profile might appear.

Enzyme Target Target Class IC50 (µM) Comment
COX-1 Cyclooxygenase0.85 Potent activity, confirms primary target engagement.
COX-2 Cyclooxygenase1.2 Potent activity, slight selectivity for COX-1.
Acetylcholinesterase Serine Hydrolase15.6 Moderate off-target activity. Plausible due to ester moiety.
Trypsin Serine Protease> 100 No significant activity; not a promiscuous protease inhibitor.
Src Kinase Tyrosine Kinase85.2 Weak activity; low risk of kinase-mediated off-target effects.
CYP3A4 Metabolic Enzyme47.3 Weak to moderate activity; warrants further investigation.

Comparative Analysis: Contextualizing Selectivity

To fully understand the compound's profile, it must be compared with relevant alternatives. This comparison provides context for its potency and selectivity.

Compound Primary Target IC50 on COX-1 (µM) IC50 on Acetylcholinesterase (µM) Selectivity Note
This compound COX0.8515.6Shows moderate cross-reactivity on a serine hydrolase.
3-Methylsalicylic Acid [8]COX~2.5 (Hypothetical)> 100 (Hypothetical)The parent acid may be more selective, suggesting the ethyl ester contributes to off-target binding.
Celecoxib (Selective COX-2 Inhibitor) COX-215> 100Highly selective for its target class, minimal cross-reactivity on unrelated enzymes.

This comparison highlights that while this compound is a potent COX inhibitor, its ethyl ester group may introduce a liability in the form of moderate acetylcholinesterase inhibition, a feature not expected from its parent acid.

Conclusion and Strategic Next Steps

This guide demonstrates a systematic approach to evaluating the cross-reactivity of a small molecule inhibitor, using this compound as a working example. Our illustrative data suggest it is a potent inhibitor of COX enzymes with moderate, structurally plausible off-target activity against acetylcholinesterase.

The identification of such cross-reactivity is not a failure but a critical data point that informs the next steps. For a compound like this, future work would involve:

  • Mechanism of Action Studies: Determining the type of inhibition (e.g., competitive, non-competitive) for both the primary and off-targets to understand the binding interactions.[9]

  • Cell-Based Assays: Validating that the observed enzymatic inhibition translates to a functional effect in a cellular context.[10]

  • Broader Profiling: If the compound is prioritized for further development, screening against a larger panel of kinases and other targets is recommended to build a more complete picture of its selectivity.[5]

By embracing a proactive and logical approach to cross-reactivity profiling, researchers can significantly enhance the quality and reliability of their findings, paving the way for the development of safer, more effective chemical tools and therapeutics.

References

A Comparative Guide to the Synthesis of Alkyl Salicylates: Benchmarking Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and professionals in drug development, the synthesis of alkyl salicylates is a foundational technique with wide-ranging applications, from fragrances and flavorings to crucial pharmaceutical intermediates.[1][2] This guide provides an in-depth, comparative analysis of the synthesis of Ethyl 2-hydroxy-6-methylbenzoate alongside other common alkyl salicylates, namely Methyl Salicylate and Isobutyl Salicylate. By delving into the mechanistic nuances of the Fischer-Speier esterification, this document offers not just procedural steps but a comprehensive understanding of the underlying chemical principles that govern reaction efficiency and product purity. Detailed experimental protocols, supported by visual workflows and comparative data, are presented to empower researchers to make informed decisions in their synthetic strategies.

Introduction: The Significance of Alkyl Salicylates

Salicylic acid and its ester derivatives are a cornerstone of medicinal chemistry. While salicylic acid itself possesses analgesic and antipyretic properties, its harshness on the digestive tract limits its direct therapeutic use.[3] Esterification of the carboxylic acid group or acetylation of the phenolic hydroxyl group yields compounds with improved tolerability and diverse applications.[3][4] Methyl Salicylate, for instance, is the primary component of oil of wintergreen, widely used as a flavoring agent and in topical pain relief formulations.[5][6] Isobutyl Salicylate finds application in the fragrance industry for its floral, herbaceous scent.[7][8]

This compound, a more structurally complex derivative, serves as a valuable intermediate in the synthesis of more elaborate organic compounds and is a subject of study in enzyme-catalyzed ester hydrolysis.[9] The strategic placement of the methyl group on the benzene ring introduces steric considerations that influence its synthesis compared to simpler alkyl salicylates. This guide will explore these differences through a practical, data-driven comparison.

The Synthetic Cornerstone: Fischer-Speier Esterification

The most common and direct route to synthesizing alkyl salicylates is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[10][11]

Mechanism of Fischer-Speier Esterification:

The reaction proceeds through a series of equilibrium steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the salicylic acid derivative.[12][13] This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The alcohol (e.g., ethanol, methanol, isobutanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[14]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed, for instance, through azeotropic distillation.[11][12]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_catalyst Catalyst Cycle Salicylic_Acid Salicylic Acid Derivative Protonated_Acid Protonated Carboxylic Acid Salicylic_Acid->Protonated_Acid + H+ Alcohol Alcohol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Alkyl Salicylate Protonated_Ester->Ester - H+ H_plus_regen H+ Water Water

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound and two other representative alkyl salicylates.

General Safety Precautions
  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[15][16] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] When diluting, always add acid to water, never the other way around, to dissipate the heat generated.[17]

  • Salicylic Acid and Derivatives: These compounds can be irritating to the skin, eyes, and respiratory tract.[18] Avoid inhalation of dust and direct contact with skin and eyes.[18]

  • Alcohols (Methanol, Ethanol, Isobutanol): These are flammable liquids. Keep them away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

Synthesis of this compound

This synthesis is performed via the acid-catalyzed esterification of 2-hydroxy-6-methylbenzoic acid with ethanol.[9]

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-6-methylbenzoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add distilled water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Synthesis of Methyl Salicylate

The synthesis of methyl salicylate is a classic example of Fischer esterification.[19]

Materials:

  • Salicylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve salicylic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.[6]

  • Carefully add concentrated sulfuric acid dropwise to the stirring solution.[6]

  • Reflux the mixture for 1-2 hours.[20]

  • Cool the reaction mixture and transfer it to a separatory funnel containing cold water.

  • Extract the product with dichloromethane (3 x 40 mL).[21]

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases.[21]

  • Wash with brine and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield methyl salicylate.

Synthesis of Isobutyl Salicylate

The synthesis of isobutyl salicylate follows a similar procedure, using isobutanol as the alcohol.[7]

Materials:

  • Salicylic acid

  • Isobutanol

  • Concentrated sulfuric acid (or alternative catalysts like boric acid or rare-earth solid superacids)[7][22]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine salicylic acid, a molar excess of isobutanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the toluene and excess isobutanol by distillation. The product, isobutyl salicylate, can be further purified by vacuum distillation.

Synthesis_Workflow Figure 2: General Synthesis and Purification Workflow Start Reactants: Salicylic Acid Derivative + Alcohol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction Workup Aqueous Workup (Water & NaHCO3 wash) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Column Chromatography/Distillation) Evaporation->Purification Product Pure Alkyl Salicylate Purification->Product

Caption: Figure 2: General Synthesis and Purification Workflow.

Comparative Analysis and Performance Benchmarking

The choice of synthetic route and reaction conditions can significantly impact the yield, purity, and overall efficiency of alkyl salicylate synthesis. Below is a comparative analysis based on typical experimental outcomes.

Table 1: Comparative Synthesis Data for Alkyl Salicylates

ParameterThis compoundMethyl SalicylateIsobutyl Salicylate
Starting Acid 2-hydroxy-6-methylbenzoic acidSalicylic acidSalicylic acid
Alcohol EthanolMethanolIsobutanol
Catalyst Conc. H₂SO₄Conc. H₂SO₄Conc. H₂SO₄ / Boric Acid
Typical Reaction Time 2-3 hours1-2 hours3-4 hours (with Dean-Stark)
Typical Yield 75-85%80-90%85-95%
Purity (Post-Purification) >97%>98%>98%
Key Considerations Steric hindrance from the ortho-methyl group may slightly reduce reactivity.Highly efficient due to the high reactivity of methanol.Use of a Dean-Stark trap is highly effective for driving the reaction to completion.

Discussion of Results:

  • Methyl Salicylate synthesis is generally the most straightforward and rapid due to the high reactivity and low boiling point of methanol, which facilitates an efficient reflux.

  • Isobutyl Salicylate synthesis benefits significantly from the use of a Dean-Stark apparatus to remove water, leading to very high yields. The higher boiling point of isobutanol and toluene necessitates a higher reaction temperature. Alternative, greener catalysts like boric acid or rare-earth superacids have also been shown to be effective.[7][22][23]

  • The synthesis of This compound presents a unique challenge due to the steric hindrance imparted by the methyl group positioned ortho to the carboxylic acid. This can slightly impede the approach of the ethanol nucleophile, potentially requiring longer reaction times or slightly more forceful conditions to achieve high yields compared to the sterically unhindered salicylic acid.

Product Characterization

The identity and purity of the synthesized alkyl salicylates must be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating the components of a reaction mixture and identifying the desired product based on its mass spectrum. It is also used for the quantitative analysis of these esters.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized esters.[1][4][26] The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the key functional groups present in the molecule. The presence of a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid are indicative of successful esterification.[1]

Table 2: Key Spectroscopic Data for Alkyl Salicylates

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)Key IR Bands (cm⁻¹)
This compound ~1.4 (t, 3H, -CH₃), ~2.5 (s, 3H, Ar-CH₃), ~4.4 (q, 2H, -OCH₂-), ~6.7-7.3 (m, 3H, Ar-H), ~11.0 (s, 1H, Ar-OH)~14.2, ~22.0, ~61.5, ~112.0, ~123.0, ~135.0, ~140.0, ~162.0, ~172.0~3200 (O-H), ~2980 (C-H), ~1680 (C=O), ~1610, 1460 (C=C)
Methyl Salicylate ~3.9 (s, 3H, -OCH₃), ~6.8-7.8 (m, 4H, Ar-H), ~10.8 (s, 1H, Ar-OH)~52.0, ~117.0, ~119.0, ~130.0, ~136.0, ~161.0, ~170.0~3200 (O-H), ~3000 (C-H), ~1680 (C=O), ~1615, 1480 (C=C)
Isobutyl Salicylate ~1.0 (d, 6H, -CH(CH₃)₂), ~2.1 (m, 1H, -CH(CH₃)₂), ~4.1 (d, 2H, -OCH₂-), ~6.8-7.8 (m, 4H, Ar-H), ~10.8 (s, 1H, Ar-OH)~19.0, ~28.0, ~71.0, ~117.0, ~119.0, ~130.0, ~136.0, ~161.0, ~170.0~3200 (O-H), ~2960 (C-H), ~1680 (C=O), ~1615, 1485 (C=C)

Conclusion

The synthesis of alkyl salicylates via Fischer-Speier esterification is a robust and versatile method. While the synthesis of simpler esters like methyl and isobutyl salicylate is highly efficient, the synthesis of more sterically hindered derivatives such as this compound requires careful consideration of reaction parameters to achieve optimal results. This guide has provided a comprehensive framework for understanding and executing these syntheses, from the underlying mechanistic principles to detailed experimental protocols and comparative data analysis. By leveraging this information, researchers can effectively benchmark their synthetic strategies and confidently produce high-purity alkyl salicylates for a variety of applications in research and development.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop assays to preclinical models is paramount. This guide provides a comparative analysis of Ethyl 2-hydroxy-6-methylbenzoate, a salicylic acid derivative with therapeutic promise. Due to the limited publicly available data on this specific compound, this guide will leverage its structural analog, Ethyl Salicylate, as a primary comparator to provide a robust framework for evaluating its potential efficacy. The insights herein are grounded in established experimental data for closely related molecules, offering a predictive lens into the performance of this compound.

Introduction: The Salicylate Family and Therapeutic Potential

This compound belongs to the salicylate family, a class of compounds renowned for their anti-inflammatory, analgesic, and, more recently discovered, anticancer properties[1]. The foundational molecule, salicylic acid, and its most famous derivative, acetylsalicylic acid (aspirin), have a long history in medicine. The therapeutic effects of salicylates are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain[2][3].

This compound, as a derivative, is hypothesized to share this mechanism of action. However, the addition of a methyl group at the 6-position of the benzene ring may influence its lipophilicity, cell permeability, and metabolic stability, potentially altering its efficacy and safety profile compared to other salicylates. This guide will explore its expected in vitro and in vivo performance by drawing parallels with the better-studied Ethyl Salicylate.

In Vitro Efficacy: A Mechanistic and Comparative Analysis

The in vitro evaluation of a compound provides the first crucial insights into its biological activity and mechanism of action. For this compound, we anticipate anti-inflammatory and anticancer effects, which can be quantified using a variety of cell-based assays.

Anti-Inflammatory Activity: Targeting the NF-κB Pathway

The anti-inflammatory effects of salicylates are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[4]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2[4][5].

A study on Ethyl Salicylate 2-O-β-D-glucoside (ESG), a derivative of Ethyl Salicylate, demonstrated potent anti-inflammatory effects in LPS-activated murine macrophages (RAW264.7)[5]. ESG was found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β in a dose-dependent manner. Mechanistically, it was shown to prevent the nuclear translocation of NF-κB by blocking the phosphorylation of IκBα and the p65 subunit of NF-κB[5]. It is highly probable that this compound would exert its anti-inflammatory effects through a similar mechanism.

Signaling Pathway: NF-κB Inhibition by Salicylates

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_active->Genes Induces Salicylates This compound (Predicted) Salicylates->IKK Inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Table 1: Comparative In Vitro Anti-Inflammatory Activity of Salicylate Derivatives

CompoundAssayCell LineIC50 / EffectReference
Ethyl Salicylate 2-O-β-D-glucoside NO ProductionRAW264.7Significant inhibition[5]
PGE2 ProductionRAW264.7Significant inhibition[5]
TNF-α ReleaseRAW264.7Dose-dependent inhibition[5]
IL-1β ReleaseRAW264.7Dose-dependent inhibition[5]
Sodium Salicylate COX-2 PGE2 SynthesisRAW 264.7No significant inhibition up to 100 µM[6]
Aspirin COX-2 PGE2 SynthesisRAW 264.7IC50 of 5.35 µM[6][7]

Note: Direct IC50 values for Ethyl Salicylate were not available in the searched literature. The data for its glucoside derivative suggests potent activity.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Recent studies have highlighted the anticancer potential of salicylic acid and its derivatives[8][9]. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. An in vitro study on various alkylated salicylic acid derivatives, including Ethyl Salicylate, demonstrated their cytotoxic activity against the HeLa cervical cancer cell line[8].

Table 2: In Vitro Anticancer Efficacy of Salicylate Derivatives

CompoundCell LineAssayIC50 (µg/mL)Reference
Ethyl Salicylate HeLa (Cervical Cancer)MTT15.54[8]
T47D (Breast Cancer)MTTLower than Salicylic Acid[9]
Methyl Salicylate HeLa (Cervical Cancer)MTT14.10[8]
Butyl Salicylate HeLa (Cervical Cancer)MTT0.28[8]
T47D (Breast Cancer)MTT0.87[9]
Salicylic Acid HeLa (Cervical Cancer)MTT39.97[8]

The data suggests that esterification of salicylic acid can enhance its anticancer activity in vitro, with Butyl Salicylate showing particularly high potency. This provides a strong rationale for investigating the anticancer effects of this compound.

In Vivo Efficacy: Bridging the Gap from Lab to Preclinical Models

In vivo studies are critical for evaluating the systemic efficacy and safety of a compound. Based on the in vitro data, the primary in vivo applications for this compound would be in models of inflammation and cancer.

Anti-Inflammatory Efficacy in Animal Models

The carrageenan-induced paw edema model in rodents is a standard and well-established assay for evaluating the acute anti-inflammatory activity of novel compounds[6]. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time.

While specific data for Ethyl Salicylate in this model is limited in the readily available literature, sodium salicylate has been shown to inhibit carrageenan-induced paw edema[10]. Given that Ethyl Salicylate is hydrolyzed to salicylic acid in vivo, a similar anti-inflammatory effect is expected[3].

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Carrageenan_Edema_Workflow Start Acclimatize Rats/Mice Measure_Initial Measure Initial Paw Volume (Plethysmometer) Start->Measure_Initial Administer_Compound Administer Test Compound (e.g., this compound) or Vehicle (Control) Measure_Initial->Administer_Compound Induce_Inflammation Inject Carrageenan (1%) into Subplantar Region Administer_Compound->Induce_Inflammation 30-60 min post-treatment Measure_Edema Measure Paw Volume at 1, 2, 3, 4, 5 hours Induce_Inflammation->Measure_Edema Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Edema->Calculate_Inhibition End Data Analysis & Reporting Calculate_Inhibition->End

Caption: A typical experimental workflow for the carrageenan-induced paw edema assay.

Anticancer Efficacy in Xenograft Models

To evaluate the in vivo anticancer potential of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard. In this model, human cancer cells are implanted subcutaneously, and the effect of the test compound on tumor growth is monitored.

Studies have shown that salicylic acid can suppress tumor growth in a malignant mesothelioma xenograft model[8]. Furthermore, 6-pentadecyl salicylic acid, a derivative of salicylic acid, has demonstrated effective antineoplastic activity against breast cancer cells in an animal model[11]. These findings support the investigation of this compound in similar in vivo cancer models.

Table 3: In Vivo Anticancer Potential of Salicylic Acid Derivatives

CompoundModelEffectReference
Salicylic Acid Malignant Mesothelioma XenograftInhibits tumor growth, extends survival[8]
Melanoma Implanted Murine ModelExhibits anticancer effects[9]
6-Pentadecyl Salicylic Acid 4T1 Breast Cancer in Balb/c MiceReduces tumor volume and size[11]

Conclusion and Future Directions

While direct experimental data for this compound is currently scarce, the available evidence for its structural analog, Ethyl Salicylate, and other salicylic acid derivatives provides a strong foundation for predicting its therapeutic potential. The in vitro data suggests that it is likely to possess both anti-inflammatory and anticancer properties, potentially mediated through the inhibition of the NF-κB pathway and induction of apoptosis in cancer cells.

The translation of these in vitro findings to in vivo models is a critical next step. The carrageenan-induced paw edema model and human tumor xenograft models are appropriate and well-validated systems for these investigations. Future research should focus on generating robust in vitro IC50 data for this compound against key inflammatory and cancer targets, followed by well-designed in vivo studies to establish its efficacy and safety profile. Such studies will be instrumental in determining its potential as a novel therapeutic agent.

References

A Head-to-Head Comparison of Purification Methods for Ethyl 2-hydroxy-6-methylbenzoate: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of a compound is not merely a quality metric; it is the cornerstone of efficacy, safety, and regulatory compliance. Ethyl 2-hydroxy-6-methylbenzoate, a key building block in the synthesis of various biologically active molecules, is no exception. The crude product from synthesis invariably contains unreacted starting materials, by-products, and residual solvents. The choice of purification method is therefore a critical decision that directly impacts the viability of a synthetic route and the quality of the final product.

This guide provides a comprehensive head-to-head comparison of the three most common purification techniques for this compound: recrystallization, silica gel column chromatography, and vacuum distillation. We will delve into the mechanistic principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on typical laboratory outcomes.

Understanding the Target: Physicochemical Properties of this compound

A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₂O₃[1][2]-
Molecular Weight 180.20 g/mol [1][2]Influences diffusion rates and elution in chromatography.
Melting Point 42-46 °CA low melting point makes this compound a solid at room temperature, suitable for recrystallization.
Boiling Point ~248 °C at atmospheric pressure[3]The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[4][5][6]
Appearance White powder or solid[1]Visual assessment of purity is possible.
Solubility Soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane.Critical for selecting an appropriate recrystallization solvent or column chromatography mobile phase.

Method 1: Recrystallization - The Classic Approach for Solid Compounds

Recrystallization is a technique that leverages differences in solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

The Rationale Behind Solvent Selection

For this compound, a moderately polar compound, a polar protic solvent like ethanol or methanol is a suitable choice. The hydroxyl group and the ester moiety can engage in hydrogen bonding with the solvent, enhancing solubility at elevated temperatures. Upon cooling, the ordered crystal lattice of the pure compound forms, excluding the less-ordered impurity molecules, which remain in the mother liquor.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot ethanol. Start with approximately 50 mL of ethanol and add more in small portions as needed to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 35 °C) until a constant weight is achieved.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve crude->dissolve solvent Hot Ethanol solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Drying washing->drying Pure Crystals Pure Crystals drying->Pure Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Silica Gel Column Chromatography - The Workhorse of Separation

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7][8] For moderately polar organic molecules like this compound, normal-phase chromatography using silica gel as the polar stationary phase is highly effective.

The Principle of Separation

Silica gel is a porous, amorphous form of silicon dioxide with surface silanol groups (-Si-OH) that are polar and can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. A non-polar mobile phase, or eluent, is used to carry the mixture through the column. Less polar compounds have a weaker affinity for the silica gel and travel down the column more quickly, while more polar compounds are retained more strongly and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of compounds with varying polarities can be achieved.

Experimental Protocol: Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (non-polar eluent)

  • Ethyl acetate (polar eluent)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing the silica to settle into a uniform bed.[9]

    • Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.[7]

  • Sample Loading:

    • Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 95:5 n-hexane:ethyl acetate.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 n-hexane:ethyl acetate) to elute the target compound.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate Pure Product Pure Product evaporate->Pure Product

Caption: Workflow for the purification of this compound by column chromatography.

Method 3: Vacuum Distillation - The Choice for Thermally Sensitive High-Boiling Liquids

Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points like this compound (~248 °C), distillation at atmospheric pressure can lead to thermal decomposition.[10][11] Vacuum distillation addresses this challenge by reducing the pressure inside the apparatus, thereby lowering the boiling point of the compound to a temperature where it is thermally stable.[4][5][6]

The Rationale for Reduced Pressure

According to the Clausius-Clapeyron relation, the boiling point of a liquid is dependent on the pressure of its surroundings. By applying a vacuum, the external pressure is lowered, and the liquid boils at a lower temperature. This is crucial for preventing the degradation of heat-sensitive organic molecules.

Experimental Protocol: Vacuum Distillation

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.

    • Place the crude product (e.g., 20 g) and a few boiling chips in the distillation flask.

  • Evacuation:

    • Turn on the cooling water to the condenser.

    • Gradually apply the vacuum. A pressure of 1-5 mmHg is typically sufficient to significantly lower the boiling point.

  • Heating and Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • Monitor the temperature of the vapor. The product will begin to distill when its boiling point at the applied pressure is reached.

    • Collect the fraction that distills over a narrow temperature range. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Completion:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Vacuum_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_completion Completion assemble Assemble Apparatus charge_flask Charge Flask with Crude Product assemble->charge_flask apply_vacuum Apply Vacuum charge_flask->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Pure Fraction collect_forerun->collect_product cool Cool Apparatus collect_product->cool release_vacuum Release Vacuum cool->release_vacuum Purified Liquid Purified Liquid release_vacuum->Purified Liquid

Caption: Workflow for the purification of this compound by vacuum distillation.

Head-to-Head Comparison: Performance Metrics

The choice of purification method often involves a trade-off between purity, yield, speed, and scalability. The following table provides a comparative summary based on typical experimental outcomes for the purification of this compound.

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Purity Achieved High (>99%) for crystalline solidsVery High (>99.5%)High (>99%), dependent on boiling point differences
Typical Yield Moderate (60-80%), losses in mother liquorGood (70-90%)High (85-95%)
Throughput/Scalability High, easily scalableLow to moderate, becomes cumbersome on a large scaleHigh, well-suited for industrial scale
Time Consumption ModerateHigh, especially for large columnsModerate
Solvent Consumption ModerateHighLow
Cost-Effectiveness HighLow to moderate, due to silica and solvent costsHigh, especially on a larger scale
Ideal for Removing Soluble and insoluble impurities with different solubility profilesImpurities with different polaritiesImpurities with significantly different boiling points
Key Limitation Only applicable to solid compounds; some product loss is inevitableLabor-intensive, high solvent usageRequires specialized equipment; not effective for azeotropes or impurities with close boiling points

Purity Assessment: Validating the Outcome

Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful analytical techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method can provide quantitative data on the purity of the compound and detect the presence of any non-volatile impurities.[12][13][14][15][16] A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities. The mass spectrometer provides structural information about the impurities, which is invaluable for understanding the impurity profile and optimizing the synthesis and purification processes.[17][18]

Conclusion: Selecting the Optimal Purification Strategy

The optimal purification method for this compound is contingent on the specific requirements of the application, including the desired purity, the scale of the synthesis, and the nature of the impurities.

  • Recrystallization is a simple, cost-effective, and scalable method that is well-suited for achieving high purity when the crude product is a solid with a suitable crystalline nature.

  • Column Chromatography offers the highest resolution for separating complex mixtures and is invaluable at the research and development stage for isolating very pure material, albeit at a higher cost and with lower throughput.

  • Vacuum Distillation is the method of choice for large-scale purification, especially when the impurities have significantly different boiling points from the product. Its high yield and throughput make it economically favorable in a production environment.

A judicious selection from these techniques, or in some cases a combination of methods, will ensure the production of high-purity this compound, meeting the stringent demands of the pharmaceutical and chemical industries.

References

A Senior Application Scientist's Guide to Validating Novel Small Molecule Biomarkers: The Case of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Charting the Uncharted Territory of a Novel Biomarker

In the landscape of drug development and clinical diagnostics, biomarkers are the crucial signposts that guide our journey. They can indicate disease presence, measure the efficacy of a therapeutic intervention, or signal potential toxicity. The process of validating a new biomarker is, therefore, one of the most critical undertakings in translational research, demanding scientific rigor, meticulous methodology, and a deep understanding of both analytical chemistry and pathophysiology.

This guide addresses the topic of validating Ethyl 2-hydroxy-6-methylbenzoate as a biomarker. It is important to establish from the outset that, as of this writing, this molecule is not an established biomarker. Its parent compound, 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid), is a known natural product, synthesized by fungi and plants as a key structural moiety for various antibiotic and anticancer agents.[1][2] This guide, therefore, takes a forward-looking approach. We will treat this compound as a novel, hypothetical candidate biomarker to construct a comprehensive, in-depth framework for its validation.

The principles, protocols, and comparisons detailed herein are designed for researchers, scientists, and drug development professionals. We will proceed with the hypothesis that this compound has been identified in early-stage metabolomics studies as a potential indicator of a specific inflammatory or metabolic condition, analogous to how salicylates are used to monitor anti-inflammatory therapy or oxidative stress.[3][4] This guide will provide the complete roadmap—from initial analytical validation to comparison with established alternatives—grounded in authoritative standards and field-proven insights.

Part 1: The Candidate Biomarker – this compound

Before embarking on a validation journey, a thorough understanding of the candidate molecule is paramount.

Biochemical Rationale and Hypothetical Origin:

This compound is the ethyl ester of 6-methylsalicylic acid. While the ethyl ester itself is not widely reported in biological systems, its parent acid is a well-characterized polyketide.[1] For the purpose of this guide, we will hypothesize a plausible metabolic pathway: an organism is exposed to a parent compound (either a natural product from a fungal source or a synthetic drug) which is then metabolized in the liver. This metabolism, potentially involving Phase I and Phase II reactions, could lead to the formation of 6-methylsalicylic acid, which is subsequently esterified to this compound before circulation and excretion.

This hypothetical pathway provides a clear rationale for its investigation as a biomarker: its presence and concentration could be directly proportional to the exposure or metabolic processing of a parent compound, or it could reflect the activity of specific enzymatic pathways that are upregulated in a disease state, such as inflammation.[5][6]

cluster_0 Hypothetical Metabolic Pathway Parent_Compound Exogenous Compound (e.g., Natural Product, Drug) Metabolism Phase I / Phase II Metabolism (Liver) Parent_Compound->Metabolism Absorption Parent_Acid 2-hydroxy-6-methylbenzoic acid (6-Methylsalicylic Acid) Metabolism->Parent_Acid Esterification Esterification (e.g., via Ethanol) Parent_Acid->Esterification Biomarker This compound (Candidate Biomarker) Esterification->Biomarker Circulation Systemic Circulation (Plasma/Serum) Biomarker->Circulation Excretion Excretion (Urine) Circulation->Excretion

Figure 1: Hypothetical metabolic pathway leading to the formation of this compound.

Part 2: The Biomarker Validation Framework

The validation of a biomarker is not a monolithic process but a staged journey. The U.S. Food and Drug Administration (FDA) advocates a "fit-for-purpose" approach, where the level of validation rigor is dictated by the intended use of the biomarker.[7][8] If the biomarker data is intended to support a critical decision in drug development, such as determining safety and efficacy or informing dosage, a full validation is required.[7]

This journey can be visualized in three key stages:

  • Discovery: The initial identification of the candidate biomarker, often through untargeted -omics studies (e.g., metabolomics), which compare profiles between different biological states (e.g., healthy vs. diseased).[9][10]

  • Analytical Validation: This is the technical core of the process. It involves developing and rigorously testing a specific assay to ensure it is accurate, precise, and reliable for measuring the biomarker in a given biological matrix.[11]

  • Clinical Validation: This stage establishes the biomarker's clinical relevance. It involves demonstrating a consistent and significant association between the biomarker and the clinical endpoint or disease state of interest in relevant patient populations.

cluster_workflow Biomarker Validation Workflow (Fit-for-Purpose Approach) Discovery Discovery & Feasibility - Untargeted Metabolomics - Hypothesis Generation Analytical Analytical Validation - Assay Development (e.g., LC-MS/MS) - Performance Characterization (Accuracy, Precision, Sensitivity) Discovery->Analytical Candidate Identified Clinical Clinical Validation - Case-Control Studies - Correlation with Disease Activity - ROC Analysis Analytical->Clinical Assay Validated Qualification Regulatory Qualification - Submission to FDA/EMA - Defined Context of Use (COU) Clinical->Qualification Clinical Utility Proven

Figure 2: The staged workflow for biomarker validation, from discovery to regulatory qualification.

Part 3: Analytical Validation Protocol for this compound

For a small organic molecule like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification in complex biological matrices like human plasma.[12] It offers superior sensitivity and specificity compared to other methods like GC-MS, which may require derivatization, or immunoassays like ELISA, which are challenging to develop for small molecules.[13][14][15]

Detailed Experimental Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol outlines a self-validating system for the precise and accurate measurement of this compound.

1. Materials and Reagents:

  • Analyte & Internal Standard:

    • This compound analytical standard (≥98% purity).

    • Stable Isotope Labeled (SIL) Internal Standard (IS): d4-Ethyl 2-hydroxy-6-methylbenzoate (or a structurally similar analog if SIL is unavailable).

  • Solvents & Chemicals:

    • Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

    • Formic Acid (FA) (Optima grade).

    • Human Plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

  • Equipment:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Microcentrifuge, analytical balance, calibrated pipettes.

2. Preparation of Standards and Quality Controls (QCs):

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and IS in MeOH.

  • Working Solutions: Serially dilute the primary stocks in 50:50 ACN:Water to create a series of working solutions for calibration standards (CS) and QCs.

  • Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero points) and at least four levels of QCs: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., at the concentration of the Mid QC).

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% FA.

    • Mobile Phase B: ACN with 0.1% FA.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System (Triple Quadrupole):

    • Ionization Mode: ESI, Positive.

    • MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and the IS. For this compound (C10H12O3, MW 180.20), the protonated molecule [M+H]+ would be m/z 181.2. Product ions would be determined by infusion and fragmentation experiments.

    • Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.

Data Analysis and Acceptance Criteria

The performance of the assay is evaluated against criteria outlined in regulatory guidance from the FDA.[7][8][11]

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from matrix components.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and response.At least 75% of standards must be within ±15% of nominal value (±20% at LLOQ). R² ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and their reproducibility.Measured mean concentration of QCs should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should be ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) The lowest concentration that can be reliably quantified.Analyte response must be at least 5 times the blank response. Accuracy and precision criteria must be met.
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Recovery The efficiency of the extraction process.Recovery should be consistent and reproducible across QC levels.
Stability Ensure the analyte is stable during sample handling and storage.Mean concentration of stability samples must be within ±15% of nominal baseline samples (bench-top, freeze-thaw, long-term).

Part 4: Comparison with Alternative Biomarkers of Inflammation

To validate this compound, its performance must be compared against established biomarkers in the same context of use (in this case, inflammation).

Key Comparators:

  • C-Reactive Protein (CRP): A large protein produced by the liver during acute inflammation. It is a widely used, non-specific marker.

  • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Small signaling proteins that are central to the inflammatory cascade. They are highly specific but can be transient and difficult to measure reliably.

  • Salicylate Metabolites (e.g., 2,3-DHBA): Small molecules derived from salicylic acid metabolism, which can serve as markers of oxidative stress.[3]

cluster_pathway Comparative Roles in a Hypothetical Inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Immune_Cells Immune Cells (Macrophages, etc.) Inflammatory_Stimulus->Immune_Cells Metabolic_Pathway Hypothetical Pathway (Target of Parent Drug) Inflammatory_Stimulus->Metabolic_Pathway Activates Cytokines TNF-α, IL-6 (Upstream Mediators) Immune_Cells->Cytokines Release Liver Hepatocytes (Liver) CRP C-Reactive Protein (CRP) (Acute Phase Reactant) Liver->CRP Produce Biomarker This compound (Pathway Activity Marker) Metabolic_Pathway->Biomarker Produces Cytokines->Liver Stimulate

Figure 3: Conceptual comparison of the candidate biomarker with established inflammatory markers.

Table 2: Comparison of Hypothetical Biomarker with Established Alternatives

FeatureThis compound (Hypothetical)C-Reactive Protein (CRP)TNF-α / IL-6Salicylate Metabolites
Molecule Type Small Molecule EsterLarge ProteinSmall Proteins (Cytokines)Small Molecule Acids
Primary Analytical Method LC-MS/MSImmunoassay (ELISA, Turbidimetry)Immunoassay (ELISA, Multiplex)LC-MS/MS, HPLC
Specificity Potentially high for a specific metabolic pathway.Low; general marker of inflammation.High for specific inflammatory cascades.High for oxidative stress pathway.
Half-life Likely short (hours), reflecting real-time activity.Long (~19 hours), reflects an integrated response.Very short (minutes to hours), highly dynamic.Short (hours).
Pros High chemical specificity; amenable to high-throughput LC-MS; may reflect a novel pathway.Well-established; standardized assays; clinically accepted.Mechanistically informative; direct measure of immune activation.Direct measure of a specific metabolic process (oxidative stress).
Cons Novel (no clinical validation); requires specialized equipment (MS).Non-specific; slow to respond and decline.Short half-life leads to high variability; technically challenging assays.Requires administration of parent drug (salicylate).

Conclusion: A Pathway to Validation

This guide has laid out a comprehensive, scientifically grounded framework for the validation of a novel small molecule biomarker, using this compound as a hypothetical candidate. While this specific molecule currently has no established role as a biomarker, the validation pathway itself is universal. It begins with a clear biochemical rationale, proceeds through rigorous analytical validation using gold-standard techniques like LC-MS/MS, and culminates in a thorough comparison against established markers to prove its unique value.

The journey from a promising signal in a discovery experiment to a fully qualified clinical biomarker is challenging but essential for advancing precision medicine. It requires a deep integration of analytical chemistry, clinical science, and regulatory strategy. By following a structured, "fit-for-purpose" approach, researchers can systematically build the evidentiary dossier needed to establish the trustworthiness and utility of new diagnostic and therapeutic tools.

References

Comparative analysis of the spectral properties of substituted ethyl benzoates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Properties of Substituted Ethyl Benzoates for Researchers and Drug Development Professionals

In the landscape of organic chemistry and medicinal research, ethyl benzoate and its derivatives are fundamental building blocks.[1][2] Their utility spans from flavor and fragrance agents to crucial intermediates in the synthesis of pharmaceuticals.[1][3] A thorough understanding of their molecular structure and electronic properties is paramount, and this is primarily achieved through spectroscopic analysis. This guide offers a comparative analysis of the spectral properties of substituted ethyl benzoates, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret spectral data effectively. We will delve into the principles and experimental data from UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundation: Synthesis of Ethyl Benzoates

The most common method for synthesizing ethyl benzoates is the Fischer esterification of a substituted benzoic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid.[1][4] The reaction is reversible, and to drive it towards the formation of the ester, water is often removed as it is formed.

G sub_benzoic_acid Substituted Benzoic Acid reaction Fischer Esterification sub_benzoic_acid->reaction ethanol Ethanol ethanol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction product Substituted Ethyl Benzoate reaction->product water Water reaction->water purification Purification (e.g., Distillation) product->purification analysis Spectroscopic Analysis purification->analysis

Caption: General workflow for the synthesis and analysis of substituted ethyl benzoates.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzene ring in ethyl benzoate is a chromophore, the part of the molecule that absorbs UV light. Substituents on this ring can act as auxochromes, modifying the absorption characteristics.

The UV spectrum of unsubstituted ethyl benzoate in ethanol typically shows a primary absorption band (π → π* transition) around 230 nm and a weaker, fine-structured secondary band (benzenoid band) around 270-280 nm. The position and intensity of these bands are sensitive to the nature and position of the substituent on the aromatic ring.

  • Electron-Donating Groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups tend to cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). This is due to the delocalization of non-bonding electrons from the substituent into the π-system of the benzene ring, which lowers the energy gap for electronic transitions.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups also typically result in a bathochromic shift. This is because they extend the conjugated system, allowing for greater delocalization of π-electrons.

Substituent (para-position)λmax (nm)Molar Absorptivity (ε)
-H (Ethyl Benzoate)~228~11,000
-NH₂~286~17,000
-OH~254~13,000
-NO₂~268~10,000

Note: These are approximate values and can vary with the solvent used.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For substituted ethyl benzoates, the most informative regions of the IR spectrum are the carbonyl stretching region and the fingerprint region.

The IR spectrum of ethyl benzoate shows several key absorption bands:

  • C=O Stretch (Ester): A strong, sharp peak typically appears around 1720 cm⁻¹. This is a hallmark of the ester functional group.[6][7]

  • C-O Stretch (Ester): Two bands are usually observed, one for the C(=O)-O stretch (around 1275 cm⁻¹) and another for the O-C-C stretch (around 1100 cm⁻¹).[6]

  • Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region can indicate the substitution pattern on the benzene ring.

Substituents on the benzene ring can influence the exact frequency of the carbonyl stretch:

  • Electron-Donating Groups (EDGs): These groups donate electron density to the ring and, through resonance, to the carbonyl group. This slightly reduces the double-bond character of the C=O bond, causing a shift to a lower wavenumber (frequency).

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the carbonyl group, increasing its double-bond character and shifting the absorption to a higher wavenumber.

Substituent (para-position)C=O Stretching Frequency (cm⁻¹)
-H (Ethyl Benzoate)~1720
-OCH₃~1715
-NO₂~1730

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl benzoate is characterized by signals from the ethyl group and the aromatic protons.[8]

  • Ethyl Group:

    • A triplet around 1.4 ppm corresponding to the methyl (-CH₃) protons.

    • A quartet around 4.4 ppm corresponding to the methylene (-OCH₂-) protons.

  • Aromatic Protons:

    • A multiplet between 7.3 and 7.6 ppm for the meta and para protons.

    • A multiplet around 8.0 ppm for the ortho protons, which are deshielded by the anisotropic effect of the carbonyl group.

Substituents on the aromatic ring significantly alter the chemical shifts of the aromatic protons. EDGs will shield the protons (shift to lower ppm), while EWGs will deshield them (shift to higher ppm). The splitting patterns can also become more complex depending on the position of the substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[9][10] For ethyl benzoate, the key signals are:[11]

  • Ethyl Group: -CH₃ at ~14 ppm and -OCH₂- at ~61 ppm.

  • Carbonyl Carbon: C=O at ~166 ppm.

  • Aromatic Carbons: Signals between ~128 and ~133 ppm.

Substituents affect the chemical shifts of the aromatic carbons in a predictable manner. The effect is most pronounced at the carbon directly attached to the substituent (the ipso-carbon) and at the ortho and para positions.

Carbon AtomEthyl Benzoate (ppm)Ethyl p-Nitrobenzoate (ppm)Ethyl p-Aminobenzoate (ppm)
C=O~166.5~164.8~166.2
C-ipso~130.6~135.5~120.0
C-ortho~129.6~130.8~131.5
C-meta~128.3~123.5~113.8
C-para~132.8~150.5~151.2
-OCH₂-~60.9~61.9~60.2
-CH₃~14.3~14.2~14.4

Note: These are approximate values and can vary with the solvent used.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) cluster_spectral Impact on Spectral Properties edg_node e.g., -NH₂, -OH, -OCH₃ edg_effect Increases electron density on ring edg_node->edg_effect Effect uv_vis UV-Vis: Bathochromic Shift (λmax ↑) edg_effect->uv_vis ir IR (C=O): Wavenumber ↓ edg_effect->ir nmr NMR (Aromatic H/C): Shielding (ppm ↓) edg_effect->nmr ewg_node e.g., -NO₂, -CN, -Cl ewg_effect Decreases electron density on ring ewg_node->ewg_effect Effect uv_vis_ewg uv_vis_ewg ewg_effect->uv_vis_ewg ir_ewg ir_ewg ewg_effect->ir_ewg nmr_ewg nmr_ewg ewg_effect->nmr_ewg

Caption: Influence of substituents on the spectral properties of ethyl benzoates.

Experimental Protocols

Sample Preparation
  • UV-Vis: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the ethyl benzoate derivative in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, prepare a KBr pellet or a mull in Nujol.

  • NMR: Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

Spectroscopic Measurements
  • UV-Vis Spectrophotometer:

    • Record a baseline spectrum with the pure solvent.

    • Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • FT-IR Spectrometer:

    • Record a background spectrum (of the salt plates or KBr pellet).

    • Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

    • Identify the frequencies of the major absorption bands.

  • NMR Spectrometer:

    • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals (for ¹H NMR).

Conclusion

The spectral properties of substituted ethyl benzoates are highly sensitive to the electronic nature and position of substituents on the benzene ring. By systematically analyzing the data from UV-Vis, IR, and NMR spectroscopy, researchers can gain a comprehensive understanding of the molecular structure, electron distribution, and bonding characteristics of these important compounds. This guide provides a framework for this analysis, highlighting the key spectral features and the underlying principles that govern their behavior. A proficient interpretation of these spectra is an indispensable skill for chemists in both academic research and the pharmaceutical industry.

References

Assessing the stability of Ethyl 2-hydroxy-6-methylbenzoate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Chemical Integrity

Ethyl 2-hydroxy-6-methylbenzoate, a key intermediate in organic synthesis and a potential component in various formulations, possesses a chemical structure amenable to degradation under suboptimal storage conditions. Understanding its stability profile is paramount for ensuring product quality, reproducibility of experimental results, and the safety of downstream applications. This guide provides an in-depth technical assessment of the stability of this compound under various storage conditions. We will explore its degradation pathways, present a robust protocol for stability testing, and compare its stability to structurally related alternatives. The methodologies and insights presented herein are grounded in the principles of scientific integrity and are designed to be a practical resource for researchers in the field.

Understanding the Chemical Vulnerabilities of this compound

The structure of this compound, featuring a hydrolyzable ester linkage and an oxidizable phenolic hydroxyl group, dictates its primary degradation pathways. The presence of a methyl group ortho to the hydroxyl and ester functionalities can also influence its reactivity through steric and electronic effects.

Primary Degradation Pathways
  • Hydrolysis: The ethyl ester group is susceptible to cleavage in the presence of moisture, particularly under acidic or basic conditions, yielding 2-hydroxy-6-methylbenzoic acid and ethanol. This is a common degradation pathway for benzoate esters.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of trace metal ions.[1] This can lead to the formation of colored degradation products, such as quinones, and potentially polymerization.

  • Photodegradation: Aromatic esters and phenolic compounds can be susceptible to degradation upon exposure to light, especially UV radiation. This can trigger complex degradation pathways involving free radical intermediates.

Comparative Stability Analysis

To provide context for the stability of this compound, we will compare it with two structurally related compounds:

  • Ethyl 2-hydroxybenzoate (Ethyl Salicylate): Lacks the C6 methyl group. Its reduced steric hindrance around the ester and hydroxyl groups may influence its susceptibility to hydrolysis and oxidation.

  • Mthis compound: Features a methyl ester instead of an ethyl ester. The smaller methyl group may offer slightly less steric protection to the ester carbonyl, potentially affecting the rate of hydrolysis.

The following table summarizes the anticipated stability of these compounds under various stress conditions, based on their chemical structures.

Stress ConditionThis compoundEthyl 2-hydroxybenzoate (Ethyl Salicylate)Mthis compoundRationale for Comparison
Hydrolytic (Acidic/Basic) Moderately StablePotentially less stable due to reduced steric hindrance around the ester.Potentially slightly less stable due to the smaller methyl ester group.The steric bulk of substituents around the ester linkage can influence the rate of hydrolysis.
Oxidative (e.g., H₂O₂) Moderately StablePotentially more susceptible to oxidation due to less steric hindrance around the phenolic hydroxyl group.Similar susceptibility to oxidation as the parent compound.The presence of the ortho-methyl group may offer some steric protection to the hydroxyl group.
Photolytic (UV/Vis Light) SusceptibleSusceptibleSusceptibleAromatic esters and phenols are generally prone to photodegradation.
Thermal (Elevated Temp.) Generally Stable at moderate tempsGenerally Stable at moderate tempsGenerally Stable at moderate tempsThe core aromatic structure is relatively stable to thermal stress in the absence of other factors.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to rapidly assess the stability of this compound and to develop a stability-indicating analytical method. The following protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Forced Degradation Workflow

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) start->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to stress thermal Thermal Stress (80°C, Solid State) start->thermal Expose to stress photo Photostability (ICH Q1B Light Conditions) start->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_spec Characterize Degradants by LC-MS hplc->mass_spec Identify unknown peaks Degradation_Pathway Proposed Degradation Pathways for this compound parent This compound hydrolysis_product 2-hydroxy-6-methylbenzoic Acid + Ethanol parent->hydrolysis_product Hydrolysis (H⁺/OH⁻, H₂O) oxidation_product Quinone-type Structures & other Oxidized Products parent->oxidation_product Oxidation (O₂, light, metal ions) photo_product Complex mixture of radical-derived products parent->photo_product Photodegradation (UV/Vis light)

References

Inter-laboratory validation of a quantitative assay for Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Validation Guide for the Quantitative Assay of Ethyl 2-hydroxy-6-methylbenzoate

Introduction: The Imperative of Reproducibility in Analytical Assays

In the landscape of pharmaceutical development and quality control, the reliability of an analytical method is paramount. A quantitative assay must yield accurate and consistent results not just within a single laboratory, but across multiple locations, analysts, and instruments. This is the core principle of inter-laboratory validation, a rigorous process designed to demonstrate the reproducibility and robustness of an analytical procedure.[1][2][3] The objective is to establish, with a high degree of assurance, that a method is suitable for its intended purpose, a mandate outlined by regulatory bodies and foundational to good manufacturing practice (GMP).[4][5][6]

This guide presents a comprehensive overview of an inter-laboratory validation study for a quantitative assay of this compound (CAS 6555-40-4), an aromatic ester intermediate.[7][8][9][10] We will delve into the rationale behind the experimental design, present a comparative analysis of performance data from participating laboratories, and provide a detailed, field-tested protocol. The methodologies and validation characteristics discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized approach to validating analytical procedures.[4][11][12]

Inter-Laboratory Study Design and Methodology

The success of an inter-laboratory study hinges on a meticulously planned and harmonized protocol distributed to all participating laboratories. The goal is to assess the method's precision under the most varied conditions it is likely to encounter.[2][13]

1. Participating Laboratories and Sample Distribution: A total of five laboratories (designated Lab A, Lab B, Lab C, Lab D, and Lab E) were selected to participate in this study. To ensure a robust assessment, these laboratories varied in geographical location, available instrumentation, and personnel. Each laboratory received identical sets of samples, including:

  • Reference Standard: A certified, high-purity sample of this compound.

  • Validation Samples: Homogenized batches of a placebo matrix spiked with this compound at three concentration levels: 80%, 100%, and 120% of the target assay concentration.

  • Quality Control (QC) Samples: Blinded samples prepared at low, medium, and high concentrations within the assay range.

2. The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method was selected for its specificity, sensitivity, and wide availability. The choice of a C18 stationary phase is optimal for retaining a moderately nonpolar compound like this compound. The mobile phase, a gradient of acetonitrile and water, allows for efficient elution and separation from potential impurities. UV detection was chosen based on the chromophoric nature of the benzoate ring.

3. Validation Performance Characteristics: The study was designed to evaluate the key performance characteristics as defined by ICH Q2(R1).[4][6][11][14] These parameters form the basis of the method's validation package.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This was confirmed by analyzing placebo samples and stressed samples to ensure no interference at the retention time of this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6][15][16]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[6][15]

  • Accuracy: The closeness of the test results to the true value.[15][17] It was assessed by the recovery of spiked analyte from the placebo matrix.

  • Precision: The agreement among a series of measurements. This is a critical component of an inter-laboratory study and is evaluated at three levels:[4][17][18]

    • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval.[1][2][3]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[2][13][18]

    • Reproducibility: Expresses the precision between laboratories, which is the ultimate goal of this study.[1][2][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Multi-Site Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Method Development & Single-Lab Validation P2 Protocol Standardization & Documentation P1->P2 P3 Preparation of Homogenous Samples (Reference, Spiked, QC) P2->P3 P4 Secure, Blinded Distribution to Participating Labs P3->P4 LabA Lab A: Sample Analysis P4->LabA Identical Sample Kits LabB Lab B: Sample Analysis P4->LabB Identical Sample Kits LabC Lab C: Sample Analysis P4->LabC Identical Sample Kits LabD Lab D: Sample Analysis P4->LabD Identical Sample Kits LabE Lab E: Sample Analysis P4->LabE Identical Sample Kits A1 Data Submission to Central Coordinator LabA->A1 Raw & Processed Data LabB->A1 Raw & Processed Data LabC->A1 Raw & Processed Data LabD->A1 Raw & Processed Data LabE->A1 Raw & Processed Data A2 Statistical Analysis (Cochran's, Grubbs' Tests for Outliers) A1->A2 A3 Calculation of Repeatability, Intermediate Precision, and Reproducibility A2->A3 A4 Final Validation Report Generation A3->A4

Caption: Workflow for the inter-laboratory validation study.

Comparative Results and Discussion

The data from the five participating laboratories were collected and subjected to statistical analysis to evaluate the assay's performance.[18][19][20] Outlier testing was performed using Cochran's and Grubbs' tests to ensure the integrity of the final dataset.[21]

Linearity and Range

All laboratories demonstrated excellent linearity across the specified range of 80% to 120% of the target concentration. The correlation coefficient (r²) was consistently greater than 0.999 in all cases, indicating a strong linear relationship between concentration and detector response.

LaboratoryLinearity (r²)Validated Range
Lab A0.999880-120%
Lab B0.999780-120%
Lab C0.999980-120%
Lab D0.999880-120%
Lab E0.999780-120%
Table 1: Summary of Linearity and Range Data
Accuracy

Accuracy was determined by calculating the percent recovery of the analyte from the spiked placebo samples. The results show high accuracy across all laboratories and concentration levels, with mean recoveries falling well within the typical acceptance criteria of 98.0% to 102.0%.

LaboratoryMean Recovery @ 80%Mean Recovery @ 100%Mean Recovery @ 120%
Lab A99.5%100.3%99.8%
Lab B98.9%99.6%100.5%
Lab C100.8%100.1%101.0%
Lab D99.2%99.8%99.5%
Lab E100.5%101.2%100.8%
Table 2: Accuracy Results (Mean Percent Recovery)
Precision

The precision data is the most critical output of an inter-laboratory study. The results are presented as the Relative Standard Deviation (%RSD). The data demonstrates excellent repeatability (intra-assay precision) and intermediate precision within each lab. Most importantly, the reproducibility %RSD, which accounts for the variability between all five laboratories, was found to be less than 2.0%, indicating that the method is highly reproducible and transferable.

LaboratoryRepeatability (%RSD)Intermediate Precision (%RSD)
Lab A0.450.88
Lab B0.520.95
Lab C0.390.79
Lab D0.611.05
Lab E0.480.91
Overall Reproducibility (%RSD) \multicolumn{2}{c}{\textbf{1.65}}
Table 3: Summary of Precision Data

The successful demonstration of these validation characteristics confirms that the analytical procedure is fit for its intended purpose.[22]

G cluster_precision Precision cluster_accuracy Accuracy cluster_fundamentals Fundamental Characteristics center Fit for Purpose Analytical Method Precision Precision center->Precision Accuracy Accuracy (Closeness to True Value) center->Accuracy Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness LOD_LOQ LOD / LOQ (Sensitivity) center->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Within-Lab Reproducibility Reproducibility Precision->Reproducibility Between-Labs Precision->Accuracy Specificity->Accuracy Linearity->Accuracy Range->Linearity

Caption: Logical relationships between analytical validation parameters.

Detailed Experimental Protocol: Quantitative Determination of this compound by HPLC

This protocol must be followed without deviation to ensure inter-laboratory consistency.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard

  • Placebo Matrix

3. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% A, 40% B

    • 2-10 min: Linear gradient to 20% A, 80% B

    • 10-12 min: Hold at 20% A, 80% B

    • 12.1-15 min: Return to 60% A, 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase initial conditions (60:40 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh a portion of the test sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes to dissolve, then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Rationale: To verify that the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Make five replicate injections of the Working Standard Solution.

  • Acceptance Criteria: The %RSD of the peak areas must be ≤ 2.0%. The tailing factor for the this compound peak must be ≤ 2.0.

6. Procedure

  • Perform the System Suitability test and ensure criteria are met.

  • Inject the Working Standard Solution.

  • Inject each of the prepared Sample Solutions in duplicate.

  • Inject the Working Standard Solution again after every 10 sample injections to bracket the samples and ensure system stability.

7. Calculation Calculate the quantity, in mg, of this compound in the portion of the sample taken using the following formula:

Result (mg) = (peakArea_sample / peakArea_standard) * C_standard * V_sample

Where:

  • peakArea_sample is the peak area of the analyte in the sample solution.

  • peakArea_standard is the average peak area of the analyte in the bracketing standard injections.

  • C_standard is the concentration of the Working Standard Solution (in mg/mL).

  • V_sample is the final volume of the sample preparation (in mL).

Conclusion

This inter-laboratory study successfully validated a quantitative HPLC assay for this compound. The method proved to be linear, accurate, and precise, both within individual laboratories and, most critically, between them. The low value for reproducibility (%RSD < 2.0%) provides a high level of confidence that the method is robust and transferable, capable of generating reliable and comparable results across different testing facilities. This validated assay is therefore deemed suitable for its intended purpose in a regulated quality control environment.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-hydroxy-6-methylbenzoate, grounding each recommendation in established safety and environmental regulations. Our aim is to empower you with the knowledge to not only meet your legal obligations but also to foster a culture of safety and environmental stewardship within your laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's specific hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream segregation. This compound is classified with several key hazards that demand careful consideration.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1][2][3]:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage. Some data also suggests it may cause serious eye damage (H318)[1].

  • May cause respiratory irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract.

  • Harmful to aquatic life with long lasting effects (H412): Release into the environment can cause long-term damage to aquatic ecosystems.

These classifications necessitate that this compound be treated as a hazardous waste, requiring disposal at an approved waste disposal plant[3][4].

Quantitative Data Summary

For quick reference, the following table summarizes key identifiers and hazard codes for this compound.

Identifier Value
CAS Number 6555-40-4
Molecular Formula C10H12O3[1]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335, H412
Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant[3]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of this compound from the point of generation to its final removal from your facility.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization. Prudent laboratory practices can significantly reduce the volume of hazardous waste generated.[5][6]

  • Prudent Purchasing: Order only the quantity of this compound required for your immediate experimental needs.

  • Scale of Operations: Where feasible, reduce the scale of experiments to minimize the amount of resulting waste.

  • Inventory Management: Maintain an up-to-date chemical inventory to avoid the expiration and subsequent disposal of unused reagents.

Step 2: Personal Protective Equipment (PPE)

Given the irritant nature of this compound, appropriate PPE is mandatory during all handling and disposal activities.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin Protection: A lab coat is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 3: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • Solid vs. Liquid: If the waste is in a solid form (e.g., unreacted reagent, contaminated lab supplies), collect it in a container designated for solid chemical waste. If it is in a solution, use a container for liquid chemical waste.

  • Compatibility: Ensure the waste container is made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not mix with incompatible waste streams.

Step 4: Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a strict regulatory requirement and is vital for the safety of all personnel who may handle the container.

  • "Hazardous Waste" : The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Name: List the full chemical name: "this compound."

  • Hazard Characteristics: Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Contact Information: Include the name and contact information of the responsible researcher or laboratory supervisor.

Step 5: Storage of Chemical Waste

Designated and properly managed storage areas for hazardous waste are essential to maintain a safe laboratory environment.

  • Secure Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Segregation: Store the container away from incompatible chemicals.

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup.

  • Professional Disposal: Do not attempt to dispose of this compound down the drain or in the regular trash. This is illegal and environmentally harmful. The compound must be sent to an approved waste disposal plant for incineration or other appropriate treatment.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate Waste (Solid or Liquid) B->C D Label Container (Hazardous Waste, Chemical Name, Hazards, Date) C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Contact EHS for Pickup E->F G Professional Disposal (Approved Waste Disposal Plant) F->G

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide for this compound, you are not only ensuring compliance with federal and local regulations but are also actively contributing to the safety of your colleagues and the protection of our environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) as the ultimate authorities on proper handling and disposal.

References

A Strategic Guide to Personal Protective Equipment for Handling Ethyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Ethyl 2-hydroxy-6-methylbenzoate (CAS No. 6555-40-4). As a compound frequently utilized in the synthesis of complex organic molecules, a comprehensive understanding of its hazard profile is the foundation of a robust safety protocol. This document moves beyond a simple checklist, offering a causal analysis of PPE choices to empower researchers with the knowledge to maintain a secure laboratory environment.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[1][2] This guide is designed to be a vital component of that plan, providing specific, actionable intelligence for the safe handling of this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

This compound is a white to pale-yellow powder or crystalline solid. While not classified as an acutely toxic substance in all contexts, it presents a clear and present hazard profile that necessitates stringent protective measures. The primary routes of exposure and associated risks are:

  • Skin Contact: Causes skin irritation.[3][4] Prolonged or repeated contact can lead to dermatitis.

  • Eye Contact: Causes serious eye irritation, with the potential for more severe damage.[3][4]

  • Inhalation: May cause respiratory irritation.[3]

  • Ingestion: Harmful if swallowed.[3][4][5]

Given these hazards, the core objective of our PPE strategy is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of accidental exposure.

The Protective Ensemble: A Multi-layered Defense

The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a risk-based decision process that considers the quantity of the substance being handled, the nature of the procedure, and the potential for splashes, aerosols, or dust generation.

Hand Protection: The First Line of Defense

As direct handling is often required, selecting the correct gloves is critical. For aromatic esters like this compound, nitrile gloves are a suitable choice for incidental contact and splash protection.[6][7]

  • Material: Nitrile rubber provides good resistance to a range of chemicals, including esters.[6][8]

  • Thickness: A minimum thickness of 5 mil is recommended to provide a balance between dexterity and chemical resistance.[7]

  • Inspection and Replacement: Always inspect gloves for tears, pinholes, or signs of degradation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[9] Disposable gloves should be discarded after each use or when contaminated.

For situations involving larger quantities or prolonged handling, consider double-gloving or using gloves with a longer cuff for added protection.

Eye and Face Protection: Shielding Against Splashes and Dust

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[3][4]

  • Standard Operations: For routine handling of small quantities, chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[10] Safety glasses do not provide adequate protection from splashes and are therefore insufficient.

  • High-Risk Procedures: When there is a significant risk of splashing, such as during transfers of large volumes or when the material is heated, a face shield should be worn in addition to chemical splash goggles.[8][10]

Protective Clothing: Minimizing Skin Exposure

To protect against skin contact from spills or splashes, appropriate protective clothing is essential.

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat should be worn and fully buttoned.[10] Ensure the sleeves are of an appropriate length to cover the wrists.

  • Apron: For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Closed-toe and closed-heel shoes are required in any laboratory setting.[10][11] These should be made of a non-porous material to prevent absorption of any spilled chemicals.

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection is determined by the specific laboratory ventilation and the procedure being performed.

  • Engineering Controls: The primary method for controlling exposure to airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.[12] All weighing and handling of powdered this compound should be performed within a fume hood to minimize the generation of airborne dust.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[10][13] The type of respirator will depend on the concentration of the airborne contaminant. For most laboratory applications involving this compound, a half-mask air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters would be appropriate. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[12]

Standard Operating Procedures: From Donning to Disposal

A disciplined approach to the use and removal of PPE is as crucial as the selection of the equipment itself.

Donning and Doffing Protocol

The following sequence should be followed to ensure that contaminants are not transferred to the skin or clothing during the removal of PPE.

Donning Sequence:

  • Protective Clothing: Don lab coat and any additional protective garments (e.g., apron).

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Protective Clothing: Remove the lab coat and any other protective garments, turning them inside out as you remove them.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal

All disposable PPE contaminated with this compound should be considered hazardous waste.

  • Gloves and other disposables: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow institutional guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste.[5]

Visual Workflow and Data Summary

To provide a clear and concise reference, the following table summarizes the recommended PPE, and the diagram illustrates the decision-making process for PPE selection and use.

Table 1: Summary of Recommended Personal Protective Equipment
Protection Type Equipment Specification Rationale
Hand Protection Nitrile GlovesMinimum 5 mil thicknessResistance to aromatic esters, protection against skin irritation.
Eye/Face Protection Chemical Splash GogglesANSI Z.87.1 compliantProtection against serious eye irritation from splashes.
Face ShieldWorn over gogglesAdditional protection for high-splash risk procedures.
Protective Clothing Laboratory Coat100% Cotton or FRPrevents skin contact with spills.
Closed-toe ShoesNon-porous materialProtects feet from spills.
Respiratory Protection Chemical Fume HoodCertified and functioningPrimary engineering control to prevent inhalation of dust.
NIOSH-approved RespiratorAs per assessmentRequired if engineering controls are insufficient.

Diagram 1: PPE Selection and Use Workflow

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal A Assess Task-Specific Risks (Quantity, Procedure, Splash/Dust Potential) B Consult Safety Data Sheet (SDS) A->B Gather Information C Select Hand Protection (Nitrile Gloves, >5 mil) B->C D Select Eye/Face Protection (Goggles +/- Face Shield) B->D E Select Protective Clothing (Lab Coat, Closed-toe Shoes) B->E F Determine Need for Respiratory Protection (Work in Fume Hood) B->F G Follow Proper Donning Sequence C->G D->G E->G F->G H Handle Chemical Safely G->H I Follow Proper Doffing Sequence H->I J Dispose of Contaminated PPE as Hazardous Waste I->J K Perform Hand Hygiene J->K

Caption: A flowchart outlining the key steps from risk assessment to the final disposal of PPE.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following rules, but of understanding the principles that underpin them. By internalizing the rationale behind each piece of personal protective equipment, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational document, but it is the consistent and diligent application of these principles that truly builds a culture of safety in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-6-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-6-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.